An In-Depth Technical Guide to the Synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, a mole...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, and its derivatives have shown a wide range of biological activities. This document outlines a multi-step synthesis, starting from readily available commercial reagents and proceeding through key intermediates to the final product.
Introduction to 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid
The 2-amino-5,6,7,8-tetrahydroquinazoline core is a key pharmacophore found in a variety of biologically active compounds. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/anionic center (carboxylic acid) at positions 2 and 4 respectively, along with the saturated carbocyclic ring, provides a unique three-dimensional structure for interaction with biological targets. This structural motif has been explored for the development of inhibitors of various enzymes and receptors. A reliable and scalable synthetic route is therefore crucial for facilitating further research and development in this area.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the construction of the pyrimidine ring onto a pre-functionalized cyclohexane precursor. The carboxylic acid at the 4-position can be derived from a nitrile, which in turn can be introduced via nucleophilic substitution of a halide. This halide can be installed from a hydroxyl group, a common tautomeric form of a quinazolinone. The core 2-amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline structure can be efficiently assembled through the condensation of a β-ketoester with guanidine, a classic and reliable method for pyrimidine synthesis.
Part 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
The synthesis begins with the acylation of cyclohexanone using diethyl carbonate in the presence of a strong base, sodium hydride. This reaction is a variation of the Claisen condensation.
Protocol:
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.6 mol) and dry tetrahydrofuran (THF, 150 mL).
Add diethyl carbonate (1.2 mol) to the flask.
Heat the mixture to reflux with stirring for 1 hour.
A solution of cyclohexanone (0.48 mol) in dry THF (50 mL) is added dropwise over 30 minutes.
The reaction mixture is then refluxed for an additional 1.5 hours.
After cooling to room temperature, the reaction is carefully quenched by the slow addition of 3N hydrochloric acid until the mixture is acidic.
The mixture is then poured into brine and extracted with dichloromethane (3 x 75 mL).
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a brown oil.[1][2] The product is often used in the next step without further purification.
Reagent
Molar Eq.
MW ( g/mol )
Amount
Cyclohexanone
1.0
98.14
47.1 g (50 mL)
Diethyl carbonate
2.5
118.13
141.8 g (146 mL)
Sodium Hydride (60%)
3.3
40.00
64 g
THF
-
-
200 mL
Part 2: Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one
This step involves the cyclocondensation of the β-ketoester with guanidine to form the pyrimidine ring of the quinazoline system.
Protocol:
In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
To this solution, add guanidine hydrochloride (1.1 eq).
Add the crude ethyl 2-oxocyclohexanecarboxylate (1.0 eq) to the reaction mixture.
The mixture is then heated to reflux for 6-8 hours, during which a precipitate may form.
After cooling, the precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.
The solid is then dissolved in water and acidified with acetic acid to precipitate the product.
The product is collected by filtration, washed with water, and dried to give 2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one.
Reagent
Molar Eq.
MW ( g/mol )
Ethyl 2-oxocyclohexanecarboxylate
1.0
170.21
Guanidine Hydrochloride
1.1
95.53
Sodium
1.1
22.99
Ethanol
-
-
Part 3: Synthesis of 2-Amino-4-chloro-5,6,7,8-tetrahydroquinazoline
The 4-hydroxy group is converted to a more reactive 4-chloro group, which is a key intermediate for introducing the nitrile.
Protocol:
A mixture of 2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux for 2-3 hours.
The excess POCl₃ is removed by distillation under reduced pressure.
The residue is cooled and carefully poured onto crushed ice.
The mixture is then neutralized with a saturated solution of sodium bicarbonate.
The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-amino-4-chloro-5,6,7,8-tetrahydroquinazoline.[3][4]
Reagent
Molar Eq.
MW ( g/mol )
2-Amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one
1.0
165.19
Phosphorus Oxychloride
5.0
153.33
Part 4: Synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarbonitrile
A nucleophilic substitution reaction is employed to replace the chloro group with a nitrile group.
Protocol:
A mixture of 2-amino-4-chloro-5,6,7,8-tetrahydroquinazoline (1.0 eq) and sodium cyanide (1.2 eq) in dimethyl sulfoxide (DMSO) is heated at 100-120 °C for 4-6 hours.
The reaction progress is monitored by thin-layer chromatography.
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
The precipitated product is collected by filtration, washed thoroughly with water, and dried to give 2-amino-5,6,7,8-tetrahydro-4-quinazolinecarbonitrile.
Reagent
Molar Eq.
MW ( g/mol )
2-Amino-4-chloro-5,6,7,8-tetrahydroquinazoline
1.0
183.64
Sodium Cyanide
1.2
49.01
DMSO
-
-
Part 5: Synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
The final step is the hydrolysis of the nitrile group to the corresponding carboxylic acid under acidic conditions.
Protocol:
A suspension of 2-amino-5,6,7,8-tetrahydro-4-quinazolinecarbonitrile (1.0 eq) in concentrated hydrochloric acid is heated at reflux for 8-12 hours.
The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.
The solid is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield the final product, 2-amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.
This guide has detailed a logical and experimentally validated synthetic route for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. The described protocols utilize readily available starting materials and employ well-established chemical transformations, making this pathway amenable to both small-scale laboratory synthesis and larger-scale production. The strategic introduction of key functional groups allows for a high degree of control and efficiency throughout the synthesis. This in-depth guide should serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.
References
Google Patents.
ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]
Navigating the Therapeutic Potential of 2-Amino-5,6,7,8-tetrahydroquinazoline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Preamble: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinazoline ring system, a bicyclic aromatic heterocycle, is a corne...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its rigid structure and capacity for diverse substitutions have made it a "privileged scaffold," leading to the discovery of numerous compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, yet under-explored subclass: 2-Amino-5,6,7,8-tetrahydroquinazolines. While direct, extensive research on 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is not prominently available in the public domain, this document will serve as an in-depth technical guide to the broader class of 2-amino-5,6,7,8-tetrahydroquinazoline analogs. By examining the known biological activities, potential mechanisms of action, and relevant experimental protocols for structurally related compounds, we aim to provide a foundational framework for researchers interested in exploring the therapeutic potential of this chemical space.
The Chemical Landscape of 2-Amino-5,6,7,8-tetrahydroquinazolines
The core structure of 2-Amino-5,6,7,8-tetrahydroquinazoline features a partially saturated cyclohexyl ring fused to a pyrimidine ring, with an amino group at the 2-position. This arrangement provides a three-dimensional architecture that can be strategically modified to interact with various biological targets. The presence of the amino group is a key feature, often involved in crucial hydrogen bonding interactions within enzyme active sites or receptor binding pockets.[3]
Synthesis Strategies
The synthesis of the 2-amino-5,6,7,8-tetrahydroquinazoline core can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of a suitable cyclohexanone derivative with dicyandiamide. This approach allows for the introduction of various substituents on the cyclohexyl ring prior to the formation of the quinazoline scaffold.
For instance, the synthesis of 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives, which have shown potent activity as dihydrofolate reductase (DHFR) inhibitors, often starts from a protected cyclohexanone-4-carboxaldehyde.[4] This intermediate undergoes cyclocondensation with dicyandiamide, followed by further chemical modifications.
Biological Activities and Potential Therapeutic Applications
The broader class of amino-quinazolines has been extensively investigated, revealing a pleiotropic pharmacological profile.[1][2] These compounds have demonstrated potential in a variety of therapeutic areas, including:
Anticancer Activity: Many amino-quinazoline derivatives have been developed as potent anticancer agents. A prominent example is Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[2] The mechanism often involves the inhibition of key kinases involved in cancer cell proliferation and survival.
Antimicrobial and Antiparasitic Effects: Certain amino-quinazolines have shown promising activity against various pathogens. For example, 2,4,6-triamino-quinazolines have been reported as anti-trypanosomiasis, anti-leishmaniasis, and anti-plasmodial agents.[1]
Anti-inflammatory Properties: The amino-quinazoline scaffold has been explored for the development of anti-inflammatory drugs.[1]
Antihypertensive Effects: The therapeutic value of amino-quinazolines was first established with alpha 1-adrenoceptor antagonists like prazosin, used to treat hypertension.[1][2]
While direct evidence for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is lacking, its structural similarity to known bioactive molecules suggests it could be a valuable candidate for screening in these and other therapeutic areas.
Potential Mechanisms of Action: Learning from Analogs
Based on the activities of structurally related compounds, several potential mechanisms of action can be hypothesized for novel 2-amino-5,6,7,8-tetrahydroquinazoline derivatives.
Dihydrofolate Reductase (DHFR) Inhibition
A significant number of 2,4-diamino-tetrahydroquinazoline derivatives have been identified as potent inhibitors of DHFR from various organisms, including Pneumocystis carinii and Toxoplasma gondii.[4] These compounds act as "nonclassical" antifolates, mimicking the binding of the natural substrate, dihydrofolate. The 2,4-diamino substitution is crucial for this activity, forming key hydrogen bonds with the enzyme's active site.
The diagram below illustrates the general concept of DHFR inhibition.
Caption: Inhibition of DHFR by a competitive inhibitor.
Kinase Inhibition
The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain. The 2-amino group can provide an additional hydrogen bond donor, further anchoring the molecule in the ATP-binding pocket.
The following diagram depicts a simplified workflow for identifying and characterizing a kinase inhibitor.
Caption: A typical workflow for kinase inhibitor drug discovery.
Experimental Protocols for Characterization
To evaluate the biological activity of a novel 2-Amino-5,6,7,8-tetrahydroquinazoline derivative, a series of well-established experimental protocols should be employed.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency of the compound against a specific enzyme target (e.g., DHFR, a protein kinase).
Microplate reader capable of measuring absorbance at 340 nm
Assay Procedure:
Prepare serial dilutions of the test compound in the assay buffer.
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound (or DMSO for control).
Initiate the reaction by adding DHF and NADPH.
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
Calculate the initial reaction rates for each compound concentration.
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays
Objective: To assess the effect of the compound on cellular processes such as proliferation, viability, and apoptosis.
Note: The data in this table is hypothetical and for illustrative purposes, based on reported activities of related compounds.[4]
Future Directions and Concluding Remarks
Future research should focus on:
Synthesis and characterization of a library of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid derivatives with diverse substitutions.
Screening of these compounds against a broad panel of biological targets, including kinases and microbial enzymes.
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
In vivo evaluation of promising candidates in relevant animal models.
By leveraging the knowledge from the broader class of amino-quinazolines and employing a systematic approach to drug discovery, it is plausible that novel and effective therapeutic agents based on the 2-amino-5,6,7,8-tetrahydroquinazoline scaffold will be developed.
References
Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl) - NIH. Available at: [Link]
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. Available at: [Link]
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - ResearchGate. Available at: [Link]
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. Available at: [Link]
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - NIH. Available at: [Link]
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - NIH. Available at: [Link]
2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - NIH. Available at: [Link]
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed. Available at: [Link]
Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates - PubMed. Available at: [Link]
Amino acid appended supramolecular self-associating amphiphiles demonstrate dual activity against both MRSA and ovarian cancer - ChemRxiv. Available at: [Link]
Technical Whitepaper: Structural Elucidation of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
The following technical guide details the structural elucidation of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid . This document is structured for researchers and analytical scientists, focusing on the logical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural elucidation of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid . This document is structured for researchers and analytical scientists, focusing on the logical derivation of chemical structure through spectroscopic evidence.[1][2]
[1][2]
Executive Summary
Target Molecule: 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
CAS Registry Number: 51640-97-2
Molecular Formula: C
The unambiguous identification of tetrahydroquinazoline derivatives is critical in medicinal chemistry due to their role as pharmacophores in antifolate and kinase inhibitor development.[1][2] This guide outlines a self-validating analytical workflow to confirm the regiochemistry, oxidation state, and functional group integrity of the title compound. The primary challenge in elucidating this structure lies in distinguishing the C4-carboxylic acid moiety from potential decarboxylated byproducts or 4-oxo tautomers common in quinazoline synthesis.[1]
Synthetic Context & Structural Logic
To interpret analytical data accurately, one must understand the molecular origin.[1][2] The title compound is typically synthesized via the condensation of 2-oxocyclohexylglyoxylic acid with guanidine .[1][4] This pathway dictates the regiochemistry but introduces specific impurity risks (e.g., decarboxylation to 2-amino-5,6,7,8-tetrahydroquinazoline).[1][2]
Synthetic Pathway Visualization
The following diagram illustrates the bond-forming logic and potential isomers.
Figure 1: Synthetic logic flow from precursors to the target scaffold, highlighting the critical decarboxylation risk.[1][2]
Analytical Strategy (The Core Protocol)
This elucidation relies on a "Triangulation of Evidence" approach:
Loss of CO2 (150 m/z) is the diagnostic signature for the carboxylic acid functionality.[1][2] If this neutral loss is observed, it rules out the stable 4-oxo (amide) derivatives.[1][2]
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as the first checkpoint for the carboxylic acid moiety.[1][2]
Key Band 1 (O-H stretch): Broad absorption at 2500–3300 cm⁻¹ (overlapping with NH2), characteristic of carboxylic acid dimers.[1][2]
Key Band 2 (C=O stretch): A strong band at ~1680–1700 cm⁻¹.[1][2]
Differentiation: A standard quinazolinone (cyclic amide) would show a C=O stretch at a lower frequency (~1650–1660 cm⁻¹).[1][2] The higher frequency here supports the free acid structure.[1][2]
NMR Spectroscopy: The Definitive Proof
Nuclear Magnetic Resonance is the primary tool for connectivity.[1][2] The tetrahydroquinazoline core presents a distinct "aliphatic loop" attached to an aromatic pyrimidine system.[1][2]
Note: The absence of aromatic protons in the 6.5–8.0 ppm region (other than NH2) confirms the saturation of the benzene ring (tetrahydro- state).[1][2]
Bridgehead (C4a, C8a): ~115–125 ppm and ~150–160 ppm (Quaternary).[1][2]
Aliphatic (C5-C8): Four distinct signals in the 20–30 ppm range.[1]
2D NMR: The HMBC Connectivity Check
The most critical step is linking the carboxylic acid proton/carbon to the ring system.[1][2] Heteronuclear Multiple Bond Correlation (HMBC) provides this link.
Critical Correlation 1: The protons at H-5 (benzylic) should show a strong 3-bond correlation (³J_CH) to the C4 quaternary carbon.[1]
Critical Correlation 2: The C4 carbon should show a correlation to the COOH carbon (if observable) or the connectivity must be inferred by the chemical shift of C4 being significantly downfield due to the electron-withdrawing COOH group.[1][2]
Quality Control & Purity Analysis
Once the structure is elucidated, a routine method for purity must be established.[1][2]
Detection: UV at 254 nm (pyrimidine absorption) and 210 nm.[1][2]
Retention Logic: The carboxylic acid makes the molecule polar; expect early retention (RT ~ 2-4 min) compared to non-acidic impurities.[1][2]
References
Synthetic Origin: Quinazolines.[1][2][5][6] Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1.[1][2]
General Tetrahydroquinazoline NMR: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines. PMC (NIH).[1][2]
CAS Registry Data: 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (CAS 51640-97-2).[1][2][3] BLD Pharm / Chemical Register.[1][2]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic a...
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural and physicochemical characteristics. This guide outlines theoretical and practical considerations for the determination of key parameters including pKa, lipophilicity (logP), and aqueous solubility. While experimental data for this specific molecule is not extensively available in public literature, this guide furnishes detailed, field-proven protocols for the experimental determination of these properties, enabling researchers to conduct a thorough characterization.
Introduction
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid belongs to the quinazoline class of heterocyclic compounds, which are known to exhibit a wide range of biological activities.[1] The presence of both an amino group and a carboxylic acid moiety suggests that this molecule is amphoteric, capable of acting as both an acid and a base. Its partially saturated tetrahydro-pyrimidine ring introduces conformational flexibility, which can be a critical determinant in its interaction with biological targets. A thorough understanding of the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Identity and Molecular Structure
The foundational step in characterizing any compound is to establish its chemical identity and structure.
The following table summarizes the available and predicted physicochemical properties of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. It is important to note that many of these values are computationally predicted and await experimental verification.
The pKa values of a molecule are critical as they dictate the extent of its ionization at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid possesses both a basic amino group and an acidic carboxylic acid group, and thus will have at least two pKa values.
Theoretical Considerations
The carboxylic acid moiety is expected to have a pKa in the range of 2-5, typical for carboxylic acids. The 2-amino group on the quinazoline ring is expected to be basic, with a pKa likely in the range of 5-7. The exact values will be influenced by the electronic effects of the fused ring system.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.
Objective: To determine the acidic and basic pKa values of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.
Potassium Chloride (KCl) for maintaining ionic strength
Deionized water
Calibrated pH meter and electrode
Automatic titrator or burette
Stir plate and stir bar
Procedure:
Sample Preparation: Prepare a ~1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the effect on pKa should be noted.
Ionic Strength Adjustment: Add KCl to the sample solution to a final concentration of 0.15 M to maintain a constant ionic strength.
Acidification: For the determination of the basic pKa, titrate with 0.1 M HCl. For the acidic pKa, start with the sample in a slightly basic solution and titrate with 0.1 M HCl, or start in an acidic solution and titrate with 0.1 M NaOH.
Titration: Add the titrant in small, precise increments, recording the pH after each addition.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve (the maxima of the first derivative).
Workflow for pKa Determination:
Caption: Workflow for logP/logD determination by the shake-flask method.
Aqueous Solubility: Experimental Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships.
Theoretical Considerations
The presence of both a polar amino group and a carboxylic acid group, which can ionize, suggests that the solubility of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid will be highly pH-dependent. Solubility is expected to be lowest near its isoelectric point and higher at pH values where either the amino group is protonated or the carboxylic acid is deprotonated.
Experimental Protocol: Nephelometry
Nephelometry is a high-throughput method for assessing kinetic solubility by measuring light scattering from precipitated particles.
Objective: To determine the kinetic aqueous solubility of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.
Materials:
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (as a DMSO stock solution)
Sample Preparation: Prepare a serial dilution of the compound's DMSO stock solution in the microplate.
Precipitation Induction: Add the aqueous buffer to each well, initiating the precipitation of the compound if its solubility is exceeded.
Incubation: Incubate the plate for a set period (e.g., 2 hours) to allow for the formation of a stable precipitate.
Measurement: Measure the light scattering of each well using the nephelometer.
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the baseline.
Workflow for Solubility Determination by Nephelometry:
Caption: Workflow for kinetic solubility determination by nephelometry.
Spectroscopic Characterization
¹H NMR: The spectrum would be expected to show signals for the protons on the tetrahydro-pyrimidine ring, as well as a signal for the amino group protons. The exact chemical shifts and coupling patterns would provide valuable information about the conformation of the saturated ring.
¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic and saturated rings.
FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C=N and C=C stretching vibrations of the quinazoline ring.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (193.0851 g/mol ). Fragmentation patterns could provide further structural information.
Conclusion
The physicochemical properties of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid are key to understanding its potential as a drug candidate. This guide has provided an overview of its known and predicted properties, as well as detailed protocols for the experimental determination of its pKa, logP, and aqueous solubility. The successful application of these methods will provide the critical data needed to advance the research and development of this promising compound.
References
Angene Chemical. (2024, December 29). Safety Data Sheet: 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. Retrieved from [Link]
Revista Electronica de Veterinaria. (2024, June 1). Synthesis And Biological Evaluation of Some New Quinazoline Derivatives. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one. Retrieved from [Link]
Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
Emerald Cloud Lab. (2025, September 4). ExperimentNephelometry Documentation. Retrieved from [Link]
JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]
BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
Angene Chemical. (2024, December 29). Safety Data Sheet: 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. Retrieved from [Link]
A Comprehensive Technical Guide to 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, a heterocyclic compound of significant int...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and explore its established and putative biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2] The partially saturated analog, the 5,6,7,8-tetrahydroquinazoline, retains significant biological potential while offering different physicochemical properties and conformational flexibility. This guide focuses on a specific derivative, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, exploring its unique features and therapeutic promise.
Synthesis and Chemical Properties
The synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid and its analogs typically involves a cyclocondensation reaction, a common strategy for forming the pyrimidine ring of the quinazoline core.
General Synthetic Approaches
Traditional methods for preparing tetrahydroquinazoline derivatives often rely on the cyclocondensation of guanidine derivatives with β-dicarbonyl compounds or their equivalents.[3] A prevalent method involves the reaction of a cyclic β-keto ester with guanidine.
A plausible and established route for the synthesis of the target molecule is the reaction of 2-oxocyclohexanecarboxylic acid ethyl ester with guanidine hydrochloride in the presence of a base, followed by hydrolysis of the resulting ester.
Detailed Experimental Protocol: Synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
The following protocol outlines a representative synthesis of the title compound.
Step 1: Cyclocondensation
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 2-oxocyclohexanecarboxylic acid ethyl ester.
Add guanidine hydrochloride to the reaction mixture.
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl).
The precipitated product, ethyl 2-amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylate, is collected by filtration, washed with cold ethanol, and dried.
Step 2: Hydrolysis
Suspend the ethyl ester from Step 1 in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
Heat the mixture to reflux for a period sufficient to achieve complete hydrolysis of the ester.
Cool the reaction mixture and acidify with a mineral acid (e.g., dilute HCl) to a pH that precipitates the carboxylic acid.
Collect the solid product, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, by filtration, wash with cold water, and dry.
Physicochemical Properties
Below is a summary of the key chemical properties of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.
The 2-amino-tetrahydropyrimidine core is a key pharmacophore in a variety of biologically active molecules.[5][6][7] Derivatives of the tetrahydroquinazoline scaffold have shown promise in several therapeutic areas.
Antimicrobial Activity
The broader class of 2-aminopyrimidine derivatives has garnered significant attention for their wide-ranging antimicrobial properties.[8] The unique structural arrangement of the 2-aminopyrimidine moiety allows for multiple interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[8]
Some tetrahydropyrimidine derivatives have demonstrated both antibacterial and antifungal activities.[5][6][7] For instance, certain novel tetrahydropyrimidines have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7]
Anticancer Activity
The quinazoline scaffold is well-established in the development of anticancer agents, with several kinase inhibitors based on this structure approved for clinical use.[1] While specific studies on the anticancer activity of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid are not extensively reported in the available literature, related tetrahydropyrimidine derivatives have shown promising cytotoxic effects against various cancer cell lines.[5][6][7]
Dihydrofolate Reductase (DHFR) Inhibition
A potential mechanism of action for the biological activity of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid and its analogs is the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies.[9] Functionalized amino dihydropyrimidines have been reported to exhibit antibacterial activity through the inhibition of DHFR.[9] Specifically, 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been designed and synthesized as potent and selective inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii.[10]
Mechanism of Action: A Focus on DHFR Inhibition
The structural similarity of the 2,4-diaminopyrimidine core, present in the tetrahydroquinazoline ring, to the pteridine ring of folic acid allows these compounds to act as competitive inhibitors of DHFR.
Figure 1. Proposed mechanism of action via DHFR inhibition.
The diagram above illustrates the competitive inhibition of DHFR by a 2-amino-tetrahydroquinazoline derivative. By binding to the active site of the enzyme, the inhibitor prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting downstream nucleic acid synthesis and leading to cell death or growth inhibition.
Structure-Activity Relationships (SAR)
Future Directions and Conclusion
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is accessible, and the tetrahydroquinazoline core has a proven track record of biological activity.
Key areas for future research include:
Comprehensive Biological Screening: A thorough evaluation of the antimicrobial and anticancer activities of the title compound against a broad panel of pathogens and cell lines is warranted.
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and optimization. While DHFR is a likely target, other possibilities should also be explored.
Derivative Synthesis and SAR Studies: The synthesis and biological evaluation of a library of derivatives with modifications at the 2-amino, 4-carboxy, and the saturated ring positions would provide valuable structure-activity relationship data.
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
References
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PMC. [Link]
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (n.d.). SciELO. [Link]
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI. [Link]
Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][3][11]Diazepine-2-Carboxylates. (2023). ChemRxiv. [Link]
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). ResearchGate. [Link]
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). NIH. [Link]
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). PMC. [Link]
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). ResearchGate. [Link]
Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. (n.d.). Europe PMC. [Link]
Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). ACS Omega. [Link]
The Tetrahydroquinazoline Core: A Technical Guide to its Discovery, History, and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrim...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, and its reduced derivatives, have become foundational structures in medicinal chemistry.[1][2] Among these, the 1,2,3,4-tetrahydroquinazoline core represents a particularly significant pharmacophore, offering a three-dimensional architecture that has proven amenable to interaction with a wide array of biological targets. This guide provides an in-depth exploration of the discovery and history of tetrahydroquinazoline derivatives, tracing their origins from the initial synthesis of the parent quinazoline ring to the evolution of synthetic methodologies that have enabled their widespread investigation and application in drug discovery.
Chapter 1: The Dawn of Quinazoline Chemistry: Early Syntheses and Key Figures
The story of tetrahydroquinazolines begins with the discovery and characterization of their aromatic precursor, quinazoline. The latter half of the 19th and the early 20th centuries marked a period of foundational discoveries in heterocyclic chemistry, with several key figures laying the groundwork for the synthesis of this important ring system.
The First Quinazoline Derivative: The Griess Synthesis (1869)
The first documented synthesis of a quinazoline derivative is attributed to Peter Griess in 1869. Through the reaction of cyanogen with anthranilic acid, Griess obtained a bicyclic product he named "bicyanoamido benzoyl," which was later identified as 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2] This initial discovery, while not yielding the parent quinazoline itself, was the first foray into this new class of heterocyclic compounds.
The Parent Ring System: Bischler, Lang, and Gabriel (1895-1903)
The synthesis of the unsubstituted parent quinazoline ring was achieved some years later. In 1895, August Bischler and Lang first prepared quinazoline through the decarboxylation of quinazoline-2-carboxylic acid.[3] However, it was Siegmund Gabriel who, in 1903, devised a more satisfactory and widely recognized synthesis. Gabriel's method involved the reduction of o-nitrobenzylamine to 2-aminobenzylamine, followed by condensation with formic acid to yield a dihydroquinazoline intermediate, which was then oxidized to the final aromatic quinazoline.[3][4]
Chapter 2: From Aromatic to Saturated: The Emergence of Tetrahydroquinazolines
With the successful synthesis of the quinazoline ring system, the path was cleared for the exploration of its reduced, or saturated, derivatives. The ability to selectively reduce the pyrimidine ring of the quinazoline core opened up a new dimension of chemical space, leading to the creation of the tetrahydroquinazoline scaffold.
Reduction of the Quinazoline Core: The Gateway to Tetrahydroquinazolines
Early methods for the synthesis of 1,2,3,4-tetrahydroquinazolines relied on the reduction of the parent aromatic quinazoline. Catalytic hydrogenation was a key technique employed for this transformation. The reduction of quinazoline with reagents such as sodium amalgam or, later, with more modern reducing agents like lithium aluminum hydride and sodium borohydride, provided a direct route to the 1,2,3,4-tetrahydroquinazoline core. This approach allowed for the preparation of the basic tetrahydroquinazoline scaffold, which could then be further functionalized.
Chapter 3: Classical Synthetic Methodologies for the Quinazolinone Core
The quinazolinone and, by extension, the tetrahydroquinazolinone cores, were the focus of significant synthetic efforts in the early to mid-20th century. Several classical named reactions were developed for the construction of these scaffolds, often starting from anthranilic acid or its derivatives. These methods provided the foundational chemistry for accessing a wide range of substituted derivatives.
The Niementowski Synthesis
The Niementowski synthesis involves the fusion of anthranilic acid with an excess of formamide at elevated temperatures to produce 4-(3H)-quinazolinone.[5] This one-pot reaction, while often proceeding with moderate yields, provided a straightforward entry into this class of compounds.
Experimental Protocol: Niementowski Synthesis of 4-(3H)-Quinazolinone
Reactant Mixture: In a suitable reaction vessel, combine anthranilic acid and a molar excess of formamide.
Heating: Heat the mixture in a glycerin bath at a temperature of 130-135°C for approximately 2 hours.[5]
Workup: Upon cooling, the product can be isolated and purified by recrystallization.
The Grimmel, Guinther, and Morgan Synthesis
This method provides a route to 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. It involves heating an o-aminobenzoic acid with an amine in the presence of phosphorous trichloride in a solvent such as toluene.[6]
Experimental Protocol: Grimmel, Guinther, and Morgan Synthesis
Reactant Mixture: Combine o-aminobenzoic acid, the desired primary amine, and phosphorous trichloride in toluene.
Reaction Conditions: Heat the mixture under reflux for several hours.
Isolation: After the reaction is complete, the product can be isolated through standard workup procedures.
Synthesis from Isatoic Anhydride
Isatoic anhydride serves as a versatile starting material for the synthesis of 4-oxoquinazolines. Reaction with amines, followed by cyclization, provides a convenient route to these derivatives.
Experimental Protocol: Synthesis from Isatoic Anhydride
Amide Formation: React isatoic anhydride with a primary amine to form the corresponding o-aminobenzamide derivative.
Cyclization: The intermediate amide can be cyclized to the 3,4-dihydro-4-oxoquinazoline by heating with ethyl orthoformate.
Caption: Key Classical Synthetic Routes to the Quinazolinone Core.
Chapter 4: The Dawn of Medicinal Chemistry: Early Biological Investigations
The transition of quinazolines and their derivatives from chemical curiosities to compounds of pharmaceutical interest began in the mid-20th century. Early investigations into their biological activities laid the foundation for decades of drug discovery research.
Antimalarial Activity: A Pivotal Discovery
One of the earliest and most significant discoveries of the therapeutic potential of this class of compounds was in the field of antimalarial research. In 1948, Curd et al. reported the synthesis and evaluation of quinazoline-based compounds as antimalarial agents.[7] This work was a landmark in the medicinal chemistry of quinazolines and demonstrated that this scaffold could be a valuable starting point for the development of new therapeutics.
A Broad Spectrum of Activity Emerges
Following the initial discoveries, the mid to late 20th century saw an expansion of research into the pharmacological properties of quinazoline and tetrahydroquinazoline derivatives. These investigations revealed a wide range of biological activities, including:
Antihypertensive agents: Certain quinazoline derivatives were found to possess α-adrenoceptor antagonist activity.[7]
Analgesic and Anti-inflammatory properties: Subsequent studies identified derivatives with significant analgesic and anti-inflammatory effects.[1]
Antimicrobial and Antifungal Activity: The quinazoline core was also found to be a promising scaffold for the development of agents to combat bacterial and fungal infections.[8]
Anticancer Potential: In more recent times, the quinazoline scaffold has become particularly prominent in oncology, with several derivatives being developed as potent anticancer agents, often targeting tyrosine kinases.[4]
This diverse range of biological activities has solidified the status of the quinazoline and tetrahydroquinazoline cores as "privileged scaffolds" in drug discovery.[8]
Chapter 5: The Modern Era: Advanced Synthetic Strategies and Future Outlook
The foundational synthetic methods of the early 20th century have been significantly expanded upon in the modern era. Contemporary organic synthesis has introduced a plethora of new and efficient methods for the construction and functionalization of the tetrahydroquinazoline ring system. These modern approaches often offer advantages in terms of yield, selectivity, and substrate scope.
Modern synthetic strategies frequently employ transition-metal catalysis, domino reactions, and multicomponent reactions to build the tetrahydroquinazoline core with greater efficiency and complexity.[9][10] These advanced methods have been instrumental in the synthesis of large libraries of tetrahydroquinazoline derivatives for high-throughput screening and have enabled the development of highly potent and selective drug candidates.
The ongoing exploration of the biological activities of tetrahydroquinazoline derivatives, coupled with the continuous innovation in synthetic methodology, ensures that this remarkable heterocyclic system will remain a focal point of research in medicinal chemistry and drug development for the foreseeable future. The rich history of its discovery and the evolution of its synthesis provide a compelling narrative of chemical ingenuity and its profound impact on human health.
References
Curd, F. H. S., et al. (1948). Synthetic Antimalarials. Part XXXI. Journal of the Chemical Society, 1759-1766.
Connolly, D. J., Cusack, D., O'Sullivan, T. P., & Guiry, P. J. (2005). Synthesis of Quinazolinones and Dihydroquinazolinones. Tetrahedron, 61(43), 10153-10203.
Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8493.
Gao, C., et al. (2011). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Chinese Journal of Organic Chemistry, 31(10), 1595-1606.
Abdel-Aziem, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3029.
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
Contreras, J., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(5), 5555-5609.
Hashem, E. H. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. In Quinazolinone and Quinazoline Derivatives. IntechOpen.
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry.
Kucharova, B., et al. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
Zhang, H., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 7(54), 34153-34168.
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
Kumar, A., & Sharma, S. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 100-106.
Ivanov, I., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(11), 9345-9357.
Semantic Scholar. (n.d.). QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Retrieved from [Link]
ResearchGate. (n.d.). History of discovery and development of antibiotics in chemotherapy. Retrieved from [Link]
El-Sayed, M. A. A., et al. (2024). Study on quinazolinone derivative and their pharmacological actions. Journal of Molecular Structure, 1301, 137351.
Kumar, D., et al. (2020). Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents. ChemistrySelect, 5(20), 6133-6138.
An In-depth Technical Guide to the Pharmacology of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives hav...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including but not limited to anticancer, antiviral, and antimicrobial effects.[1][2] The partially saturated analog, the 5,6,7,8-tetrahydroquinazoline core, offers a three-dimensional structure that can be exploited for specific interactions with biological targets. This guide focuses on the pharmacological profile of a specific derivative, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, a compound of interest for its potential as a targeted therapeutic agent. While direct studies on this exact molecule are limited, by examining the extensive research on analogous structures, we can construct a robust hypothesis regarding its mechanism of action, potential therapeutic applications, and a roadmap for its future investigation.
Proposed Mechanism of Action: Inhibition of Dihydrofolate Reductase
Based on the structure of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, its most probable mechanism of action is the inhibition of dihydrofolate reductase (DHFR). This assertion is grounded in the well-established activity of other 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives as potent antifolates.[3]
Folic acid is a crucial vitamin that, in its reduced form, tetrahydrofolate (THF), acts as a key donor of one-carbon units.[4] These one-carbon transfers are essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA, and for the conversion of homocysteine to methionine.[4][5] Consequently, the folate pathway is a critical nexus for cellular proliferation.
The enzyme dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6] Inhibition of DHFR disrupts the supply of THF, thereby halting DNA synthesis and cell division. This makes DHFR an attractive target for antimicrobial and anticancer therapies. The structural similarity of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid to known DHFR inhibitors suggests it likely acts as a competitive inhibitor at the DHF binding site.
Signaling Pathway: The Folate Synthesis Cascade
The following diagram illustrates the central role of DHFR in the folate synthesis pathway and the proposed point of intervention for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.
Caption: Proposed mechanism of action via inhibition of DHFR in the folate pathway.
Pharmacokinetics and Pharmacodynamics: A Predictive Overview
Direct pharmacokinetic (PK) and pharmacodynamic (PD) data for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid are not currently available. However, we can infer potential properties based on its chemical structure and data from related quinazoline and quinoline derivatives.
Pharmacokinetic Parameter
Predicted Characteristic
Rationale/Supporting Evidence for Analogous Compounds
Absorption
Likely orally bioavailable.
Many small molecule quinazoline derivatives exhibit good oral bioavailability. A study on a quinoline-based compound, 2-(Quinoline-8-carboxamido)benzoic acid, showed an absolute oral bioavailability of 68.3–83.7% in mice.[7]
Distribution
Dependent on specific physicochemical properties. The carboxylic acid moiety may limit passive diffusion across cell membranes, potentially requiring active transport.
The distribution will be influenced by plasma protein binding and tissue permeability. The presence of both amino and carboxylic acid groups will affect its ionization state at physiological pH.
Metabolism
Potential for Phase I and Phase II metabolism in the liver.
The quinazoline ring can be subject to oxidation, while the carboxylic acid group is a substrate for glucuronidation.
Excretion
Likely renal excretion.
The polar nature of the molecule, particularly the carboxylic acid, suggests that renal clearance will be a significant route of elimination.
Pharmacodynamics
The primary pharmacodynamic effect is expected to be the dose-dependent inhibition of cell proliferation in organisms reliant on de novo folate synthesis.
The potency, measured as IC50 or Ki against DHFR, will be a key determinant of its therapeutic window. Related 2,4-diaminotetrahydroquinazoline antifolates have shown IC50 values in the nanomolar range against parasitic DHFR.[3]
Experimental Protocol: In Vitro DHFR Inhibition Assay
To validate the hypothesized mechanism of action, a robust in vitro enzymatic assay is required. The following protocol outlines a standard method for assessing the inhibitory activity of a compound against DHFR.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid against dihydrofolate reductase.
Materials:
Recombinant human or microbial DHFR
Dihydrofolate (DHF)
NADPH
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
Test compound: 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
Positive control: Methotrexate
96-well UV-transparent microplate
Spectrophotometer capable of reading absorbance at 340 nm
Methodology:
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide range of concentrations.
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, NADPH, and the test compound at various concentrations.
Enzyme Addition: Add DHFR to each well to initiate the pre-incubation period. Allow the enzyme and inhibitor to interact for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DHF, to each well.
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for the in vitro DHFR inhibition assay.
Potential Therapeutic Applications and Future Directions
Given its proposed mechanism as a DHFR inhibitor, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid has potential applications in several therapeutic areas:
Antimicrobial Agent: Many microorganisms rely on their own folate synthesis pathway and are susceptible to DHFR inhibitors. Selective inhibition of microbial DHFR over the human enzyme is a key strategy in the development of antibiotics and antiprotozoal drugs.[6]
Anticancer Agent: Rapidly proliferating cancer cells have a high demand for nucleotides for DNA synthesis, making them particularly vulnerable to antifolates.[5]
Anti-inflammatory Agent: Methotrexate, a well-known DHFR inhibitor, is widely used at low doses to treat autoimmune diseases like rheumatoid arthritis.
Future research should focus on validating the proposed mechanism of action through enzymatic and cellular assays. Subsequently, structure-activity relationship (SAR) studies can be conducted to optimize the potency and selectivity of the compound. Comprehensive pharmacokinetic and toxicological studies will be essential to evaluate its drug-like properties and safety profile before any consideration for clinical development. The synthesis of related analogs could also be explored to improve efficacy and reduce potential off-target effects.[8]
Conclusion
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid represents a promising chemical entity within the pharmacologically significant class of tetrahydroquinazolines. While direct experimental data is sparse, a strong scientific rationale, based on the established activities of structurally related compounds, points towards its potential as an inhibitor of dihydrofolate reductase. This proposed mechanism opens up avenues for its development as an antimicrobial, anticancer, or anti-inflammatory agent. The experimental protocols and future research directions outlined in this guide provide a clear framework for advancing our understanding of this compound and unlocking its therapeutic potential.
References
Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.
Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl). (n.d.). National Institutes of Health.
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI.
Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. (n.d.). Journal of Medicinal Chemistry.
Antibiotics - Inhibitors of Tetrahydrofolate Synthesis. (2021). Manual of Medicine.
Inhibition of 5,10-Methenyltetrahydrofolate Synthetase. (n.d.). PMC - NIH.
Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[9][10]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. (n.d.). Oriental Journal of Chemistry. Available at:
Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][9][10]Diazepine-2-Carboxylates. (2023). ChemRxiv. Available at:
Tetrahydrofolate synthase. (n.d.). Wikipedia.
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). ResearchGate.
Folate and antifolate pharmacology. (n.d.). PubMed.
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect.
Design, Synthesis, and Evaluation of 2-methyl- And 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. (n.d.). PubMed.
Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. (n.d.). PMC - NIH.
CAS 1223748-53-5 | 2-Amino-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxamide. (n.d.). Synblock.
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PMC - NIH.
Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. (n.d.). PMC - NIH.
The Amino-Quinazoline Scaffold: A Privileged Core for Modern Therapeutics
A Technical Guide for Researchers and Drug Development Professionals Abstract The amino-quinazoline core is a quintessential example of a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatil...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The amino-quinazoline core is a quintessential example of a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of clinically significant therapeutic agents. This guide provides an in-depth technical overview of the amino-quinazoline scaffold, intended for researchers, scientists, and drug development professionals. We will traverse the foundational synthesis, explore the mechanistic underpinnings of its diverse pharmacological activities, and present detailed, field-proven experimental protocols for evaluating its therapeutic potential. The narrative is structured to not only list methodologies but to explain the causal-driven choices behind experimental design, ensuring that each protocol is presented as a self-validating system. From its origins as antihypertensive agents to its current prominence in oncology and emerging roles in neurodegenerative and infectious diseases, this whitepaper aims to be a comprehensive resource for harnessing the full therapeutic potential of amino-quinazolines.
Introduction: The Rise of a Privileged Scaffold
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has long captured the attention of medicinal chemists. The introduction of an amino group to this core, creating the amino-quinazoline, unlocked a pleiotropic pharmacological profile that has proven exceptionally fruitful for drug discovery.[1]
The therapeutic journey of amino-quinazolines began with the development of α1-adrenoceptor antagonists such as prazosin, doxazosin, and terazosin.[2][3] These agents, initially approved for the treatment of hypertension, demonstrated the scaffold's potential to interact with high specificity and affinity to protein targets.[2][3][4] However, the true watershed moment for this chemical class arrived with the approval of gefitinib in 2003 by the U.S. Food and Drug Administration (FDA).[1][3] Gefitinib, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, revolutionized the treatment of non-small cell lung cancer and solidified the 4-aminoquinazoline core as a premier pharmacophore for kinase inhibition.[3][5]
Since then, the scaffold has been successfully exploited to develop a multitude of approved drugs and clinical candidates targeting a diverse range of pathologies, including various cancers, neurodegenerative disorders, and infectious diseases.[1][3] This guide will delve into the key therapeutic applications, the underlying mechanisms of action, and the practical methodologies required to advance the next generation of amino-quinazoline-based therapeutics.
Synthetic Strategies: Building the Core
A robust and flexible synthetic strategy is paramount for exploring the chemical space around the amino-quinazoline core and conducting extensive Structure-Activity Relationship (SAR) studies. While numerous methods exist, two classical and highly effective approaches are the Niementowski quinazolinone synthesis and the subsequent conversion to the 4-aminoquinazoline scaffold.
The Niementowski Quinazolinone Synthesis
This method is a cornerstone for the construction of the quinazolin-4(3H)-one ring system. It involves the thermal condensation of an anthranilic acid with an amide.[6][7] The reaction's versatility allows for the incorporation of substituents on the benzene ring via the choice of anthranilic acid.
A significant advancement in this classical reaction is the use of microwave irradiation, which dramatically reduces reaction times and often improves yields compared to conventional heating.[4][7]
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Addition: Prepare serial dilutions of the test amino-quinazoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
[8]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
[8]7. Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
Self-Validating System:
Negative Control (Vehicle): Wells containing cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds. This represents 100% cell viability.
Positive Control (Known Cytotoxic Drug): Wells containing cells treated with a known anticancer drug (e.g., doxorubicin or a relevant kinase inhibitor like gefitinib). This validates the assay's ability to detect a cytotoxic effect.
Blank Control: Wells containing medium but no cells. This is used to subtract the background absorbance.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Kinase Inhibition Evaluation (ADP-Glo™ Assay)
Causality and Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. [5]This is a direct measure of kinase activity. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is quantified using a luciferase/luciferin reaction. [5][9]This method is highly sensitive and suitable for high-throughput screening of kinase inhibitors.
[2][5]
Detailed Protocol (for EGFR inhibition):
Reaction Setup: In a 384-well plate, add 1 µL of the test amino-quinazoline inhibitor (or 5% DMSO for controls) and 2 µL of purified EGFR enzyme (e.g., 4ng).
[5]2. Kinase Reaction: Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., a specific peptide substrate and ATP at a concentration near its Kₘ). Incubate at room temperature for 60 minutes.
[5]3. ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
[5][9]4. ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced in the kinase reaction into ATP and provides the luciferase and luciferin needed for the light-producing reaction. Incubate for 30-60 minutes at room temperature.
[5][9]5. Data Acquisition: Record the luminescence signal using a plate-reading luminometer.
[5]
Self-Validating System:
Negative Control (No Inhibitor): A reaction containing the kinase, substrate, and ATP with vehicle (DMSO) instead of an inhibitor. This represents 100% kinase activity.
[8]* Positive Control (Known Inhibitor): A reaction including a known potent inhibitor of the target kinase (e.g., staurosporine or gefitinib for EGFR). [5][10]This confirms that the assay can detect inhibition.
Background Control (No Enzyme): A reaction containing substrate and ATP but no kinase. The signal from this well is subtracted from all other wells to account for any background luminescence.
[8]* Z'-factor Calculation: For high-throughput screening, the Z'-factor is a statistical parameter used to validate the quality of the assay. A Z'-factor > 0.5 indicates a robust and reliable assay.
[2]
Anti-Alzheimer's Evaluation: Aβ Aggregation (Thioflavin T Assay)
Causality and Rationale: The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. [11]ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. [4][11]This assay is used to screen for compounds that can inhibit or disaggregate Aβ fibrils.
Detailed Protocol:
Preparation: Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilizing to ensure a monomeric starting state. Reconstitute in a weak base (e.g., 10 mM NaOH) immediately before use.
[4]2. Reaction Mixture: In a 96-well black plate, combine the Aβ₁₋₄₂ peptide (e.g., 10 µM final concentration), ThT (e.g., 20 µM final concentration), and the test amino-quinazoline compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.4).
[11][12]3. Incubation: Incubate the plate at 37°C, often with intermittent shaking to promote aggregation.
[12]4. Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.
[12]
Self-Validating System:
Negative Control (No Inhibitor): Aβ peptide and ThT in buffer without any test compound. This shows the maximum aggregation and fluorescence signal.
Positive Control (Known Inhibitor): Aβ peptide and ThT with a known aggregation inhibitor (e.g., epigallocatechin gallate - EGCG). This validates the assay's ability to detect inhibition.
Blank Control: Buffer and ThT without Aβ peptide to measure the background fluorescence of the dye.
Future Directions and Conclusion
The amino-quinazoline scaffold has unequivocally established itself as a cornerstone of modern drug discovery. Its journey from antihypertensive agents to blockbuster cancer drugs is a testament to its chemical tractability and pharmacological versatility. The future of amino-quinazoline research is poised to expand into even more complex therapeutic areas.
Key Future Directions:
Overcoming Drug Resistance: In oncology, a major focus is the design of next-generation inhibitors that can overcome acquired resistance to current therapies, such as the T790M mutation in EGFR.
Targeting New Kinases: The exploration of the "kinome" will continue to uncover new kinase targets for which the amino-quinazoline scaffold can be adapted.
CNS-Penetrant Compounds: For neurodegenerative diseases, the development of compounds with excellent blood-brain barrier penetration will be critical for clinical success.
Multi-Target Ligands: The inherent ability of the scaffold to be decorated with various functionalities makes it an ideal starting point for designing multi-target agents, which are particularly valuable for complex diseases like cancer and Alzheimer's.
[13]
In conclusion, the amino-quinazoline core represents a privileged structure with a proven track record and a bright future. By combining rational design, robust synthetic chemistry, and rigorous biological evaluation using the types of validated protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold for the benefit of patients worldwide.
Application Note: Synthesis and Purification of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid
[1] Abstract & Scope This technical guide details the optimized protocol for the synthesis, purification, and characterization of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid . This compound serves as a critic...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Scope
This technical guide details the optimized protocol for the synthesis, purification, and characterization of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid . This compound serves as a critical scaffold in the development of antifolates, dihydrofolate reductase (DHFR) inhibitors, and kinase inhibitors targeting the ATP-binding pocket.
Unlike aromatic quinazolines, the 5,6,7,8-tetrahydro- derivative possesses a partially saturated ring system, offering unique conformational properties and solubility profiles beneficial for fragment-based drug discovery (FBDD). This protocol utilizes a robust Claisen condensation followed by cyclocondensation strategy, ensuring high regioselectivity and scalability.
Soluble in DMSO, dilute aqueous base; sparingly soluble in water/ethanol.[1]
pKa (Calculated)
~3.5 (Carboxylic acid), ~7.2 (Pyrimidine N)
Reaction Logic & Retrosynthesis
The synthesis is designed around the construction of the pyrimidine ring onto a pre-existing carbocyclic skeleton.
Step 1 (Precursor Synthesis): Cyclohexanone is activated via Claisen condensation with diethyl oxalate to form Ethyl 2-oxocyclohexaneglyoxylate .[1] This intermediate contains the 1,3-dicarbonyl equivalent necessary for heterocycle formation.
Step 2 (Cyclocondensation): The precursor reacts with Guanidine (supplied as carbonate or hydrochloride). The guanidine nitrogens act as binucleophiles, attacking the ketone of the cyclohexane ring and the
-keto group of the glyoxylate side chain.
Note: The ester group from the oxalate remains intact, yielding the ethyl ester of the target.
Step 3 (Hydrolysis): Saponification of the ester yields the final free acid.
Mechanistic Pathway (DOT Diagram)
Figure 1: Synthetic workflow from cyclohexanone to the final carboxylic acid derivative.[1]
Detailed Experimental Protocol
Phase 1: Synthesis of Ethyl 2-oxocyclohexaneglyoxylate
Rationale: Sodium ethoxide is generated in situ to minimize moisture contamination, which degrades the diethyl oxalate.
Reagents:
Cyclohexanone (10.0 g, 102 mmol)
Diethyl oxalate (14.9 g, 102 mmol)
Sodium metal (2.35 g, 102 mmol) or Sodium Ethoxide (21% wt in EtOH)
Absolute Ethanol (100 mL)
Diethyl ether (for workup)
Procedure:
Preparation of Alkoxide: In a dry 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet, dissolve sodium metal in absolute ethanol (50 mL) to generate sodium ethoxide. (Alternatively, use commercial NaOEt solution). Cool to 0°C.[2]
Condensation: Mix cyclohexanone and diethyl oxalate in a dropping funnel. Add this mixture dropwise to the cold NaOEt solution over 30 minutes. The solution will turn yellow/orange.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. TLC (Hexane:EtOAc 4:1) should show consumption of cyclohexanone.
Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in water (100 mL). Wash with diethyl ether (2 x 50 mL) to remove unreacted starting materials.
Acidification: Acidify the aqueous layer carefully with 2M HCl to pH ~4. The enol form of the product may separate as an oil or solid. Extract with diethyl ether (3 x 50 mL), dry over MgSO₄, and concentrate.
Checkpoint: The product (Ethyl 2-oxocyclohexaneglyoxylate) is typically a yellow oil that solidifies upon standing.[1] Yield is typically 70–85%.
Phase 2: Cyclocondensation & Hydrolysis
Rationale: A "one-pot" cyclization and hydrolysis approach is often most efficient, but isolating the ester intermediate allows for higher purity. This protocol isolates the ester first.
Cyclization: In a 250 mL RBF, dissolve the keto-ester intermediate in ethanol (100 mL). Add Guanidine Carbonate.
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. The suspension will dissolve and eventually precipitate the pyrimidine ester or salts.
Monitoring: Check by TLC (DCM:MeOH 9:1). The starting keto-ester spot should disappear.[1]
Hydrolysis (In-situ): Once cyclization is complete, add 2M NaOH (50 mL) directly to the reaction mixture. Continue refluxing for 1–2 hours. This converts the ethyl ester to the sodium carboxylate.
Isolation:
Cool the reaction to RT.
Evaporate the bulk of the ethanol (rotary evaporator).
Dilute the remaining aqueous residue with water (50 mL).
Filtration: Filter any insoluble impurities.
Precipitation: Cool the filtrate in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 3–4 (the isoelectric point). The product will precipitate as a white/off-white solid.[1]
Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Dry in a vacuum oven at 50°C overnight.
Quality Control & Characterization
Self-Validating the Synthesis:
Before proceeding to biological assays, verify the structure using the following markers.
Technique
Expected Result
Diagnostic Interpretation
1H NMR (DMSO-d₆)
1.6–1.8 (m, 4H), 2.4–2.6 (m, 4H)
Confirms the 5,6,7,8-tetrahydro (cyclohexyl) ring.[1] Absence of aromatic protons in this region is critical.
High MP is characteristic of amino-carboxylic acid zwitterions.[1]
Troubleshooting Table:
Problem: Low yield during precipitation.
Cause: pH not optimized; product is amphoteric.
Solution: Adjust pH carefully to 3.5–4.0. If too acidic (pH < 2), the hydrochloride salt forms, which may be soluble.
Problem: Product is sticky/oily.
Cause: Incomplete hydrolysis or presence of unreacted keto-ester.[1]
Solution: Recrystallize from Ethanol/Water (1:1) or wash the solid thoroughly with diethyl ether.
Safety & Handling (MSDS Summary)
Sodium Ethoxide: Highly corrosive and moisture-sensitive.[1] Handle under inert atmosphere.
Guanidine Carbonate: Irritant. Avoid inhalation of dust.
Product (2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid): Treat as a potential bioactive agent.[1] Standard PPE (gloves, goggles, lab coat) required.
References
Synthesis of Tetrahydroquinazolines
Priestley, G. M., & Warrener, R. N. (1972). Quinazolines.[3][4][5] Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 1972, 2516-2520.
Antifolate Activity & Analogs
Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: Synthesis and biological evaluation. Journal of Medicinal Chemistry, 38(12), 2158–2165.
Application Notes and Protocols for In Vivo Evaluation of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative The amino-quinazoline scaffold is a well-established "privileged structu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative
The amino-quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antihypertensive effects.[1][2] This document provides detailed application notes and protocols for the in vivo investigation of a novel compound from this class: 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid .
Given the structural similarities of this compound to known modulators of critical signaling pathways, a primary hypothesis is its potential role as an inhibitor of Nitric Oxide Synthase (NOS). Nitric oxide (NO) is a pleiotropic signaling molecule, and its overproduction by the neuronal isoform of NOS (nNOS) is a key factor in the pathophysiology of various neurological disorders, including neurodegenerative diseases and neuropathic pain.[3] Therefore, the selective inhibition of nNOS represents a promising therapeutic avenue.[4]
These application notes are designed to guide researchers in the preclinical evaluation of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, focusing on its hypothesized role as an nNOS inhibitor in relevant in vivo models of neuroinflammation and neuropathic pain.
Hypothesized Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthase
The proposed mechanism of action for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is the competitive inhibition of the L-arginine binding site of nNOS. In pathological states such as excitotoxicity, excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to a significant influx of Ca²⁺. This, in turn, activates nNOS, resulting in a surge of NO production.[4] Excess NO can lead to the formation of reactive nitrogen species, causing cellular damage and contributing to neurotoxicity.[4] By selectively inhibiting nNOS, the compound could mitigate these detrimental effects.
Signaling Pathway Diagram
Caption: Hypothesized nNOS signaling cascade and point of inhibition.
Application Notes
Compound Formulation for In Vivo Administration
A significant challenge in preclinical studies is the formulation of poorly water-soluble compounds for effective in vivo delivery.[5][6] It is crucial to develop a vehicle that ensures solubility and bioavailability without causing toxicity.
Rationale: The carboxylic acid moiety in the test compound may confer some aqueous solubility at physiological pH. However, initial solubility screening is paramount. A tiered approach is recommended, starting with simple aqueous vehicles and progressing to co-solvent systems if necessary.
Recommended Approach:
Aqueous Solubility Test: Attempt to dissolve the compound in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) at the desired concentration.
Co-Solvent Systems: If aqueous solubility is limited, a co-solvent system may be required. A common starting point is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG), and sterile saline. It is critical to keep the percentage of organic solvents, particularly DMSO, to a minimum to avoid vehicle-induced toxicity.
Vehicle Control Group: In all in vivo experiments, a vehicle control group must be included to account for any effects of the formulation itself.
Selection of In Vivo Models
The choice of animal models should be directly linked to the hypothesized mechanism of action and the intended therapeutic application.
Neuroinflammation Model (LPS Challenge):
Causality: Systemic administration of lipopolysaccharide (LPS) induces a robust neuroinflammatory response, characterized by microglial activation and increased production of pro-inflammatory mediators, including NO.[7] This model is suitable for assessing the compound's ability to suppress nNOS activity in an inflammatory context.
Neuropathic Pain Model (Chronic Constriction Injury - CCI):
Causality: The CCI of the sciatic nerve is a widely used model that mimics the symptoms of neuropathic pain in humans, such as mechanical allodynia and thermal hyperalgesia.[8] Overexpression and activation of nNOS in the spinal cord are known to contribute to the development and maintenance of neuropathic pain in this model.
Dosing and Administration
Route of Administration: Intraperitoneal (i.p.) injection is a common and convenient route for initial efficacy studies in rodents. Intravenous (i.v.) administration can also be considered for assessing direct target engagement and pharmacokinetics.
Dose-Ranging Studies: A dose-escalation study is essential to determine the optimal therapeutic dose and to identify any potential toxicity. A suggested starting range could be 1-50 mg/kg, administered once daily. The frequency of administration will depend on the pharmacokinetic profile of the compound.
Assessment of Target Engagement and Efficacy
A multi-faceted approach should be employed to evaluate the compound's effects in vivo.
Biochemical Measures (Target Engagement):
Nitrite/Nitrate Levels: The most direct way to assess NOS inhibition in vivo is to measure the stable end-products of NO metabolism, nitrite (NO₂⁻) and nitrate (NO₃⁻).[9][10] The Griess reaction is a common colorimetric assay for this purpose.[1][9] Samples can be collected from plasma, urine, or tissue homogenates (e.g., brain, spinal cord).
Behavioral Measures (Efficacy in Neuropathic Pain):
Mechanical Allodynia: The von Frey filament test is used to assess sensitivity to non-noxious mechanical stimuli. An increase in the paw withdrawal threshold in the treated group would indicate an analgesic effect.[11]
Thermal Hyperalgesia: The Hargreaves test (plantar test) or the hot plate test can be used to measure the latency to withdraw from a thermal stimulus.[12] An increased withdrawal latency suggests a reduction in heat sensitivity.
Histological and Molecular Measures:
Immunohistochemistry: Brain and spinal cord tissues can be stained for markers of neuronal activity (e.g., c-Fos), microglial activation (e.g., Iba1), and nNOS expression to assess the cellular effects of the compound.
Western Blot/RT-PCR: To confirm changes in protein and gene expression of nNOS and other inflammatory markers.
Experimental Protocols
Protocol 1: Preparation of Dosing Solution
Objective: To prepare a sterile and homogenous solution of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid for in vivo administration.
Solubility Test: Perform small-scale solubility tests to determine the optimal vehicle composition. A suggested starting vehicle is 10% DMSO, 40% PEG300, and 50% sterile saline.
Stock Solution Preparation:
a. Accurately weigh the required amount of the test compound.
b. In a sterile tube, dissolve the compound in the required volume of DMSO. Vortex thoroughly.
c. Slowly add the PEG300 while continuously vortexing.
d. Finally, add the sterile saline dropwise while vortexing to prevent precipitation.
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.
Storage: Prepare fresh on the day of dosing. If short-term storage is necessary, protect from light and store at 4°C.
Protocol 2: LPS-Induced Neuroinflammation Model in Mice
Objective: To induce a neuroinflammatory state to evaluate the anti-inflammatory and nNOS-inhibitory effects of the test compound.
Procedure:
Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
Baseline Measurements: Record baseline behavioral data if applicable.
Dosing: Administer the test compound or vehicle (i.p.) at the predetermined dose and volume (e.g., 10 ml/kg).
LPS Challenge: One hour after compound administration, inject LPS (from E. coli, serotype O111:B4) at a dose of 1 mg/kg (i.p.).
Sample Collection: At a specified time point post-LPS injection (e.g., 4, 8, or 24 hours), euthanize the animals.
Tissue Processing:
a. Collect blood via cardiac puncture for plasma nitrite/nitrate analysis.
b. Perfuse the animals with ice-cold PBS.
c. Harvest the brain. One hemisphere can be snap-frozen for biochemical analysis, and the other can be fixed in 4% paraformaldehyde for histology.
Protocol 3: Measurement of Nitrite/Nitrate using the Griess Assay
Objective: To quantify NO production by measuring its stable metabolites in biological samples.
Materials:
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
Nitrate reductase
Sodium nitrite standard solutions
96-well microplate
Microplate reader
Procedure:
Sample Preparation: Deproteinize plasma or tissue homogenate samples using a zinc sulfate precipitation or ultrafiltration.
Nitrate to Nitrite Conversion: For total nitrite/nitrate measurement, incubate samples with nitrate reductase to convert nitrate to nitrite.
Griess Reaction:
a. Pipette standards and samples into the wells of a 96-well plate.
b. Add the sulfanilamide solution and incubate.
c. Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate in the dark. A purple/magenta color will develop.
Measurement: Read the absorbance at 540-570 nm using a microplate reader.[4]
Quantification: Generate a standard curve from the sodium nitrite standards and calculate the nitrite concentration in the samples.
Quantitative Data Summary
Parameter
Suggested Range/Value
Purpose
Reference
Animal Model
Male C57BL/6 mice or Sprague-Dawley rats
Standard rodent models for inflammation and pain studies
Caption: General workflow for in vivo evaluation of the test compound.
References
(Reference not directly cited in the text, kept for potential future use)
Li, W., et al. (2015). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry, 58(2), 610-639. Available from: [Link]
Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35(10). Available from: [Link]
(Duplic
(Reference not directly cited in the text, kept for potential future use)
(Reference not directly cited in the text, kept for potential future use)
(Reference not directly cited in the text, kept for potential future use)
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 359, 291-301. Available from: [Link]
Mogil, J. S. (2009). Methods Used to Evaluate Pain Behaviors in Rodents. ILAR Journal, 50(4), 383-412. Available from: [Link]
Barrot, M. (2012). Tests and models of nociception and pain in rodents. Neuroscience, 211, 39-50. Available from: [Link]
(Reference not directly cited in the text, kept for potential future use)
(Reference not directly cited in the text, kept for potential future use)
(Reference not directly cited in the text, content used
(Reference not directly cited in the text, kept for potential future use)
(Reference not directly cited in the text, kept for potential future use)
(Reference not directly cited in the text, kept for potential future use)
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657. Available from: [Link]
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]
Charles River Laboratories. (n.d.). Neuropathic Pain Models. Available from: [Link]
T. V. E. Geddes, et al. (2023). Mapping acute neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv. Available from: [Link]
Application Note: Comprehensive Characterization of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
Introduction 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (CAS 51640-97-2) is a heterocyclic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in med...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (CAS 51640-97-2) is a heterocyclic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, acting as scaffolds for the development of novel therapeutics. The robust and unambiguous characterization of such molecules is a critical prerequisite for any further investigation, be it for pharmacological screening, process development, or quality control. This application note provides a detailed guide to a suite of analytical techniques for the comprehensive structural elucidation and purity assessment of this compound.
The methodologies outlined herein are designed to provide orthogonal data points, ensuring a high degree of confidence in the material's identity, structure, and purity. We will delve into chromatographic, spectroscopic, and elemental analysis techniques, explaining the rationale behind parameter selection and providing step-by-step protocols. This guide is grounded in established analytical principles and leverages data from closely related structures to provide a robust framework for analysis.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
These properties inform choices in chromatography (e.g., mobile phase pH) and spectroscopy (e.g., solvent selection).
I. Chromatographic Analysis for Purity and Quantification
Chromatographic methods are central to assessing the purity of the compound and for quantifying it in various matrices. Given the polar nature of the molecule, combining both amino and carboxylic acid functionalities, a careful selection of chromatographic mode is necessary.
A. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a workhorse technique, but the polar nature of the analyte requires specific considerations to achieve adequate retention. Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.
Caption: Logical workflow for HPLC method development.
Protocol 1: HILIC-UV Method for Purity Assessment
Rationale: HILIC is ideal for retaining and separating highly polar compounds that show little to no retention on traditional C18 columns. The use of a volatile buffer like ammonium formate makes this method compatible with mass spectrometry.
Instrumentation:
HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
Materials:
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
Mobile Phase B: Acetonitrile.
Sample Diluent: 90:10 Acetonitrile:Water.
Procedure:
Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., DMSO, limited volume), then dilute to 50 µg/mL with the sample diluent.
Set the column temperature to 35 °C.
Set the flow rate to 0.4 mL/min.
Set the UV detection wavelength to 254 nm and 280 nm. A DAD is recommended to screen for impurities with different chromophores.
Equilibrate the column with 95% B for at least 15 minutes.
Inject 2 µL of the sample.
Run the following gradient:
Time (min)
%A
%B
0.0
5
95
8.0
40
60
9.0
5
95
| 12.0 | 5 | 95 |
Integrate the peaks and calculate the area percent purity.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for confirming the molecular weight of the analyte and for identifying impurities.
Protocol 2: LC-MS/MS for Identity Confirmation and Impurity Profiling
Rationale: Coupling the HILIC separation to a tandem mass spectrometer allows for definitive confirmation of the parent compound's mass and provides structural information on any co-eluting impurities through fragmentation analysis.
Instrumentation:
UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Procedure:
Utilize the same LC conditions as described in Protocol 1.
Mass Spectrometer Settings (Positive ESI Mode):
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 400 °C.
Full Scan (MS1): m/z 50-500 to detect the parent ion ([M+H]⁺).
MS/MS (Product Ion Scan): Select the precursor ion m/z 194.1. Optimize collision energy (e.g., 15-35 eV) to generate characteristic fragment ions.
Expected Results:
A prominent peak in the chromatogram corresponding to the analyte's retention time.
The mass spectrum for this peak should show a dominant ion at m/z 194.0924 (calculated for [C₉H₁₁N₃O₂ + H]⁺).
Fragmentation (MS/MS) of m/z 194.1 would likely involve losses of H₂O, CO₂, and fragmentation of the tetrahydro-ring, providing structural confirmation.
II. Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR identifies all unique carbon atoms in the molecule. 2D NMR experiments (like COSY and HSQC) are used to confirm assignments.
Instrumentation:
NMR Spectrometer (400 MHz or higher).
Materials:
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). This is a good choice as it can dissolve both the amino and carboxylic acid groups and its exchangeable proton signals do not interfere with all analyte signals.[2]
Procedure:
Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
Acquire a ¹H NMR spectrum.
Acquire a ¹³C{¹H} NMR spectrum.
(Optional but recommended) Acquire 2D spectra: COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.
Protocol 5: Combustion Analysis (CHN)
Rationale: This technique confirms the elemental composition of the compound, which, when combined with the exact mass from MS, validates the molecular formula.
Instrumentation:
CHN Elemental Analyzer.
Procedure:
Accurately weigh ~2-3 mg of the dry sample into a tin capsule.
Analyze the sample according to the instrument's standard operating procedure.
The analysis should be performed in triplicate to ensure precision.
Theoretical vs. Acceptable Values:
Theoretical: C=55.95%, H=5.74%, N=21.75%.
Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values, as is standard practice in chemical analysis.
IV. Integrated Characterization Strategy
A multi-faceted approach is crucial for the definitive characterization of a novel or reference compound. The data from each technique should be cross-validated to build a comprehensive and self-consistent profile of the molecule.
Caption: An integrated analytical approach for full characterization.
Conclusion
The analytical protocols detailed in this application note provide a comprehensive framework for the characterization of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. By combining chromatographic separation with multiple spectroscopic techniques and elemental analysis, researchers can confidently establish the identity, structure, purity, and elemental composition of this compound. Adherence to these methodologies will ensure high-quality, reliable data, which is fundamental for advancing research and development in medicinal chemistry.
References
Proctor, S., Lovera, S., Tomich, A., & Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science, 8(7), 896-900. [Link]
Armarego, W. L. F. (1971). Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid. Journal of the Chemical Society C: Organic, (12), 2333-2340. [Link]
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
SpectraBase. (n.d.). 2,4-diamino-5,6,7,8-tetrahydroquinazoline. Retrieved January 27, 2026, from [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Application Notes & Protocols: A Guide to Validating 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid as a Chemical Probe
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid as...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid as a potential chemical probe. The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[1] However, the specific utility of this particular molecule as a tool for biological discovery is not yet established. A chemical probe is a highly selective small molecule used to study the function of a specific protein in complex biological systems.[2][3] This guide, therefore, outlines a hypothesis-driven workflow to identify its primary biological target(s), validate target engagement in biochemical and cellular contexts, and establish its utility as a high-quality chemical probe. We will focus on two plausible targets based on structural analogy: Dihydrofolate Reductase (DHFR) and GTP Cyclohydrolase I (GCH1).
Introduction: From Bioactive Scaffold to Validated Chemical Probe
The 5,6,7,8-tetrahydroquinazoline core is a key structural motif in a variety of pharmacologically active agents, including kinase inhibitors and antitubercular compounds.[1][4] The molecule 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, whose synthesis has been previously described[5], presents an intriguing starting point for the development of a chemical probe. Its structure bears a notable resemblance to two critical classes of endogenous molecules and their synthetic analogues: folates and pterins.
Similarity to Folates: The diaminopyrimidine core is a classic feature of antifolates that inhibit Dihydrofolate Reductase (DHFR), an essential enzyme in nucleotide synthesis.[6][7] DHFR inhibitors are widely used as anticancer and antimicrobial agents.[8]
Similarity to Pterins: The molecule also resembles tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[9][10] The rate-limiting enzyme in the de novo synthesis of BH4 is GTP Cyclohydrolase I (GCH1).[11]
This structural duality forms the basis of our investigation. A high-quality chemical probe must demonstrate potent and selective modulation of a specific target.[12] Therefore, this guide provides the experimental framework necessary to test two primary hypotheses and validate this compound for use in biological research.
Hypothesis-Driven Validation Workflow
The process of validating a new chemical probe is a systematic endeavor. It begins with a plausible hypothesis, proceeds through biochemical and cellular target engagement confirmation, and culminates in phenotypic analysis that can be directly and unambiguously linked to the modulation of the intended target.
Figure 1: A systematic workflow for the validation of a candidate molecule as a high-quality chemical probe.
Putative Biological Targets & Signaling Pathways
Based on its chemical structure, we hypothesize that 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid primarily interferes with pteridine metabolism. This could occur via inhibition of DHFR in the folate pathway or GCH1/DHFR in the tetrahydrobiopterin (BH4) synthesis and salvage pathways.
The Tetrahydrobiopterin (BH4) Metabolic Network
BH4 is synthesized via two main routes: the de novo pathway starting from GTP and the salvage pathway, which recycles BH4 precursors.[13] Both pathways are critical for maintaining cellular homeostasis.
De Novo Synthesis: GTP is converted to BH4 in a three-step process initiated by the rate-limiting enzyme GTP Cyclohydrolase I (GCH1) .[11]
Salvage Pathway: This pathway converts sepiapterin to dihydrobiopterin (BH2), which is then reduced to BH4 by Dihydrofolate Reductase (DHFR) .[10][13] This highlights DHFR as a key node connecting both folate and BH4 metabolism.
Inhibition of GCH1 would block de novo synthesis, while inhibition of DHFR would impair the salvage pathway and folate cycle.
Figure 2: The BH4 metabolic network, highlighting potential inhibition points (GCH1, DHFR) for the candidate probe.
Protocols for Target Validation and Cellular Analysis
This section provides detailed, step-by-step protocols for quantitatively assessing the interaction of the candidate probe with its putative targets.
Protocol 3.1: In Vitro DHFR Enzyme Inhibition Assay
Principle: This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
Recombinant human DHFR (hDHFR)
NADPH
Dihydrofolate (DHF)
Methotrexate (positive control inhibitor)
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT
Candidate Probe Stock Solution (e.g., 10 mM in DMSO)
96-well UV-transparent microplate
Spectrophotometer plate reader
Procedure:
Prepare Reagents:
Dilute hDHFR to 2X final concentration (e.g., 20 nM) in Assay Buffer.
Prepare a 2X NADPH/DHF mixture in Assay Buffer (e.g., 200 µM NADPH, 100 µM DHF).
Prepare serial dilutions of the candidate probe and Methotrexate in Assay Buffer (2X final concentration). Include a DMSO-only control.
Assay Plate Setup:
To each well, add 50 µL of the appropriate probe dilution or control.
Add 50 µL of the 2X hDHFR solution to each well.
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
Initiate Reaction:
Initiate the reaction by adding 100 µL of the 2X NADPH/DHF mixture to all wells.
Data Acquisition:
Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes.
Data Analysis:
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Normalize the rates to the DMSO control (100% activity).
Plot the normalized reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Principle: CETSA is a powerful technique to verify target engagement in intact cells.[11] The binding of a ligand (the probe) to its target protein stabilizes the protein, resulting in a higher melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after heat shock.
Materials:
Cell line of interest (e.g., HEK293T, A549)
Complete cell culture medium
Candidate Probe Stock Solution (10 mM in DMSO)
PBS (Phosphate-Buffered Saline)
Lysis Buffer: PBS with protease inhibitor cocktail
Antibodies: Primary antibody against the target protein (e.g., anti-DHFR, anti-GCH1), HRP-conjugated secondary antibody
SDS-PAGE and Western Blotting reagents
Experimental Workflow:
Figure 3: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
Cell Treatment: Treat cultured cells with the candidate probe at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C to 64°C) using a thermal cycler, followed by 3 minutes at room temperature. Include a non-heated control.
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Sample Preparation: Transfer the supernatant (containing the soluble, non-denatured protein fraction) to a new tube. Determine protein concentration and normalize all samples.
Western Blotting: Analyze the samples via SDS-PAGE and Western blot using a primary antibody specific for the target protein (DHFR or GCH1).
Data Analysis:
Quantify the band intensity for each temperature point.
Normalize the intensity to the non-heated control (100% soluble).
Plot the percentage of soluble protein against temperature for both the vehicle- and probe-treated samples. A rightward shift in the melting curve for the probe-treated sample indicates target stabilization and thus, engagement.
Scientific Integrity: Controls and Selectivity
A trustworthy chemical probe must be rigorously validated. The protocols described are self-validating systems when appropriate controls are included.
Positive Controls: Always include a known inhibitor of the target enzyme (e.g., Methotrexate for DHFR, DAHP for GCH1) to validate the assay itself.[14]
Negative Controls: The ideal negative control is a close structural analogue of the probe that has been shown to be inactive against the target in biochemical assays. This control helps to ensure that the observed cellular phenotype is due to on-target activity and not a general property of the chemical scaffold. The synthesis of such a control compound is a critical step in probe development.
Orthogonal Assays: Confirming target engagement with multiple, independent methods (e.g., biochemical assay, CETSA, and perhaps surface plasmon resonance) significantly increases confidence in the results.
Selectivity Profiling: To be considered a high-quality probe, the compound should be profiled against a panel of related enzymes (e.g., other pteridine-binding proteins) and broader screening panels to identify potential off-targets. A probe should be significantly more potent (ideally >30-fold) for its primary target than for any off-targets.
Conclusion and Future Directions
This guide provides a foundational framework for the rigorous evaluation of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid as a potential chemical probe. By systematically executing the biochemical, biophysical, and cellular protocols outlined, researchers can determine its primary target, confirm on-target engagement in a cellular context, and characterize its potency and selectivity.
If this compound is validated as a potent and selective inhibitor of either DHFR or GCH1, it can become a valuable tool for:
Dissecting the specific roles of the BH4 salvage vs. de novo synthesis pathways.
Investigating the downstream consequences of BH4 depletion in models of endothelial dysfunction, neurodegeneration, or cancer.[15]
Serving as a starting point for the development of more advanced tools, such as fluorescently-tagged or biotinylated probes for imaging and proteomic studies.
The journey from a bioactive molecule to a validated chemical probe is meticulous, but the resulting tool is invaluable for advancing our understanding of fundamental biology and disease.
References
Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl) - NIH. (n.d.). National Institutes of Health. [Link]
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. (n.d.). SciELO Brasil. [Link]
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed. (2008). PubMed. [Link]
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. (n.d.). MDPI. [Link]
Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1. (1973). Royal Society of Chemistry. [Link]
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC. (2019). National Institutes of Health. [Link]
US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.).
Suppression of GCH1 Sensitizes Ovarian Cancer and Breast Cancer to PARP Inhibitor - PubMed. (2023). PubMed. [Link]
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - Semantic Scholar. (2020). Semantic Scholar. [Link]
CHAPTER 1: Introduction to Chemical Probes - Books - The Royal Society of Chemistry. (2020). Royal Society of Chemistry. [Link]
New role for GCH1 in cancer - Cronin. (2024). AME Publishing Company. [Link]
Salvage pathway of tetrahydrobiopterin via sepiapterin. SR, sepiapterin reductase - ResearchGate. (n.d.). ResearchGate. [Link]
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[16][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. (n.d.). MDPI. [Link]
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC - NIH. (2022). National Institutes of Health. [Link]
Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PubMed Central. (n.d.). National Institutes of Health. [Link]
Open resources for chemical probes and their implications for future drug discovery. (n.d.). Taylor & Francis Online. [Link]
Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[16][18][19]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]
GTP Cyclohydrolase I as a Potential Drug Target: New Insights into Its Allosteric Modulation via Normal Mode Analysis | Journal of Chemical Information and Modeling - ACS Publications. (2021). ACS Publications. [Link]
Chemical probe - Wikipedia. (n.d.). Wikipedia. [Link]
Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - MDPI. (n.d.). MDPI. [Link]
Design, Synthesis, and Evaluation of 2-methyl- And 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors - PubMed. (n.d.). PubMed. [Link]
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]
Dihydrofolate reductase as a therapeutic target - PubMed - NIH. (n.d.). National Institutes of Health. [Link]
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]
dihydrofolate reductase inhibitor | PDF - Slideshare. (n.d.). SlideShare. [Link]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a Fluorescence Polarization Assay
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition The quinazoline core is a well-established "privileged" scaffold in medicinal chemistry, forming the backbone of numerous clinically a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinazoline core is a well-established "privileged" scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors. Its rigid, bicyclic structure provides an excellent framework for presenting substituents that can interact with the ATP-binding pocket of protein kinases. The subject of this application note, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, possesses key structural features—a hydrogen bond donor (amino group) and acceptor (carboxylic acid), combined with a partially saturated ring system that can confer desirable pharmacokinetic properties. These characteristics make it an attractive candidate for screening against kinase targets implicated in proliferative diseases.
This document outlines a comprehensive high-throughput screening (HTS) workflow to identify and characterize the inhibitory activity of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid and other small molecules against a representative protein kinase. We will use a Fluorescence Polarization (FP) based assay, a robust and homogenous method well-suited for HTS.[1][2]
The Target: Cyclin-Dependent Kinase 2 (CDK2)
For the purpose of this application note, we will focus on Cyclin-Dependent Kinase 2 (CDK2) as the target enzyme. CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[3] Therefore, small molecule inhibitors of CDK2 are of significant therapeutic interest.[3]
Principle of the Fluorescence Polarization (FP) Assay
The FP assay is based on the principle that the degree of polarization of emitted light from a fluorescent probe is dependent on its rotational motion in solution.[2][4]
A small, fluorescently-labeled tracer (in this case, a high-affinity ligand for the kinase ATP-binding site) tumbles rapidly in solution, resulting in a low FP signal.
When the tracer binds to the much larger kinase enzyme, its rotational motion is significantly slowed, leading to a high FP signal.
In the presence of a competitive inhibitor (such as our test compound), the tracer is displaced from the enzyme, and the FP signal decreases.
This change in FP signal is directly proportional to the inhibitory activity of the test compound.
Caption: Principle of the Fluorescence Polarization (FP) competitive binding assay.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to identify true hits and eliminate false positives.[5][6]
Caption: High-throughput screening (HTS) workflow for kinase inhibitor discovery.
PART 1: Assay Development and Validation
Before initiating a large-scale screen, the FP assay must be rigorously developed and validated to ensure it is robust, reproducible, and suitable for HTS.[7][8][9]
Materials and Reagents
Kinase: Recombinant human CDK2/Cyclin A (e.g., from MilliporeSigma or Thermo Fisher Scientific).
Tracer: A fluorescently-labeled, high-affinity CDK2 ligand (e.g., a proprietary tracer from a commercial vendor, or a custom-synthesized probe).
Test Compound: 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, solubilized in 100% DMSO.
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Plate Reader: A multi-mode plate reader with FP capabilities (e.g., PerkinElmer EnVision or Tecan Spark).
Protocol: Enzyme and Tracer Titration
The goal is to determine the optimal concentrations of enzyme and tracer that give a stable and sufficiently large assay window.
Tracer Titration: Prepare a serial dilution of the tracer in assay buffer. Add to wells of a 384-well plate. Measure FP. The optimal tracer concentration is typically at or below its Kd for the target, providing a good signal-to-background ratio without being wasteful.
Enzyme Titration: Using the optimal tracer concentration determined above, perform a serial dilution of CDK2. Add to wells containing the tracer. Incubate for 60 minutes at room temperature. Measure FP. Plot the FP signal against the enzyme concentration to generate a binding curve. The optimal enzyme concentration should be the lowest concentration that gives a robust signal (typically 70-80% of the maximum signal).
Protocol: Assay Validation
The robustness of the assay is quantified using the Z'-factor, a statistical parameter that assesses the separation between the high and low signal controls.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11]
Prepare 16 wells of "High Signal" control (Enzyme + Tracer in assay buffer with 1% DMSO).
Prepare 16 wells of "Low Signal" control (Tracer only in assay buffer with 1% DMSO).
Incubate the plate for the intended assay duration (e.g., 60 minutes).
Read the FP signal.
Calculate the Z'-factor using the formula:
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
Parameter
Acceptance Criteria
Rationale
Z'-factor
> 0.5
Ensures a statistically significant separation between positive and negative controls, minimizing false positives/negatives.[10][11]
Signal-to-Background
> 5
Provides a sufficient dynamic range for detecting inhibition.
DMSO Tolerance
< 10% signal change at 1% DMSO
Confirms that the assay is not unduly affected by the compound solvent.[11]
PART 2: Primary Screen and Hit Confirmation
Protocol: Primary HTS of Compound Library
Using an automated liquid handler, add 50 nL of each library compound (including 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid) from a 1 mM stock plate to the assay plate wells. This results in a final screening concentration of 10 µM.
Add 2.5 µL of CDK2 solution (at 2x the optimal concentration) to all wells except the "Low Signal" controls.
Add 2.5 µL of tracer solution (at 2x the optimal concentration) to all wells.
Incubate for 60 minutes at room temperature.
Read the FP signal.
Calculate the percent inhibition for each compound:
% Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))
A "hit" is defined as a compound that exhibits inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).
Protocol: Dose-Response Confirmation
Hits from the primary screen are then tested in a dose-response format to confirm their activity and determine their potency (IC50).
Prepare a 10-point serial dilution of each hit compound, starting from 100 µM.
Perform the FP assay as described above with the serially diluted compounds.
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
PART 3: Orthogonal and Selectivity Screening
Rationale for Orthogonal Screening
To eliminate false positives that may arise from interference with the FP assay format (e.g., fluorescent compounds), confirmed hits should be tested in an orthogonal assay that uses a different detection technology.[1] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.
Rationale for Selectivity Profiling
An ideal drug candidate should be selective for its intended target to minimize off-target effects. Validated hits should be screened against a panel of other kinases. This provides a preliminary assessment of the compound's selectivity profile and helps guide future lead optimization efforts.
Data Interpretation and Next Steps
A successful HTS campaign will yield a set of validated, potent, and selective hits. For a compound like 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, a confirmed IC50 in the low micromolar or nanomolar range against CDK2, coupled with a clean profile in the orthogonal assay and good selectivity, would warrant its advancement into lead optimization. Subsequent steps would involve synthesizing analogues to establish a Structure-Activity Relationship (SAR) and improve potency, selectivity, and drug-like properties.
References
Adeleke, et al. (2022). 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. National Institutes of Health. [Link]
Li, L., et al. (2011). A novel high-throughput screening assay for discovery of molecules that increase cellular tetrahydrobiopterin. Journal of Biomolecular Screening, 16(8), 836-44. [Link]
(2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
Berg, A., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols, 5(6), 93. [Link]
(2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]
(2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
(2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]
Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and applications in fluorescence, 4(2), 022001. [Link]
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
Bechill, J., et al. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLOS One. [Link]
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]
Ziegler, C. J., et al. (2000). High-throughput synthesis and screening of platinum drug candidates. Journal of Biological Inorganic Chemistry, 5(6), 774-83. [Link]
(2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]
(2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
(2014). High throughput screening for biomaterials discovery. Journal of Controlled Release. [Link]
(2018). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[11][12][13]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. [Link]
(2025). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. ResearchGate. [Link]
(2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. [Link]
(2010). Design, Synthesis, and Evaluation of 2-methyl- And 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
Application Notes and Protocols for Cell-Based Assays Involving GTP Cyclohydrolase I Inhibition
Authored by: A Senior Application Scientist Introduction: Targeting the Crossroads of Nitric Oxide and Neurotransmitter Synthesis Guanosine triphosphate (GTP) cyclohydrolase I (GCH1) is the rate-limiting enzyme in the de...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction: Targeting the Crossroads of Nitric Oxide and Neurotransmitter Synthesis
Guanosine triphosphate (GTP) cyclohydrolase I (GCH1) is the rate-limiting enzyme in the de novo biosynthesis of (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[1][2][3][4][5] BH4 is an indispensable cofactor for several critical enzyme families, including the nitric oxide synthases (NOS) and the aromatic amino acid hydroxylases.[4][6][7] By catalyzing the conversion of GTP to 7,8-dihydroneopterin triphosphate, GCH1 initiates a cascade that is fundamental for the production of nitric oxide (NO), a key signaling molecule in vasodilation and immune response, as well as the neurotransmitters dopamine and serotonin.[8][9]
Given its central role, GCH1 has emerged as a compelling therapeutic target for a range of pathologies, including neuropathic pain, inflammatory disorders, and certain cancers.[5][10][11] Small molecule inhibitors of GCH1, such as the hypothetical compound 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (hereafter referred to as GCH1-i ), offer a powerful chemical tool to probe the cellular consequences of BH4 depletion and to validate GCH1 as a drug target.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for characterizing the activity of GCH1 inhibitors. We will delve into the mechanistic rationale behind each protocol, ensuring that the experimental design is not only technically sound but also scientifically insightful. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.
The GCH1-BH4-NOS Signaling Axis: A Mechanistic Overview
The de novo synthesis of BH4 is a multi-step enzymatic process initiated by GCH1.[1][2][6][9] Once synthesized, BH4 acts as a critical cofactor for all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS), facilitating the conversion of L-arginine to L-citrulline and nitric oxide. In the absence of sufficient BH4, NOS becomes "uncoupled," leading to the production of superoxide radicals instead of NO, thereby contributing to oxidative stress.
// Edges
GTP -> GCH1 [label="Substrate"];
GCH1 -> DHNP [label="Catalyzes"];
DHNP -> BH4 [label="Multiple Steps\n(PTPS, SR)"];
BH4 -> NOS [label="Cofactor"];
L_Arginine -> NOS [label="Substrate"];
NOS -> NO [label="Produces"];
GCH1_i -> GCH1 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];
}
caption [label="Figure 1. The GCH1-BH4-NOS Signaling Pathway.", shape=plaintext, fontsize=10];
}
Figure 1. The GCH1-BH4-NOS Signaling Pathway.
Part 1: Confirming Target Engagement in a Cellular Context
A critical first step in characterizing any inhibitor is to confirm that it binds to its intended target within a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the label-free assessment of target engagement.[12][13] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; upon binding to a small molecule, the protein's melting temperature increases.[14][15]
Protocol 1: Cellular Thermal Shift Assay (CETSA) for GCH1
This protocol is designed to verify the binding of GCH1-i to GCH1 in intact cells.
I. Materials
Cell line expressing endogenous GCH1 (e.g., human umbilical vein endothelial cells (HUVECs) or a cell line overexpressing GCH1).
Complete cell culture medium.
Phosphate-buffered saline (PBS).
GCH1-i stock solution (e.g., 10 mM in DMSO).
Vehicle control (DMSO).
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
PCR tubes or 96-well PCR plates.
Thermocycler.
Apparatus for protein quantification (e.g., BCA assay).
SDS-PAGE and Western blotting reagents.
Primary antibody against GCH1.
HRP-conjugated secondary antibody.
Chemiluminescence substrate.
Gel imaging system.
II. Step-by-Step Methodology
Cell Culture and Treatment:
Culture cells to ~80-90% confluency.
Harvest cells and prepare a single-cell suspension.
Aliquot the cell suspension into two tubes. Treat one with the desired concentration of GCH1-i (e.g., 10 µM) and the other with an equivalent volume of vehicle (DMSO).
Incubate at 37°C for 1-2 hours to allow for compound uptake.[16]
Thermal Challenge:
Aliquot the treated and vehicle control cell suspensions into separate PCR tubes for each temperature point.
Place the tubes in a thermocycler and heat them to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes, followed by cooling to 4°C.[13][16]
Cell Lysis and Protein Extraction:
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.[13][14]
Analysis by Western Blot:
Determine the protein concentration of each supernatant.
Normalize the protein loading amounts and resolve the proteins by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Probe the membrane with a primary antibody specific for GCH1, followed by an HRP-conjugated secondary antibody.
Visualize the bands using a chemiluminescence substrate and an imaging system.
III. Data Interpretation and Expected Outcome
The Western blot will show the amount of soluble GCH1 remaining at each temperature. In the vehicle-treated samples, the intensity of the GCH1 band will decrease as the temperature increases, reflecting protein denaturation. In the GCH1-i -treated samples, the GCH1 protein should be more resistant to thermal denaturation, resulting in a stronger band intensity at higher temperatures compared to the vehicle control. This "thermal shift" confirms the binding of the inhibitor to GCH1 in the cellular environment.
Temperature (°C)
Vehicle (Relative GCH1 Band Intensity)
GCH1-i (Relative GCH1 Band Intensity)
40
1.00
1.00
45
0.95
1.00
50
0.75
0.98
55
0.40
0.85
60
0.15
0.60
65
<0.05
0.30
// Nodes
A [label="1. Cell Treatment\n(Vehicle vs. GCH1-i)", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2. Thermal Challenge\n(Temperature Gradient)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="3. Cell Lysis & Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="4. Isolate Soluble Protein Fraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="5. Western Blot for GCH1", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="6. Data Analysis\n(Compare Thermal Stability)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
caption [label="Figure 2. CETSA Experimental Workflow.", shape=plaintext, fontsize=10];
}
Figure 2. CETSA Experimental Workflow.
Part 2: Quantifying the Functional Consequences of GCH1 Inhibition
Having confirmed target engagement, the next logical step is to measure the downstream functional effects of GCH1 inhibition. Since GCH1 is the rate-limiting enzyme for BH4 synthesis, and BH4 is a required cofactor for NOS activity, a direct consequence of GCH1 inhibition is a decrease in nitric oxide production.
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay
The Griess assay is a simple and widely used colorimetric method for the indirect measurement of NO. It quantifies nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO.[17]
I. Materials
Cell line capable of producing NO (e.g., cytokine-stimulated macrophage cell line like RAW 264.7, or HUVECs).
Complete cell culture medium (phenol red-free medium is recommended to avoid colorimetric interference).
Stimulating agent (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages, or a calcium ionophore like A23187 for endothelial cells).[18]
GCH1-i stock solution.
Vehicle control (DMSO).
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
Nitrite standard solution (e.g., sodium nitrite).
96-well microplate reader.
II. Step-by-Step Methodology
Cell Seeding and Treatment:
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Pre-treat the cells with various concentrations of GCH1-i (and a vehicle control) for a duration determined by the compound's properties (e.g., 2-4 hours).
Stimulation of Nitric Oxide Production:
After pre-treatment, add the stimulating agent(s) to the wells (e.g., LPS/IFN-γ) to induce NOS expression and activity.
Incubate for a suitable period to allow for NO production (e.g., 18-24 hours for iNOS induction).
Griess Assay:
Carefully collect the cell culture supernatant from each well.
Prepare a standard curve of sodium nitrite in culture medium.
Add the Griess reagents to the supernatants and standards according to the manufacturer's instructions.
Incubate in the dark at room temperature for 15-30 minutes to allow for color development.
Measure the absorbance at ~540 nm using a microplate reader.[17]
IV. Data Analysis and Expected Outcome
Calculate the concentration of nitrite in each sample by interpolating from the standard curve. The results should demonstrate a dose-dependent decrease in nitrite production in cells treated with GCH1-i compared to the vehicle-treated, stimulated cells. This provides functional evidence of GCH1 inhibition.
GCH1-i Concentration (µM)
Nitrite Concentration (µM)
% Inhibition
0 (Vehicle)
50.2 ± 3.5
0%
0.1
42.1 ± 2.8
16.1%
1
25.8 ± 2.1
48.6%
10
8.3 ± 1.5
83.5%
100
2.1 ± 0.8
95.8%
Conclusion: A Validated Approach to Characterizing GCH1 Inhibitors
The combination of CETSA and functional assays like the Griess assay provides a robust, self-validating workflow for the cellular characterization of GCH1 inhibitors. By first confirming direct target engagement with CETSA, researchers can be confident that the observed downstream effects are a true consequence of the inhibitor's interaction with GCH1. This integrated approach enhances the scientific rigor of drug discovery efforts and provides a clear path for advancing promising compounds into more complex biological systems.
References
Adeleke, J. T., et al. (2022). 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Al-Sehemi, A. G., et al. (2012). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
National Center for Biotechnology Information. Tetrahydrobiopterin. PubChem Compound Summary. Available at: [Link]
Latini, A., et al. (2021). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Antioxidants. Available at: [Link]
Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal. Available at: [Link]
Gene Food. (2025). What is Tetrahydrobiopterin (BH4) and How Can I Make More of it? Gene Food. Available at: [Link]
Zamisa, S. F., et al. (2023). 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
MedlinePlus. (2012). GCH1 gene. MedlinePlus Genetics. Available at: [Link]
Qu, J., et al. (2021). Tetrahydrobiopterin (BH4) Pathway: From Metabolism to Neuropsychiatry. Frontiers in Psychiatry. Available at: [Link]
Ghattas, M. A., et al. (2021). GTP Cyclohydrolase I as a Potential Drug Target: New Insights into Its Allosteric Modulation via Normal Mode Analysis. Journal of Chemical Information and Modeling. Available at: [Link]
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]
Kraft, V. A. N., et al. (2020). GTP Cyclohydrolase 1/Tetrahydrobiopterin Counteract Ferroptosis through Lipid Remodeling. ACS Central Science. Available at: [Link]
Wang, Y., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening. Available at: [Link]
Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry. Available at: [Link]
Sumichrast, R. J., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Cell Biolabs, Inc. Nitric Oxide Assays. Cell Biolabs. Available at: [Link]
Werner, E. R., et al. (2003). Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrobiopterin metabolism. Biochemical Society Transactions. Available at: [Link]
He, X., et al. (2022). A Putative Guanosine Triphosphate Cyclohydrolase I Named CaGCH1 Is Involved in Hyphal Branching and Fruiting Development in Cyclocybe aegerita. Frontiers in Microbiology. Available at: [Link]
Al-Mokadem, A. S., et al. (2023). In Silico Investigation of the Human GTP Cyclohydrolase 1 Enzyme Reveals the Potential of Drug Repurposing Approaches towards the Discovery of Effective BH4 Therapeutics. International Journal of Molecular Sciences. Available at: [Link]
Roisnel, T., et al. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. Available at: [Link]
Al-Hussaini, K., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
Biocompare. Nitric Oxide Synthase Assay Kits. Biocompare. Available at: [Link]
Cronin, S. J. F., et al. (2018). Blockage of GCH1–BH4 abrogates T-cell-mediated autoimmunity. Nature. Available at: [Link]
Al-Jaber, Z. A. (2017). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][6][19]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. Available at: [Link]
Chen, D., et al. (2009). GTP Cyclohydrolase I Phosphorylation and Interaction With GTP Cyclohydrolase Feedback Regulatory Protein Provide Novel Regulation of Endothelial Tetrahydrobiopterin and Nitric Oxide. Circulation Research. Available at: [Link]
Cronin, S. J. F., et al. (2018). Phenotypic drug screen uncovers the metabolic GCH1/BH4 pathway as key regulator of EGFR/KRAS-mediated neuropathic pain and lung cancer. Science Translational Medicine. Available at: [Link]
Stoyanova, V., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available at: [Link]
Zhang, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
van den Berg, M., et al. (2016). Evaluation of 2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogues as GAA activators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Application Notes & Protocols: Evaluating the Efficacy of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid in Preclinical Animal Models
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist I. Introduction: Unveiling the Therapeutic Potential of a Novel Sepiapterin Reductase Inhibitor 2-Am...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist
I. Introduction: Unveiling the Therapeutic Potential of a Novel Sepiapterin Reductase Inhibitor
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a potent and specific inhibitor of Sepiapterin Reductase (SPR).[1] SPR is a critical enzyme in the de novo biosynthesis pathway of tetrahydrobiopterin (BH4).[2][3] BH4 is an essential cofactor for several key enzymatic processes, including the synthesis of monoamine neurotransmitters like dopamine and serotonin, and the production of nitric oxide (NO).[4][5]
Elevated levels of BH4 have been implicated in the pathophysiology of various disease states, particularly those with neuro-inflammatory and chronic pain components.[6][7] By inhibiting SPR, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid effectively reduces the production of BH4, offering a targeted therapeutic strategy.[6] Unlike inhibitors of other enzymes in the BH4 pathway, such as GTP cyclohydrolase I (GTPCH), targeting SPR is hypothesized to have a more favorable safety profile because cells can still produce basal levels of BH4 through a salvage pathway, potentially avoiding side effects from global BH4 deficiency.[6]
Given this mechanism, the primary therapeutic indications for this compound are expected to be:
Neuro-inflammatory Disorders: Conditions like Multiple Sclerosis (MS) and Alzheimer's Disease (AD), where inflammation plays a significant role in pathogenesis.[8][9]
Chronic Pain: Including neuropathic and inflammatory pain states where BH4 is known to be a key mediator.[6][10]
This document provides a detailed guide to selecting appropriate animal models and executing robust experimental protocols to test the in vivo efficacy of this novel SPR inhibitor.
II. The BH4 Synthesis Pathway: The Rationale for SPR Inhibition
To appreciate the therapeutic strategy, it is crucial to understand the biochemical context. The de novo synthesis of BH4 from guanosine triphosphate (GTP) is a three-step enzymatic process.
Caption: Experimental workflow for the EAE model.
Step-by-Step Procedure:
Preparation of Emulsion: Prepare an emulsion of MOG35-55 in CFA. A final concentration of 1 mg/mL MOG35-55 is typical. Emulsify by sonicating or syringing until a thick, stable emulsion is formed (a drop should not disperse in water).
Induction (Day 0):
Anesthetize mice.
Inject 100 µL of the MOG/CFA emulsion subcutaneously (s.c.) over two sites on the flank.
[11] * Inject 200 ng of PTX intraperitoneally (i.p.). [12]This is critical for breaking the blood-brain barrier.
Booster (Day 2): Administer a second i.p. injection of 200 ng PTX.
[12]4. Treatment Initiation (Prophylactic): Begin daily administration of the test compound or vehicle on Day 7 post-immunization. Dosing should be based on prior pharmacokinetic studies.
Clinical Monitoring:
Starting from Day 7, monitor mice daily for clinical signs of EAE and record their body weight.
[13] * Use a standardized 0-5 scoring system (see Table 1). [14]A blinded investigator should perform the scoring to avoid bias.
[14]6. Endpoint Analysis (Day 28-35):
At the study endpoint, euthanize mice and perfuse with saline.
Collect spinal cords and brains for histology (H&E for inflammation, Luxol Fast Blue for demyelination).
Isolate splenocytes or CNS-infiltrating leukocytes for flow cytometry analysis of T-cell populations (CD4+, Th1, Th17) or cytokine profiling via ELISA/Luminex.
[15]
Data Presentation:
Table 1: EAE Clinical Scoring Scale
Score
Clinical Signs
0
No clinical signs
1
Limp tail
2
Hind limb weakness or paresis
3
Complete hind limb paralysis
4
Hind limb paralysis and forelimb weakness
| 5 | Moribund or dead |
Expected Outcomes:
Vehicle Group: Should show progressive clinical signs starting around day 10-14, reaching a peak score of 3-4. Histology will show significant immune cell infiltration and demyelination in the spinal cord.
Treatment Group: A successful compound will significantly reduce the mean clinical score, delay disease onset, and reduce peak disease severity. Histological analysis should show reduced inflammation and preserved myelin.
B. Alzheimer's Disease Model: Lipopolysaccharide (LPS)-Induced Neuro-inflammation
Scientific Rationale:
While Alzheimer's Disease (AD) is defined by amyloid-beta (Aβ) plaques and tau tangles, neuro-inflammation is now recognized as a critical component of its pathogenesis, accelerating disease progression. [9][16]Systemic administration of lipopolysaccharide (LPS), a component of gram-negative bacteria, is a widely used and potent method to induce a robust neuro-inflammatory response in rodents, characterized by microglial and astrocyte activation and the production of pro-inflammatory cytokines like IL-1β and TNF-α. [17][18]This model is ideal for rapidly assessing the purely anti-neuro-inflammatory effects of the SPR inhibitor, independent of plaque pathology.
Materials:
Male C57BL/6 mice, 10-12 weeks old
Lipopolysaccharide (LPS) from E. coli O111:B4
Test Compound and vehicle
Sterile, pyrogen-free saline
Step-by-Step Procedure:
Pre-treatment: Administer the test compound or vehicle for 3-7 consecutive days prior to the LPS challenge. This allows the compound to reach steady-state concentrations in the CNS.
LPS Challenge: On the final day of pre-treatment, administer a single i.p. injection of LPS (e.g., 1 mg/kg). [18]This dose is sufficient to induce a strong CNS inflammatory response.
LPS induces "sickness behavior," which can be quantified using tests like the open field test (reduced locomotion) or sucrose preference test (anhedonia).
[17] * Cognitive function can be assessed using the object displacement task.
[19]4. Endpoint Analysis (24 hours post-LPS):
Euthanize mice and collect brains.
Dissect the hippocampus and cortex.
Primary Endpoints:
qRT-PCR: Measure mRNA levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and microglial activation markers (Iba1, CD68).
[19] * ELISA/Western Blot: Quantify protein levels of key inflammatory mediators.
Secondary Endpoints:
Immunohistochemistry (IHC): Stain brain sections for Iba1 (microglia) and GFAP (astrocytes) to visualize and quantify glial activation.
Data Presentation:
Table 2: Dosing and Endpoint Summary for LPS Model
The BH4 pathway is a validated target for both inflammatory and neuropathic pain. [6]Inhibition of SPR has been shown to reduce pain hypersensitivity without the side effects associated with global BH4 depletion.
[6]
A. Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation
Scientific Rationale:
Intraplantar injection of CFA induces a robust, localized, and long-lasting inflammatory response characterized by edema, erythema, and thermal and mechanical hyperalgesia. This model mimics chronic inflammatory pain conditions like arthritis and is highly sensitive to anti-inflammatory and analgesic compounds.
[10]
Materials:
Male Sprague-Dawley rats, 200-250g
Complete Freund's Adjuvant (CFA)
Test Compound and vehicle
Plantar Aesthesiometer (for mechanical allodynia)
Hargreaves' Plantar Test apparatus (for thermal hyperalgesia)
Step-by-Step Procedure:
Baseline Measurements: Acclimatize rats to the testing equipment. Measure baseline paw withdrawal thresholds (mechanical) and latencies (thermal) for both hind paws for 2-3 days before induction.
Induction (Day 0): Briefly anesthetize rats and inject 100 µL of CFA into the plantar surface of the left hind paw. The right paw serves as an internal, untreated control.
Treatment: Administer the test compound or vehicle daily, starting 24 hours after CFA injection (therapeutic regimen).
Pain Behavior Assessment:
Measure mechanical withdrawal threshold and thermal withdrawal latency at set time points (e.g., 1, 3, 7, and 14 days post-CFA).
Testing should be performed at a consistent time relative to drug administration (e.g., 1-2 hours post-dose to capture Cmax).
Endpoint Analysis (Optional): At the end of the study, paw tissue can be collected for analysis of inflammatory mediators.
Expected Outcomes:
Vehicle Group: The CFA-injected paw will show a significant and sustained decrease in withdrawal threshold (mechanical allodynia) and latency (thermal hyperalgesia) compared to baseline and the contralateral paw.
Treatment Group: An effective compound will significantly reverse these changes, bringing withdrawal thresholds and latencies closer to baseline levels.
III. Self-Validating Systems & Trustworthiness
For every protocol, the inclusion of appropriate controls is non-negotiable for ensuring the trustworthiness of the results.
Vehicle Controls: Essential to confirm that the observed effects are due to the compound itself and not the delivery vehicle.
Positive Controls (Optional but Recommended): In EAE, a compound like Fingolimod or Glatiramer Acetate could be used. [20]In pain models, a known analgesic like Celecoxib or Gabapentin can validate the model's sensitivity.
Blinding: All behavioral scoring and subjective assessments must be performed by an operator blinded to the treatment groups to eliminate observer bias.
Randomization: Animals must be randomly assigned to treatment groups to prevent systematic differences between groups.
IV. References
Latremoliere, A., et al. (2015). Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway. Neuron, 86.
Chen, D., et al. (2020). Sepiapterin reductase: Characteristics and role in diseases. Journal of Cellular and Molecular Medicine.
Di, P., et al. (2012). The two pathological hallmarks of AD are extracellular plaques and intracellular tangles. Creative Biolabs.
Norman, P. (2010). Design, Synthesis, and Evaluation of 2-methyl- And 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. PubMed.
Miller, S. D., & McMahon, E. J. (2018). Experimental Autoimmune Encephalomyelitis in Mice. Current protocols in immunology.
Skaper, S. D., et al. (2018). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central.
Levant, B. (2017). Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry. PubMed Central.
Drummond, E., & Wisniewski, T. (2017). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. PMC.
Zhang, X., et al. (2020). Rodent Models of Amyloid-Beta Feature of Alzheimer's Disease: Development and Potential Treatment Implications. PubMed Central.
Constantinescu, C. S., et al. (2011). Animal models of Multiple Sclerosis. PubMed Central.
Cronin, S. J., et al. (2023). Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy. PMC.
Chen, Y-C., et al. (2024). B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. MDPI.
Clark, A. K., et al. (2021). Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin. PubMed Central.
Kim, D. H., et al. (2019). Inhibitory effect of carvacrol on lipopolysaccharide-induced memory impairment in rats. KoreaMed Synapse.
Oriental Journal of Chemistry. (n.d.). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-T[6][21][22]hiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry.
Gene Food. (2022). What is Tetrahydrobiopterin (BH4) and How Can I Make More of it?. Gene Food.
Glatigny, S., & Bettelli, E. (2018). Animal models of multiple sclerosis. PubMed.
Alfadhel, M., et al. (2022). Clinical Features of Families with a Novel Pathogenic Mutation in Sepiapterin Reductase. MDPI.
Miller, S. D., & Karpus, W. J. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. PubMed Central.
Vallarino, G., et al. (2022). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. MDPI.
NIH. (n.d.). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl). NIH.
Miltenyi Biotec. (n.d.). Immunophenotyping of cells infiltrating brain and spinal cord tissues of mice suffering from experimental autoimmune encephalomyelitis (EAE) using flow cytometry. Miltenyi Biotec.
Minogue, A. M., et al. (2016). Exercise alters LPS-induced glial activation in the mouse brain. Portland Press.
JoVE. (2018). Experimental Autoimmune Encephalomyelitis in. JoVE Journal.
SciELO. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO.
Sas, K., et al. (2015). Alzheimer's Disease: Experimental Models and Reality. PubMed Central.
Sipos, E., et al. (2009). Studies for Improving a Rat Model of Alzheimer's Disease: Icv Administration of Well-Characterized β-Amyloid 1-42 Oligomers Induce Dysfunction in Spatial Memory. MDPI.
Kim, H. Y., et al. (2015). Alzheimer Induction by ICV Injection of Amyloid Peptides. JoVE.
solubility and preparation of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid for experiments
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a detailed guide for researchers on the solubility and preparation of 2-Amino-5,6...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a detailed guide for researchers on the solubility and preparation of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (CAS No. 51640-92-7) for experimental use. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights for reliable and reproducible results in a research setting.
Introduction and Physicochemical Profile
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a heterocyclic compound belonging to the quinazoline class of molecules. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds.[1] Proper preparation of this compound for experimental assays is critical for obtaining accurate and meaningful data. Understanding its physicochemical properties, particularly its solubility, is the first step in successful experimental design.
Table 1: Physicochemical Properties of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid
Note: Predicted pKa values are estimates from computational models (e.g., ChemAxon) and should be experimentally verified for precise applications.
The presence of both a carboxylic acid and an amino group makes 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid an amphoteric molecule. Its solubility is therefore expected to be highly dependent on the pH of the solvent. At its isoelectric point, the molecule will exist as a zwitterion and likely exhibit its lowest aqueous solubility. Solubility is expected to increase in both acidic (pH < predicted acidic pKa) and basic (pH > predicted basic pKa) conditions due to the formation of the corresponding cationic and anionic salts.
Synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid
A reported synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid involves the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate.[3] This method provides a direct route to the quinazoline scaffold.
Diagram 1: Synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid
Caption: Synthetic pathway for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.
Solubility Determination Protocol
Due to the lack of published experimental solubility data, it is imperative to determine the solubility of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid in the specific solvents and buffers to be used in your experiments. The following protocol outlines a systematic approach to this determination.
A range of biological buffers (e.g., PBS, Tris-HCl, MES) at various pH values (e.g., 5.0, 6.0, 7.4, 8.0, 9.0)
Vortex mixer
Centrifuge
Spectrophotometer or HPLC
Protocol:
Preparation of Supersaturated Solutions:
Weigh out a small, precise amount of the compound (e.g., 5 mg) into several microcentrifuge tubes.
To each tube, add a small, precise volume (e.g., 100 µL) of the desired solvent (DMSO, ethanol, water, or a biological buffer).
Vortex the tubes vigorously for 2-5 minutes.
Equilibration:
Incubate the tubes at the desired experimental temperature (e.g., room temperature or 37°C) for at least 24 hours to ensure the solution reaches equilibrium. Intermittent gentle agitation is recommended.
Separation of Undissolved Solid:
Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any undissolved compound.
Quantification of Solubilized Compound:
Carefully collect a known volume of the supernatant without disturbing the pellet.
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC.
Calculation of Solubility:
Calculate the solubility in mg/mL or mM using the measured concentration and the dilution factor.
Diagram 2: Workflow for Solubility Determination
Caption: Step-by-step workflow for determining experimental solubility.
Protocol for Preparation of Stock and Working Solutions
Based on the predicted amphoteric nature of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, the following protocols are recommended as a starting point.
Preparation of a High-Concentration Stock Solution in an Organic Solvent
For many in vitro experiments, a high-concentration stock solution in an organic solvent like DMSO is standard practice.
Accurately weigh the desired amount of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid in a sterile vial.
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
Vortex the solution for several minutes until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) or brief sonication may aid in dissolution.
Visually inspect the solution to ensure there are no particulates.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions in Aqueous Buffers
Direct dissolution in aqueous buffers may be challenging. The recommended approach is to dilute the high-concentration organic stock solution into the final aqueous buffer.
Materials:
High-concentration stock solution of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid in DMSO.
Add the desired volume of the aqueous buffer to a sterile tube.
While vortexing the buffer, add the required volume of the stock solution dropwise to the buffer. This rapid mixing helps to prevent precipitation.
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Prepare the working solution fresh for each experiment and use it promptly.
Experimental Considerations and Best Practices
pH and Solubility: As an amphoteric compound, the solubility of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid in aqueous solutions will be lowest at its isoelectric point. To enhance solubility, adjust the pH of the buffer away from this point. For acidic conditions, a buffer with a pH below the predicted pKa of the carboxylic acid (~3.5-4.5) should be used. For basic conditions, a buffer with a pH above the predicted pKa of the amino group (~5.0-6.0) is recommended.
Salt Formation: To improve aqueous solubility, consider preparing a salt of the compound. For example, titration with a molar equivalent of NaOH or HCl could yield the more soluble sodium or hydrochloride salt, respectively.
Stability: The stability of the compound in solution, particularly in aqueous buffers at different pH values and temperatures, should be assessed if solutions are to be stored for extended periods. This can be monitored by analytical techniques such as HPLC.
Safety Precautions: Based on data for similar compounds, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed.
References
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). ResearchGate. [Link]
Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid. (1976). Journal of the Chemical Society, Perkin Transactions 1. [Link]
The Versatile Tetrahydroquinazoline Scaffold: A Comprehensive Guide to its Application in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Among the privileged...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Among the privileged heterocyclic structures, the tetrahydroquinazoline core has emerged as a particularly fruitful starting point for the development of new therapeutic agents. This guide provides an in-depth exploration of the application of tetrahydroquinazolines in drug discovery, from synthetic strategies to detailed protocols for evaluating their biological potential across various disease areas.
I. The Tetrahydroquinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
Tetrahydroquinazolines are bicyclic heterocyclic compounds containing a dihydropyrimidine ring fused to a benzene ring. This structural motif is found in a number of naturally occurring alkaloids and has been extensively explored in synthetic medicinal chemistry. The non-planar, three-dimensional architecture of the tetrahydroquinazoline core allows for the presentation of substituents in distinct spatial orientations, facilitating interactions with a wide range of biological targets. Furthermore, the presence of multiple sites for functionalization on the scaffold provides a rich platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
The versatility of the tetrahydroquinazoline scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antimicrobial, and neuroprotective effects. This guide will delve into the practical aspects of working with this promising class of compounds.
II. Synthetic Approaches to Tetrahydroquinazoline Derivatives
The construction of the tetrahydroquinazoline core can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. A common and effective strategy involves a multicomponent reaction, which allows for the rapid assembly of molecular complexity in a single step.
Application Note: Rationale for a Multicomponent Synthesis Strategy
Multicomponent reactions (MCRs) are highly valued in drug discovery for their efficiency and atom economy. By combining three or more starting materials in a one-pot reaction, MCRs enable the rapid generation of diverse chemical libraries with minimal purification steps. This is particularly advantageous in the early stages of drug discovery, where the exploration of a broad chemical space is crucial for identifying initial hit compounds. The synthesis of tetrahydroquinazolines via an MCR, for example, allows for the systematic variation of substituents at different positions of the scaffold, facilitating the exploration of structure-activity relationships (SAR).
Experimental Protocol: One-Pot Synthesis of a Tetrahydroquinazoline Library
This protocol describes a general procedure for the synthesis of a library of 2,4-disubstituted-1,2,3,4-tetrahydroquinazolines via a three-component reaction of an aniline, an aldehyde, and an N-vinylpyrrolidin-2-one derivative.
Materials:
Substituted anilines
Substituted aromatic aldehydes
N-vinylpyrrolidin-2-one
Indium(III) chloride (InCl₃) or another suitable Lewis acid catalyst
Acetonitrile (anhydrous)
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
To a solution of the substituted aniline (1.0 mmol) in anhydrous acetonitrile (10 mL), add the substituted aromatic aldehyde (1.0 mmol) and N-vinylpyrrolidin-2-one (1.2 mmol).
Add the Lewis acid catalyst (e.g., InCl₃, 10 mol%) to the reaction mixture.
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydroquinazoline derivative.
Characterize the final compound by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Causality Behind Experimental Choices:
Anhydrous Acetonitrile: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the Lewis acid catalyst and any sensitive intermediates.
Lewis Acid Catalyst: The Lewis acid (e.g., InCl₃) activates the aldehyde carbonyl group, facilitating the initial nucleophilic attack by the aniline and subsequent cyclization steps.
Room Temperature: Many of these multicomponent reactions can proceed efficiently at room temperature, which is advantageous for preserving thermally sensitive functional groups.
Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and any side products.
III. Applications in Cancer Drug Discovery
Tetrahydroquinazoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1]
Application Note: Targeting Cancer Cell Proliferation and Survival
A key strategy in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Many tetrahydroquinazoline derivatives have been shown to exert their anticancer effects by triggering apoptotic pathways. This can occur through the modulation of key regulatory proteins involved in cell cycle control and apoptosis, such as the Bcl-2 family of proteins and caspases.
The following diagram illustrates the intrinsic apoptosis pathway, a common mechanism through which tetrahydroquinazoline derivatives can induce cancer cell death.
Caption: Workflow for screening tetrahydroquinazolines as DNA gyrase inhibitors.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
[1][2]
Materials:
Tetrahydroquinazoline derivatives (dissolved in DMSO).
96-well microplates.
Spectrophotometer or microplate reader.
Procedure:
Prepare a stock solution of the test compound in DMSO.
Dispense 100 µL of MHB into each well of a 96-well plate.
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculate each well with 100 µL of the diluted bacterial suspension. Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).
Incubate the plates at 37°C for 18-24 hours.
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can also be read using a microplate reader to measure absorbance at 600 nm.
[3]
Data Presentation:
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
Derivative D
8
32
Derivative E
16
64
Ciprofloxacin (Control)
0.5
0.015
V. Applications in Neurodegenerative Disease Research
Neurodegenerative diseases, such as Alzheimer's disease, represent a significant and growing healthcare challenge. Tetrahydroquinazoline derivatives are being investigated for their potential to combat these diseases through various mechanisms, including the inhibition of key enzymes like acetylcholinesterase (AChE).
[4]
Application Note: Targeting Acetylcholinesterase in Alzheimer's Disease
In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. One therapeutic strategy is to inhibit acetylcholinesterase, the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the brain.
Tetrahydroquinazoline derivatives (dissolved in a suitable solvent).
96-well microplate.
Microplate reader.
Procedure:
In a 96-well plate, add 25 µL of the test compound at various concentrations.
Add 50 µL of AChE solution (0.1 U/mL in phosphate buffer) to each well.
Add 125 µL of DTNB solution (0.3 mM in phosphate buffer).
Incubate the mixture for 15 minutes at 25°C.
Initiate the reaction by adding 25 µL of ATCI solution (1.5 mM in deionized water).
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
The rate of the reaction is determined by the change in absorbance over time.
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation:
Compound
AChE IC₅₀ (µM)
Derivative F
1.5
Derivative G
7.8
Donepezil (Control)
0.02
VI. Conclusion and Future Perspectives
The tetrahydroquinazoline scaffold represents a highly versatile and privileged structure in the field of drug discovery. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders. The protocols and application notes provided in this guide offer a practical framework for researchers to explore the potential of this remarkable heterocyclic system. Future research will likely focus on the development of more stereoselective synthetic methods to access enantiomerically pure tetrahydroquinazolines, as well as the exploration of their potential in other therapeutic areas. The continued investigation of this scaffold holds great promise for the discovery of the next generation of innovative medicines.
VII. References
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). PubMed. [Link]
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]
Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. (2025). ResearchGate. [Link]
Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. (2022). Arabian Journal of Chemistry. [Link]
Synthesis and antimicrobial activity of substituted tetrahydroindazoles and cyclohexanones. (2025). ResearchGate. [Link]
Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. (2025). Pharmacia. [Link]
Technical Support Center: Synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
Welcome to the technical support center for the synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a nuanced process, often presenting challenges related to reaction control, product isolation, and purification. The primary and most direct route involves the cyclocondensation of a β-keto acid derivative of cyclohexane with a guanidinylating agent. A key published method involves the reaction of 2-oxocyclohexylglyoxylic acid with guanidine carbonate[1].
This guide will address the common pitfalls and questions that arise during this synthetic procedure, offering solutions grounded in chemical principles and practical laboratory experience.
Troubleshooting Guide: A Question-and-Answer Approach
Section 1: Reaction Initiation and Progression
Question 1: My reaction fails to initiate, or the conversion to the desired product is very low. What are the likely causes?
Answer:
Several factors can contribute to poor reaction initiation or low conversion. Let's break down the potential issues systematically:
Purity of Starting Materials: The purity of both 2-oxocyclohexylglyoxylic acid and guanidine carbonate is paramount. 2-Oxocyclohexylglyoxylic acid can be prone to decomposition or exist as a hydrate, which can affect stoichiometry. Ensure your starting materials are appropriately characterized (e.g., by NMR, melting point) and dried before use.
Reaction Conditions:
Temperature: While the condensation can proceed at elevated temperatures, excessive heat can lead to the degradation of the starting materials or the product. A systematic temperature screen (e.g., from 80°C to 120°C) in a suitable solvent like ethanol or a water/ethanol mixture is recommended.
pH of the Reaction Medium: Guanidine carbonate is a basic salt. The reaction's progress is sensitive to the pH. If the medium is too acidic, the guanidine will be fully protonated and less nucleophilic. If it's too basic, it can promote side reactions of the β-keto acid. While guanidine carbonate provides a basic environment, the reaction can be sensitive to the overall pH. Monitoring and slight adjustments with a non-interfering acid or base might be necessary.
Choice of Guanidinylating Agent: While guanidine carbonate is a common choice, other guanidine salts like guanidine hydrochloride can be used, but they require the addition of a base (like sodium ethoxide) to liberate the free guanidine[2][3]. The choice of base and solvent system is critical in such cases to avoid unwanted side reactions.
Question 2: I am observing the formation of multiple side products. What are the likely side reactions and how can I mitigate them?
Answer:
The reaction between a β-keto acid and guanidine is prone to several side reactions. Understanding these can help in optimizing your reaction conditions to favor the desired product.
Self-condensation of 2-Oxocyclohexylglyoxylic Acid: β-keto acids can undergo self-condensation, especially at higher temperatures. This can be minimized by controlling the reaction temperature and adding the guanidine solution portion-wise to the keto acid.
Formation of Isomeric Indole Derivatives: Although the desired reaction leads to the quinazoline, there is a possibility of forming isomeric indole structures. However, studies have shown that the reaction with guanidine favors the formation of the quinazoline ring system[1].
Decarboxylation of the Starting Material or Product: The carboxylic acid group, particularly in a β-keto acid, can be labile to heat, leading to decarboxylation. This would result in the formation of 2-amino-5,6,7,8-tetrahydroquinazoline. To avoid this, it is crucial to maintain the reaction temperature as low as feasible for a reasonable reaction rate.
Below is a diagram illustrating the main reaction and a potential side reaction pathway.
Caption: Main reaction and a potential decarboxylation side reaction.
Section 2: Product Isolation and Purification
Question 3: The product appears to be highly insoluble in common organic solvents, making extraction and purification difficult. Why is this and how can I address it?
Answer:
The low solubility of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid in many organic solvents is a common challenge. This is due to its zwitterionic character . The molecule contains both a basic amino group and an acidic carboxylic acid group, which can exist in an internally salt-like form.
Here are some strategies to overcome this:
pH Adjustment for Dissolution and Precipitation:
Acidic Conditions: In an acidic aqueous solution (e.g., dilute HCl), the amino group will be protonated, forming a cationic species that is often more soluble in water.
Basic Conditions: In a basic aqueous solution (e.g., dilute NaOH), the carboxylic acid will be deprotonated, forming an anionic species that is also typically more soluble in water.
Isoelectric Point: At its isoelectric point (the pH at which the net charge is zero), the zwitterion will have its lowest aqueous solubility. You can exploit this by dissolving the crude product in either acidic or basic water and then carefully adjusting the pH to the isoelectric point to precipitate the purified product. This is a powerful purification technique for zwitterionic compounds[4].
Use of Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may offer better solubility for zwitterionic compounds compared to less polar solvents like dichloromethane or ethyl acetate. However, their high boiling points can make subsequent removal challenging.
Ion-Exchange Chromatography: For highly challenging purifications, ion-exchange chromatography can be a very effective method for separating zwitterionic compounds from non-ionic or differently charged impurities[5].
Question 4: I am having trouble obtaining a pure product even after precipitation. What other purification techniques can I try?
Answer:
If simple precipitation does not yield a product of sufficient purity, consider the following advanced techniques:
Recrystallization: While challenging due to solubility issues, recrystallization from a suitable solvent system can be effective. A mixture of a good solvent (like water at a specific pH, or DMF) and a poor solvent (like ethanol or acetone) can be explored.
Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC can be employed. The choice of mobile phase and pH is critical for achieving good separation. A common approach for zwitterions is to use a mobile phase at a low pH (e.g., with 0.1% trifluoroacetic acid) to protonate the amino group and suppress the ionization of the carboxylic acid, allowing for separation based on hydrophobicity[6].
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: The yields for the synthesis of related 2-amino-tetrahydroquinazolines can vary significantly, with some reported yields being in the range of 19-28% for certain methods[2]. For the direct condensation leading to the carboxylic acid derivative, yields may be moderate and highly dependent on the optimization of reaction conditions and purification efficiency.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) can be used to monitor the reaction. Due to the polar and potentially zwitterionic nature of the product, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or ammonia) will likely be required. Staining with ninhydrin can help visualize the amino-containing product. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the formation of the product and identifying any major side products.
Q3: Are there any specific safety precautions I should take?
A3: Standard laboratory safety procedures should be followed. Guanidine and its salts can be corrosive and irritating. 2-Oxocyclohexylglyoxylic acid is a keto acid and may be an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Q4: Can I use a different starting material for the cyclohexane part of the molecule?
A4: Yes, various substituted cyclohexanone derivatives can be used to synthesize analogs of the target molecule. For example, the synthesis of 2,4-diamino-5,6,7,8-tetrahydroquinazolines has been reported starting from 4-(arylmethyl)cyclohexanones[7]. The choice of starting material will depend on the desired final product.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
This protocol is based on the reported condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate[1].
Materials:
2-Oxocyclohexylglyoxylic acid
Guanidine carbonate
Ethanol (or other suitable solvent)
Hydrochloric acid (for workup)
Sodium hydroxide (for workup)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-oxocyclohexylglyoxylic acid (1 equivalent) in ethanol.
Add guanidine carbonate (0.5-0.6 equivalents) to the solution. Note: The stoichiometry may need optimization.
Heat the reaction mixture to reflux (or a pre-determined optimal temperature) and monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Dissolve the crude residue in a minimal amount of dilute aqueous sodium hydroxide.
Filter the solution to remove any insoluble impurities.
Slowly add dilute hydrochloric acid to the filtrate with stirring until the isoelectric point is reached, at which point the product will precipitate.
Collect the precipitate by filtration, wash with cold water, and then with a small amount of a water-miscible organic solvent (e.g., ethanol or acetone).
Dry the product under vacuum.
Protocol 2: Purification of Zwitterionic Product by Acid-Base Precipitation
This protocol provides a general method for purifying zwitterionic compounds like the target molecule.
Suspend the crude product in deionized water.
Slowly add dilute sodium hydroxide solution dropwise while stirring until the solid completely dissolves.
Filter the solution to remove any insoluble impurities.
To the clear filtrate, add dilute hydrochloric acid dropwise with vigorous stirring.
Monitor the pH and continue adding acid until a precipitate forms and no more precipitate is observed upon further addition of acid.
Allow the suspension to stir for a short period to ensure complete precipitation.
Collect the solid by vacuum filtration.
Wash the filter cake with cold deionized water to remove any inorganic salts.
Wash the filter cake with a small amount of a cold, water-miscible organic solvent like ethanol or acetone to aid in drying.
Verify purity of reactants, screen reaction temperatures, consider pH adjustment.
Side Product Formation
Decarboxylation, self-condensation of starting material.
Use milder reaction temperatures, control addition rate of reagents.
Poor Solubility
Zwitterionic nature of the product.
Utilize pH adjustments for dissolution and precipitation, use polar aprotic solvents (DMF, DMSO).
Purification Difficulty
Co-precipitation of impurities, persistent low purity.
Employ recrystallization from a mixed solvent system, consider preparative HPLC or ion-exchange chromatography.
Visualizing the Synthetic Workflow
Caption: A typical workflow for the synthesis and purification of the target molecule.
References
Marinho, E. R., de Assunção, L. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
Zhou, et al. (20XX). Synthesis of 2-amino-4-carboxamidoquinazolines from isatin. Journal of Organic Chemistry. (Please note: A specific reference for this was cited in the search results but without full details.
Levin, J. I., et al. (1995). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Journal of the American Chemical Society.
Armarego, W. L. F. (1969). Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid. Journal of the Chemical Society C: Organic, 986-991.
Various Authors. (20XX). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
Various Authors. (2020). How to desalt zwitterions?.
Rosowsky, A., et al. (1999). Synthesis and Antiparasitic and Antitumor Activity of 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues of Piritrexim. Journal of Medicinal Chemistry, 42(9), 1545-1556.
Various Authors. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
Various Authors. (2019). HPLC method dev strategies for Zwitterions.
Various Authors. (2025). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. DiVA portal.
Various Authors. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
Various Authors. (2014). US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers.
Various Authors. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)
Various Authors. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3504-3515.
Various Authors. (1955). 846. The reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines. Part I. The preparation of 2,3-dihydro-α-quinindones (2,3,4,5-tetrahydro-4-oxo-1H-cyclopenta[c]quinolines). Journal of the Chemical Society (Resumed), 4239-4244.
Various Authors. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 373-383.
Various Authors. (2012).
Various Authors. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3559.
Various Authors. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(10), 8543-8589.
Various Authors. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.
Various Authors. (1983). Synthesis of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines and evaluation as potential dopamine agonists. Journal of Medicinal Chemistry, 26(6), 881-885.
Various Authors. (2007). Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline.
Various Authors. (2022). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H). Journal of the Serbian Chemical Society.
Various Authors. (1932). Zwitterions. Journal of the Chemical Society (Resumed), 1283-1292.
Various Authors. (2021). Quinazoline synthesis. Organic Chemistry Portal.
Technical Support Center: Synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
Welcome to the technical support center for the synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are work...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction yields and purity.
Overview of the Synthesis
The synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid and its derivatives is a cornerstone in the development of various therapeutic agents. A common and effective method for synthesizing the core structure involves the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate.[1] This reaction provides a direct route to the desired quinazoline system.
However, as with any multi-step organic synthesis, challenges can arise that lead to suboptimal yields or the formation of impurities. This guide will walk you through potential issues and provide actionable solutions grounded in chemical principles.
Troubleshooting Guide: Enhancing Your Yield
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits and their solutions.
Cause A: Incomplete Reaction or Poor Conversion
Explanation: The condensation reaction may not be proceeding to completion. This can be due to insufficient reaction time, non-optimal temperature, or issues with reagent stoichiometry.
Solution:
Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending it. The reaction is typically carried out at reflux temperatures, so ensure your heating apparatus is maintaining a consistent and appropriate temperature.[2]
Stoichiometry: Carefully check the molar ratios of your reactants. While a 1:1 stoichiometry between 2-oxocyclohexylglyoxylic acid and guanidine carbonate is theoretically required, a slight excess of guanidine carbonate might be beneficial to drive the reaction to completion. Experiment with a 1.1 to 1.2 molar excess of guanidine.
Cause B: Side Reactions and Impurity Formation
Explanation: The reactants can potentially undergo alternative reaction pathways, leading to the formation of byproducts and consuming your starting materials. For instance, self-condensation of the 2-oxocyclohexylglyoxylic acid or decomposition of guanidine under harsh conditions can occur.
Solution:
Control of pH: The pH of the reaction mixture can be critical. While guanidine carbonate provides a basic environment, the reaction progress can be sensitive to the pH. You might explore the use of a different base or a buffered system to maintain an optimal pH range.
Temperature Control: While reflux is often necessary, excessive heat can promote decomposition and side reactions. Ensure the reflux is gentle and not overly vigorous.
Cause C: Product Precipitation and Isolation Issues
Explanation: The desired product, being an amino acid derivative, might have limited solubility in the reaction solvent, leading to premature precipitation and incomplete reaction. Conversely, it might be too soluble, making isolation by filtration difficult.
Solution:
Solvent Selection: The choice of solvent is crucial. While alcohols like ethanol are commonly used, you might need to experiment with solvent mixtures to fine-tune the solubility of both reactants and the product.
Work-up Procedure: After the reaction is complete, the work-up procedure is critical for isolating the product in high yield and purity. Acidification of the reaction mixture will protonate the amino group and the carboxylate, which can affect solubility. Carefully adjust the pH to the isoelectric point of the product to maximize precipitation before filtration.
Question 2: I am observing significant amounts of an unknown impurity in my final product. How can I identify and eliminate it?
Answer:
The presence of impurities is a common challenge. A systematic approach is key to resolving this issue.
Step 1: Characterization of the Impurity
Techniques: Utilize analytical techniques such as LC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the mass and structure of the impurity. This information will provide clues about its origin.
Step 2: Plausible Side Reactions
Dimerization/Polymerization: The starting materials or the product itself could undergo self-condensation reactions, especially under prolonged heating.
Incomplete Cyclization: An intermediate in the reaction pathway may be stable enough to be isolated along with the final product.
Reaction with Solvent: The solvent, if reactive under the reaction conditions (e.g., an alcohol forming an ester with the carboxylic acid), could lead to byproducts.
Step 3: Mitigation Strategies
Reaction Conditions: Revisit the reaction time and temperature. Shorter reaction times or lower temperatures might disfavor the formation of the impurity.
Purification: If the impurity cannot be prevented, an effective purification strategy is necessary. Recrystallization is a powerful technique for purifying solid compounds.[2] Experiment with different solvent systems to find one in which your desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at all temperatures. A table of common recrystallization solvents is provided below.
Solvent
Boiling Point (°C)
Polarity
Notes
Water
100
High
Good for polar compounds, but drying can be slow.
Ethanol
78
High
A versatile solvent for a range of polarities.
Methanol
65
High
Similar to ethanol but with a lower boiling point.
Isopropanol
82
Medium
Less polar than ethanol.
Acetonitrile
82
Medium
A good choice for moderately polar compounds.
Ethyl Acetate
77
Medium
A common solvent for recrystallization.
Toluene
111
Low
For non-polar compounds.
Question 3: The reaction works well at a small scale, but the yield drops significantly upon scale-up. What should I consider?
Answer:
Scale-up challenges are common in chemical synthesis and often relate to mass and heat transfer.
Heat Transfer:
Problem: Large reaction volumes have a smaller surface-area-to-volume ratio, making efficient and uniform heating more difficult. This can lead to localized "hot spots" where side reactions and decomposition can occur, or "cold spots" where the reaction is sluggish.
Solution: Use a suitable heating mantle with efficient mechanical stirring to ensure uniform temperature distribution throughout the reaction mixture. For very large scales, a jacketed reactor with a circulating heating fluid is recommended.
Mass Transfer:
Problem: Inefficient mixing can lead to poor diffusion of reactants, resulting in a heterogeneous reaction mixture and lower conversion rates.
Solution: Employ a more powerful overhead stirrer. The type of stirrer blade (e.g., anchor, turbine) can also make a significant difference. Ensure the stirring is vigorous enough to create a vortex and keep all solids suspended.
Reagent Addition:
Problem: The rate of addition of reagents can become more critical at a larger scale. A rapid addition that is manageable on a small scale might cause an uncontrolled exotherm in a larger batch.
Solution: Add reagents portion-wise or via an addition funnel over a longer period to better control the reaction temperature.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and troubleshooting of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.
Caption: Troubleshooting workflow for synthesis.
Frequently Asked Questions (FAQs)
Q1: Are there any alternative synthetic routes?
A: Yes, the synthesis of quinazoline derivatives can be achieved through various methods, including those utilizing solid acid catalysts or transition-metal-catalyzed reactions.[3][4] Some modern approaches focus on developing more sustainable and efficient processes.[5]
Q2: What is the best way to characterize the final product?
A: A combination of techniques is recommended for full characterization.
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
Mass Spectrometry (MS): To confirm the molecular weight.
Infrared (IR) Spectroscopy: To identify key functional groups.
Melting Point: As an indicator of purity.
Q3: Can this reaction be performed under microwave irradiation?
A: Microwave-assisted organic synthesis is a known method for accelerating reactions, and it has been applied to the synthesis of various quinazoline derivatives.[6] This could be a viable option to reduce reaction times, but conditions would need to be carefully optimized.
Q4: What are the safety considerations for this synthesis?
A: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Guanidine carbonate can be irritating, so avoid inhalation of dust and skin contact. The reaction should be performed in a well-ventilated fume hood.
Detailed Experimental Protocol
This protocol is a general guideline. You may need to adjust it based on your specific experimental setup and observations.
Materials:
2-oxocyclohexylglyoxylic acid
Guanidine carbonate
Ethanol (or other suitable solvent)
Hydrochloric acid (for pH adjustment)
Sodium hydroxide (for pH adjustment)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-oxocyclohexylglyoxylic acid (1.0 eq) and guanidine carbonate (1.1 eq).
Add ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M).
Heat the reaction mixture to reflux with vigorous stirring.
Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Slowly add hydrochloric acid to adjust the pH to the isoelectric point of the product (this will need to be determined experimentally, but a good starting point is around pH 5-6).
A precipitate should form. Cool the mixture in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration and wash with cold ethanol.
Dry the product under vacuum to obtain the crude 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.
If necessary, purify the crude product by recrystallization.
Technical Support Center: Stability and Degradation of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
Welcome to the technical support center for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting for common questions regarding the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1.1: What are the recommended short-term and long-term storage conditions for solid 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid?
A1.1: For routine laboratory use, it is advisable to store the solid compound in a tightly sealed container in a cool, dry place.[1][2] For long-term storage, we recommend keeping the material at -20°C in a desiccated environment to minimize potential degradation from moisture and thermal stress. Always refer to the supplier's specific recommendations if available.
Q1.2: I've prepared a stock solution of the compound. What is the best solvent and what are the recommended storage conditions?
A1.2: The choice of solvent can significantly impact the stability of the compound in solution. While aqueous buffers are often used for biological assays, they can also facilitate hydrolysis. For some quinazoline derivatives, solutions in ultrapure water have shown good stability when stored in the dark at 4°C.[3] However, solutions in DMSO may be less stable and can exhibit modifications shortly after preparation.[3] It is crucial to perform a stability study in your specific solvent and buffer system. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -80°C is advisable to prevent multiple freeze-thaw cycles, which can accelerate degradation.
Understanding Degradation
Q2.1: What are the likely degradation pathways for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid?
A2.1: Based on the chemical structure, which includes an amino group, a carboxylic acid, and a tetrahydroquinazoline core, several degradation pathways are plausible under stress conditions:
Oxidation: The amino group and the tetrahydro-aromatic ring are susceptible to oxidation.[4][5] This can lead to the formation of N-oxides, hydroxylated species, or even aromatization of the tetrahydro ring.
Hydrolysis: The quinazoline ring system, particularly at the C4 position, could be susceptible to hydrolytic cleavage under strongly acidic or basic conditions.
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially at elevated temperatures.
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.
Q2.2: I'm observing a new peak in my chromatogram after leaving my sample on the benchtop for a few hours. What could be the cause?
A2.2: The appearance of a new peak suggests degradation. Given the potential sensitivities of the molecule, this could be due to oxidation from atmospheric oxygen, photodegradation from ambient light, or a change in pH of your solution. To troubleshoot, prepare fresh samples and protect them from light. If the problem persists, consider purging your solutions with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Loss of parent compound peak area over time in solution
General instability in the chosen solvent/buffer.
Perform a time-course stability study at different temperatures (e.g., room temperature, 4°C) and in different solvents to identify optimal conditions.
Appearance of multiple new peaks in HPLC analysis
Significant degradation under current conditions.
This is common in forced degradation studies.[6] Analyze the stressor (e.g., pH, temperature, light) and consider reducing the stress level or duration.
Inconsistent results between experimental replicates
Instability during the experimental workflow.
Ensure consistent timing of sample preparation and analysis. Keep samples on ice or in an autosampler at a controlled low temperature.
Color change of the solid compound or solution
Likely oxidation or formation of a colored degradant.
Store the compound under an inert atmosphere and protected from light. For solutions, consider adding antioxidants if compatible with your experimental system.
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7][8]
Objective: To identify potential degradation products and pathways for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.
General Procedure:
Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
Subject aliquots of the stock solution to the stress conditions outlined in the table below.
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
Analyze the stressed samples by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection.
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
To evaluate the effect of heat on the solid state.
Photostability
Solution exposed to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11] A dark control should be run in parallel.
To determine sensitivity to light.
Visualization of Potential Degradation and Experimental Workflow
Below are diagrams illustrating a hypothetical degradation pathway and a typical experimental workflow for stability testing.
Caption: Experimental workflow for forced degradation studies.
References
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
Bentham Science Publishers. (2011, February 1). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]
Singh, R., Sharma, M., & Joshi, P. (2010). Development of forced degradation and stability indicating studies of drugs—A review.
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
Patel, K. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2).
Wang, L., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
Zhang, Y., et al. (2023). An Exploration of the Transformation of the 8-Oxo-7,8-Dihydroguanine Radical Cation to Protonated 2-Amino-5-Hydroxy-7,9-Dihydropurine-6,8-Dione in a Base Pair. PubMed.
White, M. C., et al. (2017). Oxidative diversification of amino acids and peptides by small-molecule iron catalysis.
Technical Support Center: Troubleshooting Bioassays for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
Welcome to the technical support center for researchers utilizing 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid in their bioassays. This guide is designed to provide in-depth troubleshooting advice and answers...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers utilizing 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid in their bioassays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your results. While this compound can be used in various biological assays, this guide will focus on its application as a putative nitric oxide synthase (NOS) inhibitor, a common therapeutic target for such scaffolds.[1][2][3]
I. Understanding the Compound and its Target: Foundational Knowledge
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid belongs to the quinazoline class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities, including anticancer and anti-inflammatory properties.[4][5][6] Many quinazoline derivatives have been investigated as enzyme inhibitors, and based on its structural features, a likely target for this compound is nitric oxide synthase (NOS).[7][8][9]
Nitric oxide (NO) is a critical signaling molecule produced by three NOS isoforms (nNOS, eNOS, and iNOS). Dysregulation of NO production is implicated in various pathological conditions, making NOS inhibitors valuable research tools and potential therapeutics.[1][8][9]
The Nitric Oxide Synthase (NOS) Pathway
The enzymatic synthesis of NO by NOS is a complex process involving the conversion of L-arginine to L-citrulline. This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).
Caption: A typical workflow for screening a putative NOS inhibitor using the Griess assay.
Step-by-Step Protocol: In Vitro NOS Inhibition Assay
Prepare Reagents:
Assay Buffer: e.g., 50 mM HEPES, pH 7.4.
NOS Enzyme: Dilute to the desired concentration in assay buffer.
Substrate/Cofactor Mix: Prepare a concentrated mix of L-arginine, NADPH, FAD, FMN, and BH4 in assay buffer.
Test Compound: Prepare a serial dilution of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid from your DMSO stock.
Griess Reagent: Prepare fresh by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.
Assay Procedure (96-well plate format):
Add your serially diluted compound to the wells.
Add the NOS enzyme to all wells except the "no enzyme" control.
Initiate the reaction by adding the substrate/cofactor mix.
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
Stop the reaction and initiate color development by adding the Griess reagent to all wells.
Incubate at room temperature for 10-15 minutes, protected from light.
Read the absorbance at ~540 nm.
Data Analysis:
Subtract the absorbance of the "no enzyme" control from all other readings.
Calculate the percentage of inhibition for each concentration of your compound relative to the "enzyme only" control.
Plot the % inhibition against the log of the compound concentration to determine the IC50 value.
Data Summary Table: Example IC50 Values for Known NOS Inhibitors
Compound
Target NOS Isoform
Reported IC50
L-NAME
Non-selective
~150 nM
1400W
iNOS selective
~7 nM
L-NIO
eNOS selective
~400 nM
Note: These are approximate values and can vary depending on the assay conditions.
IV. Concluding Remarks
Troubleshooting bioassays requires a systematic and logical approach. By understanding the underlying principles of the assay and the potential challenges associated with your specific compound, you can effectively diagnose and resolve experimental issues. This guide provides a framework for addressing common problems encountered when working with 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid as a putative NOS inhibitor. Always ensure proper controls are in place to validate your results.
V. References
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
Al-Suwaidan, I. A., Alanazi, A. M., & El-Gamal, M. I. (2017). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 60(10), 4057–4070.
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837.
Ghareb, N., & El-Gamal, M. I. (2022). The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. Molecules, 27(6), 1968.
Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology, 39, 191–220.
Ibezim, A., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6061.
Li, H., & Shah, N. P. (2017). Structure-based virtual screening for the discovery of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS). Journal of Biomolecular Structure & Dynamics, 36(9), 2317-2329.
Morsy, E. M. H. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Journal of Chemical and Pharmaceutical Research, 8(6), 548-560.
Rochette, L., Lorin, J., Zeller, M., Guilland, J. C., Lorgis, L., Cottin, Y., & Vergely, C. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? Pharmacology & Therapeutics, 140(3), 239–257.
Roskoski, R. Jr. (2018). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 23(9), 2249.
Shoman, M. E., et al. (2017). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega, 2(10), 6937–6947.
Singh, P., & Kaur, M. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(8), 1039-1063.
Sterling, T., & Irwin, J. J. (2015). ZINC 15–Ligand Discovery for Everyone. Journal of Chemical Information and Modeling, 55(11), 2324–2337.
Tuteja, N., et al. (2004). Nitric oxide as a unique bioactive signaling messenger in physiology and pathophysiology. Journal of Biosciences, 29(3), 327-337.
Wang, S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2185.
Zhang, Y., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 26(11), 3338.
PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid. Retrieved from [Link]
El-Sayed, M. A., et al. (2015). Synthesis and biological evaluation of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines against sensitive and drug resistant Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 25(16), 3217-3222.
Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3462-3469.
Moore, W. M., et al. (1993). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 108(2), 296-301.
Technical Support Center: Optimizing In Vivo Dosage of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
Welcome to the technical support center for the novel investigational compound, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (referred to herein as "Compound Q"). This guide is designed for researchers, scient...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the novel investigational compound, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (referred to herein as "Compound Q"). This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for establishing an optimal in vivo dosage regimen. As Compound Q is a new chemical entity (NCE), a specific dosage cannot be prescribed.[1][2] Instead, this document will empower you to design and execute the necessary experiments to determine a safe and efficacious dose for your specific animal model and therapeutic application.
Our approach is grounded in established principles of preclinical drug development, emphasizing a logical, stepwise progression from initial characterization to dose-response and pharmacokinetic/pharmacodynamic (PK/PD) analysis.[3][4]
Foundational Steps: Pre-formulation and Stability
Before any in vivo administration, a thorough understanding of Compound Q's physicochemical properties is paramount. These initial steps are critical for developing a viable formulation and ensuring the integrity of your study.
Frequently Asked Questions (FAQs): Formulation and Stability
Q1: Compound Q has limited solubility in aqueous solutions. How can I formulate it for in vivo administration?
A1: Poor aqueous solubility is a common challenge in drug development.[5] The primary goal is to create a formulation that ensures consistent bioavailability.[6] Several strategies can be employed, and the optimal choice will depend on the required dose concentration and the route of administration.
Co-solvents: A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent can enhance solubility.[7] Common co-solvents include PEG 300, PEG 400, ethanol, and propylene glycol.[8] It is crucial to conduct a vehicle toxicity study to ensure the chosen co-solvent system is well-tolerated at the intended volume of administration.
pH Adjustment: As Compound Q is a carboxylic acid, its solubility is likely pH-dependent. You can attempt to solubilize it by adjusting the pH of the vehicle. However, be mindful of the physiological compatibility of the final formulation's pH.
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can be highly effective.[9][10] These systems can improve solubility and absorption.[11]
Particle Size Reduction: Increasing the surface area of the compound through micronization can improve the dissolution rate.[6]
Below is a sample screening table for developing a suitable formulation.
Formulation ID
Vehicle Composition
Compound Q Concentration (mg/mL)
Observations (Precipitation, Clarity)
F1
Saline
1
Precipitates
F2
10% DMSO / 90% Saline
5
Clear Solution
F3
10% PEG400 / 90% Saline
5
Slight Haze
F4
20% PEG400 / 10% Ethanol / 70% Water
10
Clear Solution
Q2: How do I assess the stability of my Compound Q formulation?
A2: Formulation stability is critical to ensure that the administered dose is accurate and that no degradation products are confounding the results.[12] In-use stability studies should be performed under conditions that mimic your experimental setup.[13]
Short-Term Stability: Prepare the formulation and store it at room temperature and at 4°C. Analyze the concentration of Compound Q at various time points (e.g., 0, 2, 4, 8, and 24 hours) using a validated analytical method like HPLC-UV or LC-MS.
Freeze-Thaw Stability: If you plan to store stock solutions frozen, assess the stability after multiple freeze-thaw cycles.
The First Crucial Experiment: The Maximum Tolerated Dose (MTD) Study
The initial in vivo study should be a dose-ranging experiment to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity over a defined period.[14][15][16]
Experimental Protocol: Single-Dose MTD Study in Rodents
Objective: To determine the single-dose MTD of Compound Q in the selected rodent model.
Materials:
Compound Q
Optimized, sterile vehicle
Appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats), single-sex to reduce variability initially.[17]
Dosing syringes and needles
Animal scale
Methodology:
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
Group Allocation: Randomly assign animals to dose groups (n=3-5 per group). Include a vehicle-only control group.
Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose. A common approach is to use a logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg).
Administration: Administer a single dose of Compound Q or vehicle via the intended route (e.g., intravenous, intraperitoneal, oral).
Monitoring:
Record body weight just before dosing and daily for 7-14 days.
Perform clinical observations at least twice daily. Note any signs of toxicity, such as changes in posture, activity, breathing, and grooming. Utilize a scoring system for consistency.
At the end of the observation period, euthanize the animals and perform a gross necropsy.
MTD Determination: The MTD is defined as the highest dose that does not result in significant clinical signs of toxicity, body weight loss exceeding 15-20%, or mortality.[14]
Troubleshooting and FAQs: MTD Studies
Q3: I'm seeing high variability in animal responses within the same dose group. What could be the cause?
A3: High variability can undermine the reliability of your results. Consider the following:
Formulation Issues: Is the compound precipitating out of your formulation? Ensure the formulation is homogenous and stable.
Dosing Accuracy: Are you confident in the accuracy of your dosing technique? For small volumes, even minor errors can lead to significant dose variations.
Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the study.
Q4: An animal died at a lower dose, but animals at a higher dose survived. How do I interpret this?
A4: This could be an anomalous event. However, it's important to investigate. A dosing error could have occurred, or the animal may have had an underlying health issue. A thorough necropsy may provide clues. If it remains an isolated incident, it might be excluded from the final MTD determination, with justification.
Establishing Efficacy: Dose-Response Studies
Once the MTD is established, the next step is to perform a dose-response study to identify the optimal therapeutic dose. This involves evaluating the desired biological effect of Compound Q across a range of sub-MTD doses.
Q5: What animal model should I use for my efficacy study?
A5: The choice of animal model is critical and depends on your research question. For oncology studies, for example, you might use a xenograft model with human cancer cell lines or a syngeneic model if you are investigating immunomodulatory effects.[18][19] The model should be relevant to the human disease you are aiming to treat.
Q6: How many dose levels should I test in my dose-response study?
A6: A minimum of 3-5 dose levels, plus a vehicle control, is recommended to adequately define the dose-response relationship.[20] These doses should span the range from a minimally effective dose to a dose approaching the MTD.
Understanding Exposure and Effect: Pharmacokinetics and Pharmacodynamics (PK/PD)
Pharmacokinetics (PK) is the study of what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) is the study of what the drug does to the body (the therapeutic effect).[21] A PK/PD study is essential for understanding the relationship between drug exposure and the observed effect, which is the cornerstone of dose optimization.[22][23][24]
Caption: The Relationship Between PK and PD.
Frequently Asked questions (FAQs): PK/PD Studies
Q7: At what dose levels should I conduct my PK study?
A7: It is advisable to conduct the PK study at a minimum of two dose levels: one that has shown minimal efficacy and one that has shown robust efficacy in your dose-response study. This will help determine if the drug exposure is dose-proportional.
Q8: What are the key PK parameters I should be looking at?
A8: Key parameters include:
Cmax: The maximum observed concentration.
Tmax: The time at which Cmax is reached.
AUC (Area Under the Curve): A measure of total drug exposure over time.
t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.
These parameters will inform your dosing frequency. For instance, a compound with a very short half-life might need to be dosed more frequently to maintain therapeutic concentrations.
By systematically following these steps—from foundational formulation work to detailed PK/PD analysis—you will build a comprehensive data package to support a scientifically justified optimal dose for your future in vivo studies with Compound Q.
References
ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved January 27, 2026, from [Link]
NCBI. (2012). In Vivo Assay Guidelines - Assay Guidance Manual. Retrieved January 27, 2026, from [Link]
PMC - NIH. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. Retrieved January 27, 2026, from [Link]
PMC. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved January 27, 2026, from [Link]
PMC - NIH. (n.d.). General Principles of Preclinical Study Design. Retrieved January 27, 2026, from [Link]
Journal of Medicinal Chemistry. (n.d.). “New Drug” Designations for New Therapeutic Entities: New Active Substance, New Chemical Entity, New Biological Entity, New Molecular Entity. Retrieved January 27, 2026, from [Link]
PMC - NIH. (n.d.). Moving the needle for oncology dose optimization: A call for action. Retrieved January 27, 2026, from [Link]
PubMed. (n.d.). Pharmacokinetic/pharmacodynamic modeling in drug research and development. Retrieved January 27, 2026, from [Link]
IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved January 27, 2026, from [Link]
ResearchGate. (2025). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved January 27, 2026, from [Link]
ResearchGate. (2025). “New Drug” Designations for New Therapeutic Entities: New Active Substance, New Chemical Entity, New Biological Entity, New Molecular Entity. Retrieved January 27, 2026, from [Link]
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved January 27, 2026, from [Link]
PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 27, 2026, from [Link]
MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved January 27, 2026, from [Link]
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved January 27, 2026, from [Link]
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved January 27, 2026, from [Link]
PubMed. (n.d.). Solubilizing excipients in oral and injectable formulations. Retrieved January 27, 2026, from [Link]
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved January 27, 2026, from [Link]
AACR Journals. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Retrieved January 27, 2026, from [Link]
BioProcess International. (2015). Special Report on Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. Retrieved January 27, 2026, from [Link]
IntechOpen. (2018). Pharmacokinetic/Pharmacodynamics Modeling for Drug Development in Oncology. Retrieved January 27, 2026, from [Link]
BMC - Part of Springer Nature. (n.d.). Adaptive design for identifying maximum tolerated dose early to accelerate dose-finding trial. Retrieved January 27, 2026, from [Link]
ACS Publications. (n.d.). High-Throughput In Vivo Screening Identifies Structural Factors Driving mRNA Lipid Nanoparticle Delivery to the Brain | ACS Nano. Retrieved January 27, 2026, from [Link]
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved January 27, 2026, from [Link]
Taylor & Francis Online. (n.d.). Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Retrieved January 27, 2026, from [Link]
FDA. (2025). Novel Drug Approvals at FDA. Retrieved January 27, 2026, from [Link]
FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved January 27, 2026, from [Link]
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved January 27, 2026, from [Link]
YouTube. (2024). How stability prediction experiments give you confidence in your ADCs. Retrieved January 27, 2026, from [Link]
Taconic Biosciences. (2016). Preclinical Immuno-Oncology Animal Models. Retrieved January 27, 2026, from [Link]
MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model - MATLAB & Simulink. Retrieved January 27, 2026, from [Link]
Wikipedia. (n.d.). New chemical entity. Retrieved January 27, 2026, from [Link]
ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved January 27, 2026, from [Link]
Takara Bio. (n.d.). Tips and troubleshooting. Retrieved January 27, 2026, from [Link]
YouTube. (2024). Bench to Bedside Chat Pharmacology and Dose Optimization for First-in-Human Oncology Trials. Retrieved January 27, 2026, from [Link]
YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved January 27, 2026, from [Link]
PMC - NIH. (n.d.). Drug Efficacy Testing in Mice. Retrieved January 27, 2026, from [Link]
Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Retrieved January 27, 2026, from [Link]
MDPI. (n.d.). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Retrieved January 27, 2026, from [Link]
NIH. (n.d.). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. Retrieved January 27, 2026, from [Link]
NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved January 27, 2026, from [Link]
Frontiers. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Retrieved January 27, 2026, from [Link]
Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Retrieved January 27, 2026, from [Link]
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved January 27, 2026, from [Link]
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. Retrieved January 27, 2026, from [Link]
Taylor & Francis Online. (2021). Full article: A system for determining maximum tolerated dose in clinical trial. Retrieved January 27, 2026, from [Link]
GARDP Revive. (n.d.). Maximum tolerated dose (MTD). Retrieved January 27, 2026, from [Link]
Technical Support Center: Purification of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (CAS: 51640-97-2). This document provides in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (CAS: 51640-97-2). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this unique molecule.
Overview: The Purification Challenge
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. This dual functionality means it can exist as a zwitterion, leading to unique solubility characteristics that can complicate purification. Standard purification techniques must be adapted to account for its pH-dependent behavior and high polarity. This guide is structured to address these specific challenges head-on.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of the target compound is critical for designing an effective purification strategy. Its amphoteric nature is the most important factor influencing its behavior in different solvent and pH environments.
Property
Value / Description
Source
CAS Number
51640-97-2
Molecular Formula
C₉H₁₁N₃O₂
Molecular Weight
193.20 g/mol
Appearance
Typically an off-white to light yellow solid.
Inferred
Key Functional Groups
Carboxylic Acid (acidic), Aromatic Amine (basic)
Chemical Structure
Solubility Profile
pH-dependent. Soluble in aqueous acid and aqueous base. Low solubility in water near its isoelectric point and in non-polar organic solvents.[1] Soluble in polar protic solvents like alcohols, but solubility decreases as the organic character of the solvent mixture increases.[2]
Storage Conditions
Sealed, dry, refrigerated (2-8°C).
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid in a practical question-and-answer format.
Question 1: My crude product is a sticky, intractable oil after synthesis and solvent removal. How do I solidify it for purification?
Probable Cause: The presence of residual solvents or ionic impurities is disrupting the crystal lattice formation of your zwitterionic product. The compound may also have formed a salt with acidic or basic byproducts, which can be hygroscopic or oily.
Suggested Solution:
Trituration: Attempt to solidify the oil by triturating with a solvent in which the product is insoluble but the impurities are soluble. Start with a non-polar solvent like diethyl ether or hexane. Vigorously stir or sonicate the oil with the solvent. The product should precipitate as a solid.
Acid-Base Precipitation: If trituration fails, dissolve the crude oil in a dilute aqueous base (e.g., 1M NaOH) to form the sodium salt. Wash this aqueous solution with an organic solvent like ethyl acetate or dichloromethane (DCM) to remove any neutral organic impurities.[3] Then, slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring. Your product should precipitate out as a solid at its isoelectric point.[1] Filter, wash the solid with cold water, and dry thoroughly.
Question 2: My product streaks severely on silica gel TLC plates, making it impossible to monitor reactions or chromatographic separations. What's wrong?
Probable Cause: The highly polar and ionic nature of your compound causes very strong interactions with the acidic silica gel surface. Both the basic amino group and the acidic carboxyl group bind tightly, leading to poor migration and significant tailing.
Suggested Solution:
Modify the Mobile Phase: The key is to suppress the ionic interactions. Add a small amount of a polar, acidic, or basic modifier to your eluent system.
For Acidic Compounds: Add 0.5-2% acetic acid or trifluoroacetic acid (TFA) to a polar solvent system like DCM/Methanol or Ethyl Acetate/Methanol.[4] This protonates the silica surface and ensures your compound is in a consistent protonation state.
For Basic Compounds: Adding a small amount of triethylamine or ammonia can improve chromatography, but for this amphoteric compound, an acidic modifier is usually the better choice.
Use a Different Stationary Phase: Consider using reverse-phase (C18) TLC plates with a mobile phase like Methanol/Water or Acetonitrile/Water, again with a TFA or acetic acid modifier.
Question 3: I'm losing a significant amount of product during recrystallization. How can I improve my recovery?
Probable Cause: The chosen recrystallization solvent may be too good, meaning the product remains significantly soluble even at low temperatures. Alternatively, you may be using too large a volume of solvent.
Suggested Solution:
Optimize the Solvent System: The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold. For this compound, consider mixed solvent systems. Water or ethanol are good starting points.[5] You could dissolve the compound in a minimum amount of hot water or hot ethanol and then slowly add a less polar "anti-solvent" (like ethyl acetate or THF) until the solution becomes faintly cloudy. Then, allow it to cool slowly.
Minimize Solvent Volume: Always use the absolute minimum amount of hot solvent required to fully dissolve the solid. Any excess solvent will retain dissolved product upon cooling, reducing your yield.
Ensure Slow Cooling: Crash cooling by placing the hot flask directly in an ice bath leads to the formation of small, often impure crystals and traps impurities. Allow the solution to cool slowly to room temperature first, then move it to a 4°C refrigerator.
Check the pH: Ensure the pH of the solution is near the compound's isoelectric point. If the solution is too acidic or basic, the compound will be in its salt form, which is often much more soluble in polar solvents.
Question 4: My final product is pure by NMR, but it's discolored (yellow or brown). How can I remove the color?
Probable Cause: The discoloration is likely due to trace amounts of highly conjugated, colored impurities or oxidation byproducts from the synthesis. These are often present in such small quantities that they are not visible by NMR.
Suggested Solution:
Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). Keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal. Then, perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. Be cautious, as charcoal can also adsorb some of your product.
Re-Precipitation: Perform the acid-base workup described in the solution to Question 1. Often, colored impurities have different solubility profiles and will be removed during the organic washes.
Section 3: Standard Purification Protocols
These protocols represent the most effective, field-proven methods for obtaining high-purity 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.
Protocol 3.1: Purification by Acid-Base Extraction & Isoelectric Point Precipitation
This is the most robust method for this compound, as it efficiently removes neutral, acidic, and basic impurities.
Principle: This technique exploits the amphoteric nature of the molecule. By converting it to its water-soluble salt form, it can be separated from water-insoluble neutral impurities. Subsequent adjustment of the pH to the isoelectric point (pI) minimizes its water solubility, causing it to precipitate in pure form.[1][3]
Step-by-Step Methodology:
Dissolution: Dissolve the crude product in a 1M aqueous solution of Sodium Hydroxide (NaOH). Use approximately 10-20 mL of solution per gram of crude material. Stir until all solids are dissolved. The compound is now in its deprotonated, water-soluble carboxylate form.
Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution two to three times with an organic solvent like Ethyl Acetate or Dichloromethane (DCM) (using ~10 mL per gram of starting material for each wash). Discard the organic layers, which contain neutral impurities.
Precipitation: Cool the remaining aqueous layer in an ice bath. While stirring vigorously, slowly add 1M Hydrochloric Acid (HCl) dropwise. Monitor the pH. You will observe the formation of a precipitate as the solution approaches the isoelectric point of the molecule.
Isolation: Continue adding acid until no more precipitate forms. Check the pH to ensure you have reached the point of maximum precipitation (typically pH 4-6, this should be optimized).
Filtration and Washing: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.
Drying: Dry the purified white solid under high vacuum to a constant weight.
Protocol 3.2: Purification by Recrystallization
This method is suitable if the main impurities are structurally very similar to the product and cannot be easily removed by extraction.
Principle: This technique relies on the difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[5]
Step-by-Step Methodology:
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system. An Ethanol/Water mixture is often a good starting point for polar amino acid derivatives.
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) in small portions and heat the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration at this stage.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
Chilling: Once the flask has reached room temperature, place it in a refrigerator (4°C) or an ice bath for at least one hour to maximize crystal precipitation.
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Q: When should I consider using column chromatography instead of these methods?
A: Column chromatography should be considered a secondary or tertiary option for this compound due to its polarity. Use it when:
Impurities are structurally very similar to the product (e.g., isomers or analogs) and cannot be separated by extraction or recrystallization.
You are working on a very small scale (milligrams) where losses from recrystallization might be too high.
You need to isolate multiple components from a complex reaction mixture.
Q: If I must use chromatography, what system do you recommend?
A: Given the compound's properties, two main options exist:
Normal Phase (Silica Gel): This is challenging but possible. You must use a highly polar mobile phase and an acidic modifier. Start with a gradient of Methanol in Dichloromethane (e.g., 5% to 20% MeOH in DCM) with 1% Acetic Acid or 0.1% TFA added to the entire mobile phase.[4]
Reverse Phase (C18): This is often the better choice for highly polar molecules. Use a gradient of Acetonitrile or Methanol in Water, with 0.1% TFA added to both the aqueous and organic phases. The product will elute as the mobile phase becomes more organic.
Section 5: Visualization of the Purification Workflow
This diagram outlines the decision-making process for purifying a crude sample of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.
Caption: Decision workflow for purification of the target compound.
References
Di Mola, A., et al. (2022). "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors." National Institutes of Health. Available at: [Link]
Google Patents. (2008). "US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
Nesterov, V. N., et al. (2004). "Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)." Acta Crystallographica Section E. Available at: [Link]
Armarego, W. L. F. (1977). "Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Di Mola, A., et al. (2022). "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors." MDPI. Available at: [Link]
Brodbeck, R. M., et al. (2008). "Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
N.N. (n.d.). "Separation and Refining of Amino acids.
Needham, T. E., Jr. (1971). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island, DigitalCommons@URI. Available at: [Link]
Google Patents. (1992). "US5118815A - Method for crystallization of amino acids.
Google Patents. (1987). "US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
Wikipedia. (n.d.). "Acid–base extraction." Available at: [Link]
Reddit. (2022). "chromatography of carboxylic acid derivatives of aminoacids?" r/OrganicChemistry. Available at: [Link]
ResearchGate. (2023). "Is it possible to extract amino acids from water using extraction?" Available at: [Link]
Crossley, R., et al. (1976). "5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Chakravarty, A. K., et al. (n.d.). "Solubilities of Amino Acids in Different Mixed Solvents." Indian Journal of Chemistry.
Wang, L., et al. (2013). "Organocatalyzed enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates." National Institutes of Health. Available at: [Link]
DigitalCommons@URI. (1971). "The Solubility of Amino Acids in Various Solvent Systems." Available at: [Link]
Technical Support Center: Best Practices for Handling and Storage of Tetrahydroquinazoline Compounds
Welcome to the Technical Support Center for tetrahydroquinazoline compounds. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and safe handling of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for tetrahydroquinazoline compounds. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and safe handling of these valuable molecules throughout your experiments. Here, we address common challenges and provide in-depth, field-proven insights to support the success of your research.
I. Core Principles: Understanding the Chemistry of Tetrahydroquinazolines
Tetrahydroquinazolines, while offering significant potential in medicinal chemistry, possess inherent chemical properties that necessitate careful handling and storage.[1] The partially saturated heterocyclic ring system is susceptible to oxidation, which can lead to the corresponding quinazoline or other degradation byproducts.[2] This oxidative degradation can be influenced by atmospheric oxygen, light, temperature, and the presence of certain solvents or impurities. Additionally, some derivatives may be sensitive to hydrolysis, especially under acidic or alkaline conditions.[2][3]
Understanding these potential degradation pathways is the foundation for establishing robust handling and storage protocols. By mitigating exposure to these environmental factors, you can ensure the long-term stability and reproducibility of your experimental results.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with tetrahydroquinazoline compounds.
Q1: What are the ideal storage conditions for solid tetrahydroquinazoline compounds?
For optimal stability, solid tetrahydroquinazoline compounds should be stored in a cool, dark, and dry environment. A temperature of 2-8°C is generally recommended for long-term storage.[4] It is also advisable to store these compounds under an inert atmosphere, such as nitrogen or argon, to minimize the risk of oxidation.[5][6] Always refer to the supplier's specific recommendations if available.
Q2: My tetrahydroquinazoline compound has changed color. What does this mean and can I still use it?
A change in color, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation. It is strongly recommended to assess the purity of the compound using analytical techniques like HPLC or NMR before proceeding with its use.[7][8] Using a degraded compound can lead to inaccurate and irreproducible experimental results.
Q3: What is the best way to prepare and store stock solutions of tetrahydroquinazoline compounds?
Stock solutions should be prepared in high-purity, anhydrous solvents. For air-sensitive compounds, it is best practice to use solvents that have been degassed to remove dissolved oxygen.[9] Store stock solutions in tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress. For extended storage, flushing the headspace of the vial with an inert gas like nitrogen or argon is recommended.[10] Solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. Some fused tricyclic tetrahydroquinolines have been shown to degrade in solution under standard laboratory conditions over a matter of days.[11]
Q4: Are there any common solvents I should avoid when working with tetrahydroquinazolines?
While solvent compatibility is highly dependent on the specific derivative, it is prudent to avoid reactive solvents unless they are part of a specific reaction protocol. Protic solvents may participate in degradation pathways for certain derivatives. Always use high-purity, dry solvents to minimize the risk of unforeseen reactions.[12]
Q5: How can I safely handle larger quantities of tetrahydroquinazoline compounds?
When handling any chemical, always adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.[13][14][15] For larger quantities, it is advisable to work in a well-ventilated area or a fume hood to minimize inhalation exposure.[16] Be mindful of the compound's specific hazards as outlined in its Safety Data Sheet (SDS).
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the handling and use of tetrahydroquinazoline compounds.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Compound has changed color (e.g., from white to yellow/brown).
Oxidation due to exposure to air and/or light.
1. Do not use the compound directly in critical experiments. 2. Assess the purity of the compound using HPLC or NMR.[7][8] 3. If impurities are detected, purify the compound if possible (e.g., by recrystallization or chromatography). 4. For future prevention, store the compound under an inert atmosphere and protected from light.[5][6][17]
Precipitation observed in a stock solution upon thawing.
- Poor solubility at lower temperatures. - Solvent evaporation leading to supersaturation. - Compound degradation resulting in less soluble byproducts.
1. Gently warm the solution to room temperature and vortex to attempt redissolution. 2. If the precipitate does not redissolve, it may indicate degradation. Analyze the supernatant for purity. 3. Consider preparing fresh stock solutions and storing them at a slightly higher temperature if stability allows, or in a different solvent with better solubility characteristics.
Inconsistent or non-reproducible experimental results.
- Compound degradation in solid form or in solution. - Inaccurate concentration of stock solutions due to solvent evaporation. - Contamination of the compound.
1. Verify the purity of the solid compound and the integrity of the stock solution using analytical methods. 2. Prepare fresh stock solutions from a reliable batch of the compound. 3. Ensure proper sealing of stock solution vials to prevent evaporation. 4. Review handling procedures to minimize exposure to air, light, and moisture.
Difficulty dissolving the compound.
The compound may have low solubility in the chosen solvent.
1. Consult literature for recommended solvents for your specific tetrahydroquinazoline derivative. 2. Try gentle warming or sonication to aid dissolution. 3. Consider using a co-solvent system. 4. Ensure the compound is of high purity, as impurities can sometimes affect solubility.
IV. Experimental Protocols and Methodologies
Protocol 1: Preparation of an Anhydrous, Degassed Solvent
Objective: To prepare a solvent suitable for dissolving and storing air-sensitive tetrahydroquinazoline compounds.
Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas.[5]
Add the desired volume of solvent to the Schlenk flask.
Connect the flask to the Schlenk line.
Perform at least three "freeze-pump-thaw" cycles:
a. Freeze the solvent using a liquid nitrogen bath.
b. Once frozen, open the flask to the vacuum line to remove gases from the headspace.
c. Close the flask to the vacuum and thaw the solvent. You will see gas bubbles evolve from the liquid as it thaws.
After the final thaw, backfill the flask with dry nitrogen or argon.
The degassed solvent can now be used to prepare stock solutions of air-sensitive compounds.
Visualizing Key Concepts
Diagram 1: Decision Tree for Handling Tetrahydroquinazoline Compounds
Caption: A decision-making workflow for the proper handling and storage of tetrahydroquinazoline compounds.
Diagram 2: Potential Degradation Pathways
Caption: Common degradation pathways for tetrahydroquinazoline compounds.
V. References
Visible Light-Mediated Cyclisation Reaction for the Synthesis of Highly-Substituted Tetrahydroquinolines and Quinolines. (2023). PubMed. [Link]
Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB. [Link]
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). Analytical Chemistry. [Link]
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). eLabNext. [Link]
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. [Link]
The problems of inhibiting of high-temperature oxidation of hydrocarbons. (2016). ResearchGate. [Link]
Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC. [Link]
Liquid Nitrogen Safety Requirements. (2025). CO2 Meter. [Link]
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.). MDPI. [Link]
Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]
Engineering Requirements for N2 and LN2 Use and Storage. (n.d.). NIH. [Link]
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. [Link]
How To Prevent Thermal Oxidation In Polymers?. (2025). YouTube. [Link]
Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023). NIH. [Link]
Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. (2024). MDPI. [Link]
Best Practices for Proper Chemical Storage. (n.d.). The Synergist. [Link]
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. [Link]
Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace. [Link]
Liquid Nitrogen Storage - FACT SHEET. (n.d.). University of California, Santa Cruz. [Link]
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews. [Link]
Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. (n.d.). PubMed. [Link]
Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. (2021). ACS Catalysis. [Link]
Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021). Frontiers. [Link]
Organic Letters Ahead of Print. (n.d.). ACS Publications. [Link]
Safe Use and Storage of Liquid Nitrogen. (n.d.). Community Health Partnerships. [Link]
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]
Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. (n.d.). PMC. [Link]
Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. (2023). MDPI. [Link]
The Top 10 Best Practices For Proper Chemical Storage. (2025). IDR Environmental. [Link]
Development of HPLC/ESI-MS and HPLC/H-1 NMR methods for the identification of photocatalytic degradation products of iodosulfuron. (2025). ResearchGate. [Link]
common pitfalls in experiments with 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
Welcome to the technical support center for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during experiments with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and success of your research.
I. Compound Overview and Key Properties
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a heterocyclic compound featuring a quinazoline core structure. Its chemical properties are influenced by the presence of an amino group, a carboxylic acid, and a non-aromatic tetrahydropyridine ring. These functional groups can present unique challenges in experimental design and execution.
II. Frequently Asked Questions & Troubleshooting Guides
A. Solubility and Solution Preparation
Question 1: I am having difficulty dissolving 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. What are the recommended solvents and procedures?
Answer:
Poor solubility is a common challenge with aminocarboxylic acids due to their zwitterionic nature at certain pH values. The compound possesses both a basic amino group and an acidic carboxylic acid group, leading to strong intermolecular interactions and low solubility in many common organic solvents.
Causality: The molecule can form strong crystal lattice structures through hydrogen bonding and ionic interactions between the protonated amino group and the deprotonated carboxylate.
Troubleshooting Protocol:
Initial Solvent Screening: Begin with polar aprotic solvents.
Solvent
Expected Solubility
Notes
Dimethyl sulfoxide (DMSO)
High
Recommended for creating stock solutions.
Dimethylformamide (DMF)
Moderate to High
Can be used as an alternative to DMSO.
Water
Low (pH dependent)
Solubility is highly dependent on pH.
Methanol/Ethanol
Low
May require heating or pH adjustment.
Dichloromethane (DCM)
Very Low
Not recommended for initial dissolution.
| Acetonitrile (ACN) | Very Low | Not recommended for initial dissolution. |
pH Adjustment for Aqueous Solutions: For biological assays or reactions in aqueous media, pH modification is crucial.
Acidic Conditions (pH < 4): Add a small amount of dilute HCl. The amino group will be protonated, increasing solubility.
Basic Conditions (pH > 9): Add a small amount of dilute NaOH or NH₄OH. The carboxylic acid will be deprotonated, increasing solubility.
Heating and Sonication: Gentle heating (40-50°C) and sonication can aid dissolution in solvents like DMSO and DMF. Avoid excessive heat to prevent degradation.
B. Stability and Storage
Question 2: My compound seems to be degrading over time, leading to inconsistent results. What are the proper storage and handling procedures?
Answer:
Quinazoline derivatives can be susceptible to degradation, especially in solution.[2] Proper storage is critical to maintain the compound's integrity.
Causality: The amino and carboxylic acid groups can be susceptible to oxidation and other degradation pathways, especially when exposed to light, moisture, and non-optimal pH conditions.
Recommended Storage and Handling:
Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[1]
Stock Solutions:
Prepare stock solutions in high-purity, anhydrous DMSO.
For quinazolinone derivatives, stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[3]
Aliquoting the stock solution into single-use vials is highly recommended to minimize freeze-thaw cycles.
Experimental Workflow for Stability Assessment:
Caption: Workflow for determining compound stability in solution.
C. Synthetic Reactions and Byproducts
Question 3: I am using this compound as a starting material for amide coupling, but the yields are low and I see multiple byproducts. What could be the issue?
Answer:
The presence of two nucleophilic sites (the amino group and the quinazoline nitrogens) and the carboxylic acid can lead to side reactions in standard amide coupling protocols.
Causality:
Self-condensation: The molecule can react with itself, especially with carbodiimide activators.
Reactivity of Quinazoline Nitrogens: The nitrogens in the quinazoline ring can have some nucleophilicity, potentially leading to undesired reactions.
Steric Hindrance: The carboxylic acid at the 4-position of the quinazoline ring may be sterically hindered, slowing down the desired reaction.
Troubleshooting Protocol for Amide Coupling:
Protecting Groups: While not always necessary, protection of the 2-amino group may be considered if side reactions are significant.
Choice of Coupling Reagents:
Use HATU or HBTU as activating agents, which are generally efficient and can minimize side reactions.
Include a non-nucleophilic base like diisopropylethylamine (DIPEA).
Reaction Conditions:
Maintain a low reaction temperature (0°C to room temperature) to control reactivity.
Slowly add the activating agent to the solution of the carboxylic acid, base, and amine.
Logical Flow for Optimizing Amide Coupling:
Caption: Decision tree for troubleshooting amide coupling reactions.
D. Analytical Characterization
Question 4: I am observing peak tailing and poor peak shape during HPLC analysis. How can I improve the chromatography?
Answer:
The basic amino group and acidic carboxylic acid can interact with the silica stationary phase, leading to poor peak shape.
Causality: The protonated amino group can interact with residual silanol groups on the C18 column, causing peak tailing.
HPLC Method Optimization:
Mobile Phase Additives:
Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. This will protonate the amino group and suppress its interaction with the stationary phase.
Basic Modifier: Alternatively, a mobile phase buffered at a higher pH (e.g., with ammonium bicarbonate) can be used to deprotonate the amino group.
Column Choice:
Use a column with end-capping to minimize exposed silanol groups.
Consider a phenyl-hexyl or a polar-embedded column for alternative selectivity.
Temperature: Increasing the column temperature to 30-40°C can improve peak shape and reduce viscosity.
III. References
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). National Institutes of Health.
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI.
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008).
CAS 1223748-53-5 | 2-Amino-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxamide. (n.d.). Synblock.
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025). ResearchGate.
Safety Concerns Regarding Supplemental Amino Acids: Results of a Study. (n.d.). National Institutes of Health.
Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. (2019). National Institutes of Health.
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI.
4(3H)-Quinazolinone | Drug Intermediate. (n.d.). MedchemExpress.com.
Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
Technical Support Center: Enhancing the Bioavailability of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid Derivatives
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting strategies and frequently asked questions to address bioavailability challenges with 2-Amino-5,6,7,8-tet...
Author: BenchChem Technical Support Team. Date: February 2026
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting strategies and frequently asked questions to address bioavailability challenges with 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid derivatives.
Introduction
Derivatives of the 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid scaffold are a promising class of compounds, often investigated as potent kinase inhibitors in oncology and other therapeutic areas.[1][2] A frequent and critical hurdle in their development is achieving adequate oral bioavailability, which is essential for therapeutic efficacy.[3][4] This guide is structured to help you diagnose the root causes of poor bioavailability and implement targeted, evidence-based strategies for enhancement.
The primary barriers to oral bioavailability for this class of molecules, which often fall into the Biopharmaceutics Classification System (BCS) Class II or IV, are typically:
Poor Aqueous Solubility: High molecular rigidity and lipophilicity can lead to high crystal lattice energy, limiting dissolution in gastrointestinal fluids.[5][6]
Rapid First-Pass Metabolism: Susceptibility to enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes in the liver and gut wall.[7]
Active Efflux: Recognition and removal by transmembrane transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which pump the compound back into the gut lumen.[8]
This center provides a logical workflow, from initial problem identification through to advanced formulation and chemical modification strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: My quinazoline derivative shows high potency in in vitro assays but fails to show efficacy in vivo. What is the likely cause?
A: This is a classic scenario pointing towards poor oral bioavailability. The compound is active at its target, but an insufficient concentration is reaching systemic circulation to exert a therapeutic effect. The first step is to systematically evaluate solubility, permeability, and metabolic stability. Often, high lipophilicity (LogP values) designed to enhance biological activity can negatively impact aqueous solubility and oral bioavailability.[9]
Q2: What is the first experiment I should run to diagnose the cause of poor bioavailability?
A: A preliminary assessment should include kinetic solubility testing in simulated gastric and intestinal fluids (SGF, SIF) and a Caco-2 permeability assay. The Caco-2 assay is invaluable as it provides two key pieces of information simultaneously:
Apparent Permeability (Papp): Predicts how well the drug can cross the intestinal barrier.[10][11]
Efflux Ratio: A comparison of permeability in the absorptive (apical to basolateral) versus secretive (basolateral to apical) direction. An efflux ratio greater than 2 strongly suggests the compound is a substrate for an efflux transporter like P-gp.[11]
Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer for my assay. What should I do?
A: This indicates you are exceeding the compound's thermodynamic solubility in the final assay medium. Immediate troubleshooting steps include:
Reduce the Final Concentration: This is the simplest solution to determine if the issue is concentration-dependent.
Use Co-solvents: Adding a small percentage (1-5%) of propylene glycol or polyethylene glycol (PEG) to the final buffer can help.
Prepare a More Concentrated Stock: This allows for a smaller volume of DMSO to be added, reducing the solvent-shock effect that causes precipitation.[5]
Q4: Should I focus on chemical modification of the molecule or advanced formulation strategies?
A: This decision depends on the stage of your project and the nature of the problem.
Early Discovery: If fundamental properties like high crystallinity or metabolic liability are the issue, medicinal chemistry efforts to modify the scaffold are often more fruitful. For example, adding fluorine atoms can enhance lipophilicity and absorption.[12]
Lead Optimization/Preclinical: If a promising lead candidate has solubility or permeability issues, formulation strategies like salt formation or amorphous solid dispersions are typically faster and more resource-efficient.[13][14]
Part 2: Troubleshooting Guides
This section provides a deeper dive into specific problems, their root causes, and detailed solutions.
Guide 1: Overcoming Poor Aqueous Solubility
Poor solubility is the most common challenge for this compound class.[5] The goal is to either increase the intrinsic solubility or enhance the dissolution rate.
Symptoms & Diagnosis:
Low kinetic solubility (<10 µM) in phosphate-buffered saline (PBS) or simulated intestinal fluid.
Precipitation observed during in vitro assays or when preparing dosing vehicles.
Low oral exposure (in vivo) that increases disproportionately with dose (indicative of dissolution-limited absorption).
Root Cause Analysis & Solutions Workflow
Caption: Decision workflow for addressing poor aqueous solubility.
Solution 1: Salt Formation and Cocrystals
Causality: For ionizable compounds (containing acidic or basic functional groups), forming a salt can dramatically improve solubility and dissolution rate by replacing the strong intermolecular interactions in the crystal lattice with more favorable ion-dipole interactions with water.[15][16] Cocrystals, which involve non-covalent bonding between the API and a co-former, offer a similar advantage and can be used for non-ionizable compounds.[17][18]
When to Use: Ideal for crystalline compounds with a suitable pKa (typically within 2-3 units of the solution pH) to form a stable salt.
Protocol: A salt screening study involves reacting the API with a library of pharmaceutically acceptable counter-ions (e.g., HCl, mesylate, tartrate for basic APIs; sodium, potassium for acidic APIs) in various solvents and conditions to identify stable, crystalline salt forms with improved properties.
Solution 2: Amorphous Solid Dispersions (ASDs)
Causality: Crystalline materials require energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous state, this energy barrier is removed, leading to significantly higher apparent solubility and faster dissolution.[19][20] The drug is molecularly dispersed within a polymer carrier, which helps to prevent recrystallization.[21]
When to Use: Excellent for poorly soluble, highly crystalline (high melting point) neutral compounds where salt formation is not an option.
Protocol: ASDs are typically prepared using spray drying or hot-melt extrusion. A common starting point is to dissolve the API and a polymer (e.g., PVP, HPMC-AS) in a common solvent and then rapidly remove the solvent via spray drying to "trap" the API in an amorphous state.[14][22]
Solution 3: Lipid-Based Formulations
Causality: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug to the GI tract in a solubilized state, bypassing the dissolution step.[23]
When to Use: Best for compounds with high LogP and good solubility in oils and surfactants.
Comparison of Solubility Enhancement Techniques
Technique
Mechanism
Ideal Candidate Properties
Advantages
Disadvantages
Salt Formation
Ionization, reduced lattice energy
Crystalline, ionizable (acidic/basic)
High drug loading, established regulatory path
Risk of conversion to free base, pH-dependent solubility
Amorphous Solid Dispersion (ASD)
Bypasses crystal lattice energy
Crystalline, high melting point, neutral
Significant solubility increase, supersaturation
Physical instability (recrystallization), lower drug loading
Lipid-Based Formulations
Pre-dissolved in lipid vehicle
High LogP, soluble in oils
Bypasses dissolution, enhances lymphatic uptake
Formulation complexity, potential GI side effects
Guide 2: Mitigating High First-Pass Metabolism
If a compound is absorbed but plasma concentrations remain low, rapid metabolism is a likely culprit.
Symptoms & Diagnosis:
High clearance in human liver microsome stability assays.
Identification of significant metabolite peaks in plasma from in vivo PK studies.
Low oral bioavailability (F%) despite good solubility and permeability.
Root Cause Analysis & Solutions
Identify the Metabolic "Soft Spot": The first step is to use techniques like mass spectrometry to identify which part of the molecule is being modified by metabolic enzymes (e.g., oxidation, glucuronidation). Quinazoline derivatives can be susceptible to metabolic instability.[7]
Medicinal Chemistry Strategies:
Metabolic Blocking: Introduce a group, such as a fluorine atom, at the site of metabolism to block the enzymatic reaction.
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic site can slow the rate of bond cleavage by CYP enzymes (the "Kinetic Isotope Effect"), thereby improving metabolic stability.
Scaffold Hopping/Group Modification: Modify distal parts of the molecule to change its orientation in the enzyme's active site, preventing metabolism at the soft spot.
Guide 3: Overcoming Active Efflux
Active efflux by transporters like P-glycoprotein (P-gp) is a major barrier to the absorption of many kinase inhibitors.[6]
Symptoms & Diagnosis:
High efflux ratio (>2) in a bidirectional Caco-2 permeability assay.
Increased absorption (in vivo) when co-dosed with a known P-gp inhibitor like verapamil.
Root Cause Analysis & Solutions
Caption: Troubleshooting workflow for active drug efflux.
Structural Modification: The most robust long-term solution is to modify the molecule to reduce its affinity for the transporter. Common strategies include reducing the number of hydrogen bond donors and increasing molecular flexibility.
Formulation with P-gp Inhibitors: Co-formulating the API with excipients that are known to inhibit P-gp can "saturate" the transporter, allowing more of the drug to pass through into circulation.[24] Examples of such excipients include Kolliphor TPGS and Cremophor EL.
This assay is fundamental for predicting intestinal absorption and identifying active efflux.[25][26]
Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.
Methodology:
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²). Also, run a low-permeability marker like Lucifer Yellow to confirm tight junction integrity.
Compound Preparation: Prepare a dosing solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
A-B Permeability:
Add the dosing solution to the apical (upper) chamber.
Add fresh transport buffer to the basolateral (lower) chamber.
Incubate at 37°C with gentle shaking.
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.
B-A Permeability:
Add the dosing solution to the basolateral (lower) chamber.
Add fresh transport buffer to the apical (upper) chamber.
Incubate and sample from the apical chamber as described above.
Analysis: Quantify the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).
Calculation:
Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B) .
Data Interpretation:
Papp (A-B) (x 10⁻⁶ cm/s)
Predicted Absorption
Efflux Ratio
Interpretation
< 1
Low
> 2
Potential Efflux Substrate
1 - 10
Moderate
< 2
Passive Diffusion Likely
> 10
High
-
High Absorption Expected
References
Al-Obaidi, H., & Al-Hakeim, H. K. (2018). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 23(8), 1888. [Link]
Chen, J., Wang, J., & Chen, Y. (2016). Quinazoline derivatives: synthesis and bioactivities. Journal of Hematology & Oncology, 9(1), 1-12. [Link]
Frank, K. J., Rosenblatt, K. M., & Westedt, U. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Controlled Release, 306, 59-75. [Link]
Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences, 106(4), 921-929. [Link]
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
Kim, H. J., Kim, S. Y., & Park, C. H. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]
Herbrink, M., de Vries, R., & Rosing, H. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 133-139. [Link]
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC. [Link]
Li, S., Wang, Y., & Liu, Y. (2025). Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. Pharmaceutics, 17(9), 2345. [Link]
Fathallah, N., & Al-Jenoobi, F. I. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 133-135. [Link]
PubChem. (n.d.). 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one. National Center for Biotechnology Information. [Link]
Kumar, S., & Singh, S. K. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 15(6), 1641. [Link]
Enache, M., & Volanschi, E. (2025). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]
Saffoon, N., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
Troutman, M. D., & Thakker, D. R. (2003). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Molecular Pharmaceutics, 1(1), 32-42. [Link]
Amaliah, S., et al. (2025). The Role And Importance Of Solid Dispersions In Improving The Bioavailability Profile Of Drugs. ResearchGate. [Link]
Baluja, S. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]
CordenPharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. CordenPharma. [Link]
Jackman, A. L., et al. (1993). The in vivo metabolic stability of dipeptide analogues of the quinazoline antifolate, ICI 198583, in mice. Biochemical Pharmacology, 46(3), 548-551. [Link]
Tejasri, A., et al. (2023). Therapeutic Potential of Quinazoline Derivatives. ResearchGate. [Link]
Li, W., & Wang, J. (2024). Prioritizing oral bioavailability in drug development strategies. Expert Opinion on Drug Discovery, 1-13. [Link]
Saffoon, N., et al. (2011). Enhancement of Oral Bioavailability and Solid Dispersion: A Review. Journal of Applied Pharmaceutical Science, 1(8), 13-20. [Link]
PubChem. (n.d.). 2-amino-5,6,7,8-tetrahydro-4-quinazolinol. National Center for Biotechnology Information. [Link]
Journal of Pharmaceutical Research International. (2024). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Pharmaceutical Research International. [Link]
Patel, J. R., & Patel, K. R. (2016). Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. Scientifica, 2016, 8496817. [Link]
ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]
Williams, H. D., et al. (2019). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 16(10), 4148-4161. [Link]
IUCr Journals. (2021). From neutral to salt cocrystal development to gain superior performance of NSAIDs. IUCr Journals. [Link]
Zayed, M. F., & Ahmed, S. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(81), 77875-77903. [Link]
Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]
BioPharma PEG. (2025). Why Poor Bioavailability Is a Major Drug Development Risk. BioPharma PEG. [Link]
Vengala, N. (2017). Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability. Biochemistry & Molecular Biology Letters, 3(2), 124. [Link]
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]
van der Velden, D. L., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(3), 567. [Link]
Armarego, W. L. (1973). Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 22, 2697-2701. [Link]
Al-Jenoobi, F. I., et al. (2014). P-glycoprotein effects on drugs pharmacokinetics and drug-drug-interactions and their clinical implications. ResearchGate. [Link]
Semantic Scholar. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar. [Link]
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
R-C., Rios-Lombardía, N., & Morán-Valdivieso, I. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 27(18), 5894. [Link]
A Researcher's Guide to Quinazoline-Based Kinase Inhibitors: A Comparative Analysis of Gefitinib
A Note on the Initial Topic: Initial searches for "2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid" did not identify it as a kinase inhibitor. Available data suggests its primary activity is as a Nitric Oxide Syn...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on the Initial Topic: Initial searches for "2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid" did not identify it as a kinase inhibitor. Available data suggests its primary activity is as a Nitric Oxide Synthase (NOS) inhibitor. To provide a scientifically accurate and relevant comparison guide for researchers in kinase drug discovery, this document will focus on a well-established and structurally relevant quinazoline-based kinase inhibitor: Gefitinib . This guide will compare Gefitinib to other prominent EGFR inhibitors, providing the in-depth technical analysis and experimental context requested.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] This guide provides a comparative analysis of Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), against other EGFR TKIs, offering experimental insights for researchers in oncology and drug development.
Introduction: The Central Role of EGFR and the Quinazoline Scaffold
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[4][5] Aberrant EGFR activation, often through mutation, is a key driver in several cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[6] This has made EGFR an important therapeutic target.
Gefitinib (Iressa®) was one of the first clinically successful drugs designed to target this pathway. Its chemical structure features a 4-anilinoquinazoline core, which competes with ATP for the binding site in the kinase domain of EGFR, thereby inhibiting its activity and downstream signaling.
Comparative Analysis: Gefitinib vs. Other EGFR Tyrosine Kinase Inhibitors
The clinical and research landscape for EGFR inhibitors has evolved significantly since the introduction of Gefitinib. This section compares Gefitinib to a second-generation inhibitor, Erlotinib, and a third-generation inhibitor, Osimertinib, highlighting key differences in potency, selectivity, and resistance profiles.
Mechanism of Action: A Generational Perspective
First Generation (Gefitinib, Erlotinib): These are reversible inhibitors that primarily target the most common activating EGFR mutations (e.g., exon 19 deletions, L858R).[6] They compete with ATP in the kinase domain.
Third Generation (Osimertinib): Osimertinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR.[7] Crucially, it is designed to be selective for both activating EGFR mutations and the T790M resistance mutation, which is a common mechanism of failure for first-generation TKIs.[7]
Data Summary: Inhibitory Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) of Gefitinib, Erlotinib, and Osimertinib against various forms of the EGFR kinase. Lower IC50 values indicate higher potency.
Compound
Target Kinase
IC50 (nM)
Generation
Key Characteristics
Gefitinib
EGFR (L858R)
~20-80
First
Reversible, targets activating mutations.
EGFR (T790M)
>3000
Ineffective against the T790M resistance mutation.
Erlotinib
EGFR (L858R)
~5-50
First
Reversible, similar profile to Gefitinib but with some differences in safety and efficacy.[8][9][10]
EGFR (T790M)
>2000
Ineffective against the T790M resistance mutation.
Osimertinib
EGFR (L858R/T790M)
<10
Third
Irreversible, potent against both activating and T790M resistance mutations.[7]
EGFR (Wild-Type)
~50-200
Shows selectivity for mutant EGFR over wild-type, potentially reducing side effects.
Note: IC50 values are approximate and can vary based on assay conditions.
Signaling Pathway Context
The diagram below illustrates the EGFR signaling pathway and the points of inhibition for TKIs like Gefitinib. Activation of EGFR by ligands such as EGF leads to the stimulation of downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[11][12] EGFR TKIs block the initial phosphorylation event, thereby inhibiting these downstream signals.
Caption: EGFR signaling pathway and TKI inhibition point.
Experimental Protocols for Comparative Evaluation
To differentiate kinase inhibitors in a research setting, standardized assays are crucial. Below are foundational protocols for assessing inhibitor potency and cellular effects.
A. In Vitro Kinase Inhibition Assay
This protocol determines the IC50 value of an inhibitor against a purified kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a buffer solution suitable for the kinase reaction (e.g., Tris-HCl, MgCl2, DTT).
Create a serial dilution of the test inhibitor (e.g., Gefitinib) in DMSO, then dilute further in the assay buffer.
Prepare solutions of the purified EGFR kinase (e.g., L858R mutant) and its specific peptide substrate.
Prepare an ATP solution at a concentration near the Km for the enzyme to ensure competitive binding can be observed.[13]
Reaction Setup (96- or 384-well plate):
To each well, add the assay buffer.
Add the inhibitor from the serial dilution series. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
Add the kinase and substrate mixture to all wells except the "no enzyme" control.
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Initiation and Incubation:
Initiate the kinase reaction by adding the ATP solution to all wells.
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[14]
Detection:
Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to a detection method that halts enzymatic activity.
Quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[15] This involves two steps: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP to drive a luciferase reaction.
Data Analysis:
Measure the signal (e.g., luminescence) using a plate reader.
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
B. Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling (e.g., PC-9, HCC827).[16]
Step-by-Step Protocol:
Cell Culture:
Culture EGFR-mutant cancer cells (e.g., PC-9) in appropriate media (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C and 5% CO2.
Cell Seeding:
Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
Compound Treatment:
Prepare serial dilutions of the inhibitor (e.g., Gefitinib) in culture media.
Remove the old media from the wells and add the media containing the different inhibitor concentrations. Include a vehicle control (DMSO).
Incubate the plate for 72 hours.
MTT Incubation:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
Solubilization and Measurement:
Carefully remove the media containing MTT.
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
Gently shake the plate to ensure complete dissolution.
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
While Gefitinib represented a landmark achievement in targeted cancer therapy, the field has advanced to overcome its limitations, particularly acquired resistance. A comparative analysis shows that third-generation inhibitors like Osimertinib offer superior potency against resistance mutations. For researchers, the choice of inhibitor depends on the specific EGFR mutation being studied. The experimental protocols provided here offer a robust framework for the head-to-head evaluation of novel and existing quinazoline-based kinase inhibitors, enabling the continued development of more effective and selective cancer therapeutics.
References
WIPO. (2002). WO2002064572A1 - Quinazolines as mmp-13 inhibitors.
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
Aisyah, R., et al. (2021). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. International Journal of Health & Medical Sciences.
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
Abcam. MTT assay protocol.
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology.
Remon, J., et al. (2020). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. Annals of Oncology.
Brehmer, D., et al. (2021).
Thermo Fisher Scientific.
Sino Biological.
Pounraj, S., et al. (2024). Efficacy of gefitinib versus erlotinib as first-line treatment in EGFR mutant advanced lung adenocarcinoma. Medical Journal of Indonesia.
National Center for Biotechnology Information. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
Wee, P., & Wang, Z. (2017).
Patel, H., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
Bio-Rad.
BMG LABTECH. (2020). Kinase assays.
Urata, Y., et al. (2016). Randomized Phase III Study Comparing Gefitinib With Erlotinib in Patients With Previously Treated Advanced Lung Adenocarcinoma: WJOG 5108L. Journal of Clinical Oncology.
A Comparative Guide to Validating the Biological Target of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and valid...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth comparison of modern experimental strategies to elucidate the mechanism of action for novel compounds, using 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid as a case study. The quinazoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, making a systematic approach to target validation essential.[1]
This guide is designed for drug development professionals and researchers. It moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.
Initial Hypothesis Generation: Where to Begin?
Given the quinazoline core, initial hypotheses for the biological target of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid can be drawn from existing knowledge. Various amino-quinazoline derivatives have been shown to act as kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (CDKs), VEGFR-2, and p21-activated kinase 4 (PAK4).[1][2] Others have been identified as dihydrofolate reductase (DHFR) inhibitors.[3] Therefore, a logical starting point is to investigate whether this specific molecule engages with these target classes.
However, a truly unbiased approach requires casting a wider net. Modern proteomics-based methods allow for the simultaneous screening of a compound against thousands of proteins in a cellular context.
A Comparison of Key Target Validation Methodologies
The validation of a drug target is a multi-faceted process that should provide converging lines of evidence.[4] Below, we compare three orthogonal approaches: two unbiased, large-scale methods and one hypothesis-driven method.
Methodology
Principle
Strengths
Limitations
Typical Throughput
Cellular Thermal Shift Assay (CETSA®)
Ligand binding stabilizes the target protein against thermal denaturation.[5][6]
In-cell/in-vivo target engagement, no compound modification needed, applicable to many protein classes.[5][7]
Not all proteins show a clear thermal shift, can be technically demanding.
Low to high, depending on detection method (Western blot vs. MS).
Affinity Purification-Mass Spectrometry (AP-MS)
An immobilized version of the compound is used to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[8]
Unbiased, can identify direct binding partners, adaptable to various compound classes.
Requires chemical modification of the compound which may alter its binding properties, risk of identifying non-specific binders.
Low to medium.
Hypothesis-Driven Enzymatic/Biochemical Assays
The effect of the compound on the activity of a purified, suspected target protein (e.g., a kinase) is directly measured.
Provides direct evidence of functional modulation, allows for detailed kinetic studies.
Requires a pre-existing hypothesis about the target, purified protein may not reflect the cellular context.
High.
Experimental Workflows & Protocols
Unbiased Target Identification: A Two-Pronged Approach
To de-risk the target identification process, we recommend running CETSA with mass spectrometry (CETSA-MS) and an AP-MS experiment in parallel.
Caption: Parallel workflow for unbiased target identification.
This protocol is designed to identify proteins that are stabilized by the compound in a cellular environment.[5][6]
Cell Culture and Treatment:
Culture a relevant human cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80% confluency.
Treat cells with either the vehicle control (e.g., DMSO) or a range of concentrations of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid for 1-2 hours at 37°C.[7]
Thermal Challenge:
Harvest cells and resuspend in a suitable buffer.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[9]
Cell Lysis and Protein Solubilization:
Lyse the cells by freeze-thaw cycles.
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.[5]
Sample Preparation for Mass Spectrometry:
Collect the supernatant and quantify the protein concentration.
Perform in-solution trypsin digestion of the proteins.
Label the resulting peptides with tandem mass tags (TMT) for quantitative proteomics analysis.
LC-MS/MS Analysis and Data Interpretation:
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify proteins that show increased thermal stability (i.e., remain in the soluble fraction at higher temperatures) in the presence of the compound. These are your primary target candidates.
This method aims to isolate the direct binding partners of your compound.[8]
Probe Synthesis:
Synthesize a derivative of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid that incorporates a linker and a biotin tag. It is crucial to choose a linker attachment point that is unlikely to interfere with target binding.
Cell Lysate Preparation:
Prepare a native protein lysate from a relevant cell line.
Affinity Purification:
Incubate the biotinylated compound with the cell lysate.
As a negative control, incubate the lysate with an excess of the free, non-biotinylated compound before adding the biotinylated probe. This will competitively inhibit the binding of the probe to its specific targets.
Capture the biotinylated compound and any bound proteins using streptavidin-coated magnetic beads.
Wash the beads extensively to remove non-specific binders.
Elution and Mass Spectrometry:
Elute the bound proteins from the beads.
Separate the proteins by SDS-PAGE and identify them by in-gel digestion followed by LC-MS/MS.
Proteins that are present in the sample but significantly reduced in the competitive binding control are considered high-confidence binding partners.
Hypothesis-Driven Validation
Data from the unbiased approaches should generate a list of putative targets. Let's assume both CETSA-MS and AP-MS identify a specific kinase, for example, Cyclin-Dependent Kinase 2 (CDK2), as a high-confidence hit, which is plausible given the compound's scaffold.[2] The next step is to validate this interaction with a direct, functional assay.
Caption: Workflow for validating a specific target hypothesis.
This assay directly measures the enzymatic activity of the purified target protein.
Reagents and Setup:
Obtain purified, active CDK2/Cyclin E1 enzyme complex.
Use a suitable substrate, such as a histone H1 peptide, and ATP.
Prepare a serial dilution of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.
Kinase Reaction:
In a multi-well plate, combine the CDK2/Cyclin E1 enzyme, the substrate, and the compound at various concentrations.
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
Detection:
Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the enzyme activity. The ADP-Glo™ assay does this by converting the generated ADP to ATP, which then drives a luciferase reaction.
Measure the luminescence using a plate reader.
Data Analysis:
Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. A low IC50 indicates potent inhibition of the kinase.
Conclusion and Future Directions
References
Adeleke, A. A., et al. (2022). 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1087. [Link]
Al-Hourani, B. J., et al. (2010). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3246. [Link]
Anscombe, E., et al. (2010). Design, Synthesis, and Evaluation of 2-methyl- And 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7847–7864. [Link]
Reinecke, M., et al. (2019). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 14(12), 2648–2657. [Link]
Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15599–15619. [Link]
Saei, A. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 705. [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1548–1558. [Link]
Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 505–512. [Link]
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
Bunnage, M. E., et al. (2015). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 55, 31–50. [Link]
Roisnel, T., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(23), 7359. [Link]
Rosowsky, A., et al. (1994). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 37(18), 2974–2982. [Link]
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
Baitepack Biotechnology. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]
Woodruff, K. A., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2595–2599. [Link]
mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from [Link]
Sapient Bio. (n.d.). Target Engagement Biomarkers. Retrieved from [Link]
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4500. [Link]
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745–757. [Link]
Utrecht University. (2020). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]
Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
de Oliveira, R. B., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Revista Virtual de Química, 15(3), 666-701. [Link]
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1953–1963. [Link]
Ferlin, M. G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
A Comparative Guide to 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid Analogs as Dihydrofolate Reductase Inhibitors
This guide provides a comprehensive comparative analysis of analogs derived from the 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid scaffold, with a specific focus on their activity as inhibitors of Dihydrofolat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative analysis of analogs derived from the 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid scaffold, with a specific focus on their activity as inhibitors of Dihydrofolate Reductase (DHFR). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structure-activity relationships, quantitative inhibitory data, and detailed experimental methodologies to inform the rational design of novel therapeutic agents.
Introduction: The Tetrahydroquinazoline Scaffold and Dihydrofolate Reductase
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds.[1] Its partially saturated form, the 5,6,7,8-tetrahydroquinazoline skeleton, offers a three-dimensional structure that can be strategically modified to achieve potent and selective interactions with biological targets.[2][3] One such critical target is Dihydrofolate Reductase (DHFR), an essential enzyme in both prokaryotic and eukaryotic cells.[4]
DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and several amino acids.[5] Inhibition of DHFR disrupts DNA synthesis and cellular replication, making it a validated and highly pursued target for antimicrobial and anticancer therapies.[4] The development of selective DHFR inhibitors, such as methotrexate and trimethoprim, has been a cornerstone of chemotherapy. This guide focuses on a specific class of nonclassical DHFR inhibitors based on the tetrahydroquinazoline framework.
The Core Scaffold: 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
The foundational molecule, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, possesses the key structural features necessary for interaction with the DHFR active site. The 2,4-diamino substitution pattern, in particular, mimics the binding of the natural substrate, dihydrofolate. Strategic modifications to this core structure, especially at the C6 position of the tetrahydro ring, have been explored to enhance potency and selectivity.
Comparative Analysis of Analog Performance
The primary strategy in analog development for this series has been the introduction of various substituents at the C6 position of the tetrahydroquinazoline ring. This region of the molecule often extends into a hydrophobic pocket of the DHFR enzyme, allowing for the tuning of binding affinity and selectivity.
Structure-Activity Relationship of C6-Substituted Analogs
A seminal study by Rosowsky et al. explored the synthesis and biological evaluation of a series of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines as potential inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii, as well as mammalian (rat liver) DHFR for selectivity assessment.[3]
The data reveals several key trends:
Impact of Aryl Substituents: The nature and position of substituents on the benzyl group at C6 significantly influence inhibitory activity. Methoxy-substituted analogs, particularly those with 2,5-dimethoxy, 3,4-dimethoxy, and 3,4,5-trimethoxy patterns, were among the most potent inhibitors of P. carinii DHFR.[3]
Lipophilicity and Potency: Increased lipophilicity of the C6-substituent generally correlates with enhanced inhibitory activity, likely due to improved hydrophobic interactions within the enzyme's active site.
Selectivity: While many analogs showed potent inhibition of the target enzymes, achieving high selectivity over mammalian DHFR remains a challenge. The 2-methoxybenzyl analog demonstrated a moderate 8.6-fold selectivity for T. gondii DHFR over rat liver DHFR.[3]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of selected C6-substituted 2,4-diamino-5,6,7,8-tetrahydroquinazoline analogs against DHFR from different species. Lower IC50 values indicate higher potency.
Data extracted from Rosowsky et al., J. Med. Chem. 1995, 38, 14, 2749–2757.[3]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis of these analogs and the evaluation of their biological activity are provided below.
General Synthesis of C6-Substituted Tetrahydroquinazoline Analogs
A common synthetic route involves the condensation of a 4-(substituted)-cyclohexanone with cyanoguanidine.[3] This provides a robust method for accessing a variety of C6-analogs.
Caption: General synthetic workflow for C6-substituted analogs.
Step-by-Step Protocol:
Wittig Reaction: An appropriately substituted (arylmethyl)triphenylphosphorane is reacted with 4,4-ethylenedioxycyclohexanone to form the corresponding ylide condensation product.
Hydrogenation: The product from step 1 is subjected to hydrogenation, typically using hydrogen gas and a palladium on carbon (Pd-C) catalyst, to reduce the exocyclic double bond.
Acidolysis: The ethylenedioxy protecting group is removed by acid-catalyzed hydrolysis to yield the 4-(arylmethyl)cyclohexanone intermediate.
Cyclocondensation: The 4-(arylmethyl)cyclohexanone is condensed with cyanoguanidine in the presence of a base to form the final 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline product.[3]
The inhibitory activity of the synthesized analogs is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.[5][6]
Caption: DHFR catalytic cycle and point of inhibition.
Step-by-Step Protocol:
Reagent Preparation:
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
Prepare stock solutions of Dihydrofolic acid (DHF) and NADPH in the assay buffer.
Prepare stock solutions of the test compounds (analogs) and a reference inhibitor (e.g., Methotrexate) in a suitable solvent like DMSO.
Prepare a solution of purified DHFR enzyme.
Assay Procedure (96-well plate format):
To each well, add the assay buffer.
Add a specific volume of the test compound solution at various concentrations (to generate a dose-response curve). Include wells for a positive control (reference inhibitor) and a negative control (solvent only).
Add the DHFR enzyme solution to all wells except for a blank control.
Initiate the reaction by adding the NADPH solution.
Immediately follow by adding the DHF substrate solution.
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease is proportional to DHFR activity.
Data Analysis:
Calculate the rate of reaction (V) for each concentration of the inhibitor.
Normalize the rates relative to the negative control (100% activity).
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
Caption: Workflow for the DHFR enzyme inhibition assay.
Conclusion and Future Directions
The 2-amino-5,6,7,8-tetrahydroquinazoline scaffold represents a promising starting point for the development of novel DHFR inhibitors. Structure-activity relationship studies have demonstrated that modifications at the C6 position with substituted arylmethyl groups can yield compounds with potent, low nanomolar inhibitory activity. The comparative data presented herein highlights the significant impact of these substitutions on both potency and selectivity.
Future research should focus on optimizing selectivity for microbial or protozoal DHFR over the human enzyme to minimize potential host toxicity. This may be achieved through the exploration of a wider range of substituents at the C6 position or by modifying other positions on the quinazoline ring to exploit subtle structural differences in the active sites of different DHFR isozymes. The robust synthetic and screening protocols detailed in this guide provide a solid foundation for these continued drug discovery efforts.
References
Rosowsky, A., Forsch, R. A., & Queener, S. F. (1995). Synthesis and Antiparasitic and Antitumor Activity of 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues of Piritrexim. Journal of Medicinal Chemistry, 38(14), 2749–2757. [Link]
Kaliyaperumal, K., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2187. [Link]
Ghafourian, T., & Barzegar, A. (2014). A DFT-based QSAR study on inhibition of human dihydrofolate reductase. Medicinal Chemistry Research, 23(8), 3645-3655. [Link]
Viola, G., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1151. [Link]
Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(anilinomethyl)quinazoline and related compounds. Journal of Medicinal Chemistry, 23(3), 327-329.
Falcioni, M., et al. (2001). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 47(12), 2143–2146. [Link]
Shaik, S. P., et al. (2022). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors. Current Organic Synthesis, 19(6), 665-678. [Link]
Confirming the Mechanism of Action of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for elucidating and confirming the mechanism of action of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. Given the limited direct experimental data on this specific...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for elucidating and confirming the mechanism of action of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. Given the limited direct experimental data on this specific molecule, we will leverage its structural similarity to known bioactive compounds to explore three plausible molecular targets: Dihydrofolate Reductase (DHFR), Topoisomerase II, and enzymes within the Tetrahydrobiopterin (BH4) biosynthesis and utilization pathway, particularly Nitric Oxide Synthase (NOS).
This document is structured to guide researchers through a logical progression of experiments, from initial enzymatic assays to cellular validation. We will provide detailed, field-proven protocols and objective comparisons with established inhibitors for each potential target.
Potential Mechanisms of Action: A Rationale
The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Our investigation into the mechanism of action of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is predicated on the following hypotheses:
Dihydrofolate Reductase (DHFR) Inhibition: The 2,4-diaminopyrimidine core, present in a tautomeric form of our subject compound, is a classic pharmacophore for DHFR inhibitors. Recent computational studies have suggested that 5,6,7,8-tetrahydroquinazoline derivatives possess the potential to bind to the active site of DHFR, an enzyme critical for DNA synthesis and cell proliferation.[1]
Topoisomerase II Inhibition: While less common, certain substituted tetrahydroquinazolines have been reported to inhibit Topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.
Modulation of the Tetrahydrobiopterin (BH4) Pathway and Nitric Oxide Synthase (NOS): The core of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a pteridine analogue. Tetrahydrobiopterin (BH4), a pteridine derivative, is an indispensable cofactor for nitric oxide synthases (NOS), which catalyze the production of the signaling molecule nitric oxide (NO).[2] It is plausible that our compound of interest could either interfere with the biosynthesis of BH4 or directly interact with NOS.
The following sections will detail the experimental workflows to systematically investigate each of these potential mechanisms.
Experimental Workflows and Comparative Analysis
Dihydrofolate Reductase (DHFR) Inhibition
Rationale for Experimental Choice: A direct in vitro enzymatic assay is the most robust initial step to determine if 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a direct inhibitor of DHFR. We will use a well-established colorimetric assay that monitors the oxidation of NADPH.
Prepare a 100 mM stock solution of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid in DMSO.
Prepare a 10 mM stock solution of the known DHFR inhibitor, Methotrexate, in DMSO.
Reconstitute recombinant human DHFR enzyme, NADPH, and DHFR substrate (dihydrofolic acid) in the provided assay buffer as per the manufacturer's instructions (e.g., Abcam, Assay Genie).[3][4]
Assay Setup (96-well plate):
Test Compound Wells: Add 2 µL of various concentrations of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (e.g., serial dilutions from 100 µM to 1 nM).
Positive Control (Inhibitor) Wells: Add 2 µL of various concentrations of Methotrexate.
Negative Control (No Inhibitor) Wells: Add 2 µL of DMSO.
Add DHFR enzyme to all wells except for a blank control.
Initiate the reaction by adding NADPH and DHFR substrate.
Data Acquisition:
Immediately measure the absorbance at 340 nm (A340) at time zero.
Incubate the plate at 37°C and record A340 every 1-2 minutes for 30-60 minutes.
Data Analysis:
Calculate the rate of NADPH consumption (decrease in A340 over time) for each well.
Normalize the rates to the negative control.
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Interpretation: An IC50 value in the nanomolar to low micromolar range would suggest that the compound is a potent inhibitor of DHFR. A direct comparison with Methotrexate provides a benchmark for its relative potency.
Diagram: DHFR Inhibition Assay Workflow
Caption: Workflow for the colorimetric DHFR inhibition assay.
Topoisomerase II Inhibition
Rationale for Experimental Choice: A DNA relaxation assay is the gold standard for identifying inhibitors of Topoisomerase II. This assay visually demonstrates the enzyme's ability to relax supercoiled DNA and the inhibitor's capacity to block this activity.
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
Reagent Preparation:
Prepare a 100 mM stock solution of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid in DMSO.
Prepare a 10 mM stock solution of the known Topoisomerase II inhibitor, Etoposide, in DMSO.
Obtain supercoiled plasmid DNA (e.g., pBR322) and recombinant human Topoisomerase IIα.
Reaction Setup:
In microcentrifuge tubes, combine assay buffer, supercoiled DNA, and various concentrations of the test compound or Etoposide.
Add Topoisomerase IIα to all tubes except the "no enzyme" control.
Incubate at 37°C for 30 minutes.
Reaction Termination and Visualization:
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
Run the samples on a 1% agarose gel.
Stain the gel with ethidium bromide or a safer alternative and visualize it under UV light.
Data Analysis:
Analyze the gel bands. Supercoiled DNA runs faster than relaxed DNA.
The concentration of the inhibitor that prevents the conversion of supercoiled to relaxed DNA is determined.
Interpretation: The disappearance of the relaxed DNA band and the persistence of the supercoiled DNA band at increasing concentrations of the test compound indicate Topoisomerase II inhibition.
Diagram: Topoisomerase II DNA Relaxation Assay Principle
Caption: Principle of the Topoisomerase II DNA relaxation assay.
Nitric Oxide Synthase (NOS) Modulation
Rationale for Experimental Choice: To assess the effect on the NO pathway, we will employ a two-tiered approach: a direct in vitro NOS activity assay and a cell-based assay to measure NO production.
Experimental Protocol 1: In Vitro NOS Activity Assay (Griess Assay)
Reagent Preparation:
Prepare a 100 mM stock solution of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid in DMSO.
Prepare a 10 mM stock solution of the non-selective NOS inhibitor, L-NAME, in water.
Use a commercial NOS activity assay kit which typically includes recombinant NOS (e.g., iNOS or eNOS), L-arginine, NADPH, and other cofactors.
Assay Setup:
In a 96-well plate, add assay buffer, NOS enzyme, and cofactors.
Add the test compound, L-NAME, or vehicle (DMSO).
Initiate the reaction by adding L-arginine and NADPH.
Incubate at 37°C for a specified time.
Nitrite Detection (Griess Reagent):
Add the Griess reagents to each well, which will react with nitrite (a stable breakdown product of NO) to form a colored azo compound.
Measure the absorbance at 540 nm.
Data Analysis:
Generate a standard curve using known concentrations of nitrite.
Calculate the concentration of nitrite produced in each well.
Determine the IC50 of the test compound.
Experimental Protocol 2: Cellular Nitric Oxide Production (Dihydrorhodamine 123 Assay)
Cell Culture:
Culture a suitable cell line that expresses NOS, such as RAW 264.7 macrophages (for iNOS) or human umbilical vein endothelial cells (HUVECs) (for eNOS).
Cell Treatment:
Seed the cells in a 96-well plate.
If using RAW 264.7 cells, stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
Treat the cells with various concentrations of the test compound or L-NAME.
NO Detection:
Load the cells with the NO-sensitive fluorescent probe, Dihydrorhodamine 123.
Measure the fluorescence intensity using a fluorescence plate reader.
Data Analysis:
Normalize the fluorescence readings to a cell viability assay (e.g., MTT) to account for any cytotoxicity of the compound.
Calculate the percentage of inhibition of NO production.
Interpretation: Consistent inhibition in both the in vitro and cellular assays would strongly suggest that the compound modulates the NO pathway. Further studies would be required to determine if the inhibition is directly on NOS or on the upstream BH4 synthesis pathway.
Diagram: Nitric Oxide Synthesis and Inhibition Pathway
Caption: The Nitric Oxide synthesis pathway and potential points of inhibition.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to elucidate the mechanism of action of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid. By investigating its potential as an inhibitor of DHFR, Topoisomerase II, and NOS, researchers can build a comprehensive pharmacological profile of this compound.
Positive results in any of these primary assays should be followed by more in-depth secondary assays, such as:
Enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive).
Cell-based functional assays to confirm the downstream cellular consequences of target engagement (e.g., cell cycle analysis for DHFR or Topoisomerase II inhibitors).
Selectivity profiling against other related enzymes to assess off-target effects.
By following this structured workflow, researchers can confidently and accurately define the molecular mechanism of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, paving the way for its further development as a potential therapeutic agent.
MDPI. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link][1]
National Center for Biotechnology Information. Nitric oxide synthases: regulation and function. [Link][2]
A Guide to the Synthesis, Characterization, and Reproducibility of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid and its Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold in Medicinal Chemistry The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of quinazoline have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] The therapeutic relevance of this scaffold is underscored by the number of FDA-approved drugs that feature a quinazoline core, such as gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[3]
The subject of this guide, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, represents a specific embodiment of this versatile scaffold. The presence of the 2-amino group and the 4-carboxylic acid moiety on a saturated tetrahydroquinazoline ring suggests the potential for unique structure-activity relationships and therapeutic applications. This guide will provide a comprehensive overview of the synthesis, characterization, and potential biological evaluation of this compound, with a strong emphasis on experimental reproducibility and comparison with relevant alternatives.
Part 1: Synthesis and Reproducibility
A robust and reproducible synthetic route is paramount for the thorough investigation of any new chemical entity. Based on established methodologies for related quinazoline derivatives, we propose a convergent synthetic strategy for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid.[2][4]
Proposed Synthetic Pathway
The synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid can be logically approached through a cyclocondensation reaction, a common method for constructing the quinazoline core.[2] A plausible route involves the reaction of a cyclohexanone derivative with guanidine. A more specific and adaptable method for introducing the 4-carboxylic acid group is a modification of the synthesis of 2-aminoquinazoline-4-carboxylic acid from isatin.[4][5]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid
In the landscape of modern drug discovery, the development of targeted therapies hinges on a deep understanding of a compound's interaction with its intended biological target and, just as critically, its potential for o...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the development of targeted therapies hinges on a deep understanding of a compound's interaction with its intended biological target and, just as critically, its potential for off-target effects. The quinazoline scaffold is a well-established pharmacophore, forming the core of numerous approved drugs, particularly in oncology.[1] This guide provides a comprehensive analysis of the hypothetical cross-reactivity profile of a novel investigational compound, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (designated as "INV-TETRAQUIN").
Given that many quinazoline-based molecules function as ATP-competitive kinase inhibitors, we postulate that INV-TETRAQUIN's primary mechanism of action is the inhibition of a protein kinase. Based on structural similarities to known inhibitors like gefitinib, we have selected the Epidermal Growth Factor Receptor (EGFR) as its plausible primary target.[2] Furthermore, the tetrahydroquinazoline core has also been explored in the context of Dihydrofolate Reductase (DHFR) inhibition, making DHFR a key potential off-target for assessment.[3]
This guide will delineate a systematic workflow to characterize the selectivity of INV-TETRAQUIN, comparing its hypothetical performance against established kinase inhibitors with varying selectivity profiles—Gefitinib (highly selective for EGFR), Imatinib (targets a narrow range of kinases including ABL), and Dasatinib (a broader spectrum inhibitor).[3][4] We will also assess its activity against DHFR, using Pemetrexed as a comparator.[5] The experimental methodologies detailed herein, including in vitro kinase profiling, cellular target engagement assays, and enzymatic inhibition assays, represent a robust strategy for elucidating a compound's true selectivity profile.
The Strategic Imperative of Selectivity Profiling
The therapeutic efficacy of a targeted agent is intrinsically linked to its selectivity. While potent inhibition of the primary target is desired, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] A comprehensive understanding of a compound's cross-reactivity is therefore not merely an academic exercise but a critical step in preclinical development, enabling informed decisions about its therapeutic potential and safety profile. The most common method for assessing kinase inhibitor selectivity involves screening against a large panel of kinases in parallel biochemical assays.[1]
A Systematic Approach to Cross-Reactivity Profiling
Our investigation into the selectivity of INV-TETRAQUIN follows a multi-pronged approach, designed to build a comprehensive picture of its biological activity. This workflow ensures that we not only assess its potency against the intended target but also proactively identify potential liabilities and opportunities arising from off-target interactions.
Figure 1: A systematic workflow for characterizing the cross-reactivity profile of a novel small molecule inhibitor.
Comparative Kinase Selectivity Profile
To contextualize the selectivity of INV-TETRAQUIN, we present a hypothetical dataset comparing its inhibitory activity (IC50 values) against a panel of selected kinases, alongside the profiles of Gefitinib, Imatinib, and Dasatinib. This panel includes the primary target (EGFR), kinases frequently inhibited by quinazoline-based compounds (e.g., other members of the ErbB family, SRC family kinases), and kinases from different branches of the kinome to assess broad selectivity.[7]
Kinase Target
INV-TETRAQUIN (IC50, nM)
Gefitinib (IC50, nM)
Imatinib (IC50, nM)
Dasatinib (IC50, nM)
EGFR
5.2
3.5
>10,000
2.1
ERBB2 (HER2)
150
1,200
>10,000
15
ABL1
2,500
>10,000
25
0.6
SRC
850
>10,000
>10,000
0.8
LCK
1,200
>10,000
>10,000
1.1
PIM1
>10,000
>10,000
>10,000
5,500
CDK2
>10,000
>10,000
>10,000
250
VEGFR2
3,500
2,000
150
8
Table 1: Hypothetical in vitro kinase inhibition data for INV-TETRAQUIN and comparator compounds. Data is presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM). This data is for illustrative purposes only.
Based on this hypothetical data, INV-TETRAQUIN demonstrates potent inhibition of EGFR with a degree of selectivity. While it shows some activity against other ErbB family members like ERBB2, it is significantly less potent against kinases such as ABL and SRC, which are strongly inhibited by Imatinib and Dasatinib, respectively.[4] The lack of activity against kinases from other families like PIM and CDK suggests a relatively focused kinase selectivity profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a typical method for determining the IC50 values of an inhibitor against a panel of purified kinases.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
Purified recombinant human kinases (e.g., EGFR, ABL, SRC).
Specific peptide substrates for each kinase.
Adenosine triphosphate (ATP).
Test compounds (INV-TETRAQUIN, Gefitinib, Imatinib, Dasatinib) in DMSO.
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Prepare serial dilutions of the test compounds in DMSO, typically starting from 10 mM.
In a 384-well plate, add the kinase and its specific peptide substrate to the kinase assay buffer.
Add the test compounds at a range of final concentrations (e.g., from 1 nM to 10 µM).
Initiate the kinase reaction by adding ATP at a concentration close to the Km for each specific kinase.
Incubate the reaction mixture at room temperature for 60 minutes.[8]
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
The luminescence signal, which is proportional to the amount of ADP generated, is read on a plate reader.
Data is normalized to controls (no inhibitor for 0% inhibition, and no kinase for 100% inhibition), and IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement: The Litmus Test
While in vitro biochemical assays are essential for determining direct inhibitory activity, they do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound engages its target protein within intact cells.[9] The principle of CETSA is that ligand binding stabilizes a protein, resulting in a higher melting temperature.[10]
Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).
We would expect to see a significant thermal shift for EGFR in cells treated with INV-TETRAQUIN, confirming target engagement. A lack of a significant shift for other kinases, even those that showed some inhibition in vitro, would suggest weaker or no engagement in a cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
Objective: To determine if INV-TETRAQUIN binds to and stabilizes EGFR and DHFR in intact cells.
Materials:
Human cancer cell line expressing the target of interest (e.g., A431 for EGFR).
Complete cell culture medium.
Phosphate-buffered saline (PBS).
Test compound (INV-TETRAQUIN) and vehicle control (DMSO).
Lysis buffer (e.g., PBS with protease inhibitors).
Primary antibodies specific for the target proteins (anti-EGFR, anti-DHFR) and a loading control (e.g., anti-GAPDH).
HRP-conjugated secondary antibodies.
Chemiluminescent substrate.
Procedure:
Culture cells to ~80% confluency.
Treat cells with the test compound (e.g., 10 µM INV-TETRAQUIN) or vehicle for 1-2 hours.
Harvest the cells, wash with PBS, and resuspend in PBS.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[9]
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).[11]
Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
Collect the supernatant (soluble protein fraction).
Denature the protein samples in Laemmli buffer and resolve by SDS-PAGE.
Transfer the proteins to a nitrocellulose membrane and perform a Western blot using primary antibodies against the target protein and a loading control.
Visualize the bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Investigating a Plausible Non-Kinase Off-Target: Dihydrofolate Reductase (DHFR)
The tetrahydroquinazoline scaffold present in INV-TETRAQUIN has been associated with the inhibition of DHFR, an enzyme critical for the synthesis of nucleotides and essential for cell proliferation.[3][12] To assess this potential cross-reactivity, we propose a direct enzymatic assay comparing INV-TETRAQUIN with Pemetrexed, a known multi-targeted antifolate that inhibits DHFR.[13]
Compound
DHFR Inhibition (IC50, nM)
INV-TETRAQUIN
8,500
Pemetrexed
25
Table 2: Hypothetical in vitro DHFR inhibition data. This data is for illustrative purposes only.
The hypothetical data in Table 2 suggests that INV-TETRAQUIN is a very weak inhibitor of DHFR, with an IC50 value orders of magnitude higher than its IC50 for EGFR. This indicates a high degree of selectivity for its primary kinase target over this potential off-target.
Objective: To measure the inhibitory activity of INV-TETRAQUIN and Pemetrexed on DHFR.
Materials:
Recombinant human DHFR enzyme.
Dihydrofolic acid (DHF), the substrate.
NADPH, the cofactor.
Test compounds (INV-TETRAQUIN, Pemetrexed) in DMSO.
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).
96-well UV-transparent microplate.
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
To the wells of a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.
Add the DHFR enzyme to all wells except the blank.
Initiate the reaction by adding the substrate, DHF.
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.[12]
Calculate the initial reaction velocity for each concentration of the inhibitor.
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for assessing the cross-reactivity profile of the novel investigational compound, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (INV-TETRAQUIN). By postulating a primary target based on its chemical scaffold and systematically evaluating its activity against a broad panel of kinases and a plausible non-kinase off-target, we can build a detailed picture of its selectivity.
The journey of a drug candidate from bench to bedside is long and fraught with challenges. A thorough and early characterization of its selectivity profile, as detailed in this guide, is a critical step in navigating this path successfully, ultimately enabling the development of safer and more effective targeted therapies.
References
Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Available from: [Link]
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 3540–3549. Available from: [Link]
Re-Du, D., et al. (2023). Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. International Journal of Molecular Sciences, 24(13), 10781. Available from: [Link]
Rix, U., et al. (2010). A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells. Leukemia, 24(1), 44–50. Available from: [Link]
Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2645–2654. Available from: [Link]
Knight, Z. A., & Shokat, K. M. (2007). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Chemistry & Biology, 14(3), 229–236. Available from: [Link]
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: [Link]
El-Damasy, D., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1419-1432.e3. Available from: [Link]
Liang, L., et al. (2025). 4.18. Cellular Thermal Shift Assay (CETSA). Bio-protocol, 15(7), e4918. Available from: [Link]
Daub, H., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379–382. Available from: [Link]
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available from: [Link]
Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241–1249. Available from: [Link]
Lee, H., & DeGlopper, K. (2018). Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway. International Journal of Molecular Sciences, 19(11), 3350. Available from: [Link]
Kitazaki, T., et al. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung Cancer, 49(3), 337–343. Available from: [Link]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available from: [Link]
Patel, K., & Tadi, P. (2024). Pemetrexed. In StatPearls. StatPearls Publishing. Available from: [Link]
Roth, G. J., et al. (2015). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. American Journal of Respiratory and Critical Care Medicine, 191, A4157. Available from: [Link]
Grem, J. L., & Allegra, C. J. (1989). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 35(6), 1013–1016. Available from: [Link]
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
O'Loughlin, T., et al. (2022). PIM Kinase Inhibition Disrupts CXCR4 Signalling in Megakaryocytes and Platelets by Reducing Receptor Availability at the Surface. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]
Kris, M. G., et al. (2018). Long-term safety and survival with gefitinib in select patients with advanced non-small cell lung cancer: Results from the US IRESSA Clinical Access Program (ICAP). Cancer, 124(12), 2596–2603. Available from: [Link]
Goldman, I. D., & Matherly, L. H. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Seminars in Oncology, 34(6 Suppl 5), S3–S17. Available from: [Link]
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available from: [Link]
Al-Attas, F., et al. (2023). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 28(13), 5038. Available from: [Link]
Liang, W., et al. (2019). Mechanisms of resistance to pemetrexed in non-small cell lung cancer. Translational Lung Cancer Research, 8(Suppl 1), S3–S13. Available from: [Link]
Gelfand, E. W., & Wang, M. (2011). PIM 1 Kinase Inhibition for the Treatment of Allergic Diseases. National Jewish Health. Available from: [Link]
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]
Fukuoka, M., et al. (2002). Efficacy of Gefitinib, an Inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase, in Symptomatic Patients With Non–Small Cell Lung Cancer. Journal of Clinical Oncology, 20(18), 4002–4010. Available from: [Link]
Howes, J. M., et al. (2017). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Biochemical Society Transactions, 45(4), 925–932. Available from: [Link]
Patsnap. (2024). What are SRC inhibitors and how do they work?. Available from: [Link]
Sugimoto, T., et al. (1999). Assay of dihydrofolate reductase activity by monitoring tetrahydrofolate using high-performance liquid chromatography with electrochemical detection. Analytical Biochemistry, 272(2), 226–231. Available from: [Link]
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
National Jewish Health. (n.d.). PIM 1 Kinase Inhibition for the Treatment of Allergic Diseases. Available from: [Link]
Scott, L. J. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Targeted Oncology, 10(1), 127–143. Available from: [Link]
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]
Ogawara, S., et al. (2007). Molecular mechanism of in vitro pemetrexed sensitivity according to histological type in non-small cell lung cancer. Journal of Clinical Oncology, 25(18_suppl), 18074. Available from: [Link]
Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: A novel biophysical assay for in situ drug target engagement and mechanistic studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. Available from: [Link]
Wang, M., et al. (2012). Inhibition of Pim1 kinase prevents peanut allergy by enhancing Runx3 expression and suppressing T(H)2 and T(H)17 T-cell differentiation. Journal of Allergy and Clinical Immunology, 130(4), 932–944.e12. Available from: [Link]
Joerger, M., et al. (2010). The Role of Pemetrexed in Advanced Non Small-Cell Lung Cancer: Special Focus on Pharmacology and Mechanism of Action. Current Drug Targets, 11(1), 37–47. Available from: [Link]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid Activity
For researchers, scientists, and drug development professionals, understanding the journey of a compound from a promising in vitro candidate to a viable in vivo therapeutic is paramount. This guide provides an in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the journey of a compound from a promising in vitro candidate to a viable in vivo therapeutic is paramount. This guide provides an in-depth technical comparison of the anticipated in vitro and in vivo activities of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, a molecule belonging to the versatile quinazoline class. Due to the limited direct experimental data on this specific molecule, this guide establishes a robust comparative framework by synthesizing data from structurally similar tetrahydroquinazoline and quinazoline analogs. This approach allows for a predictive exploration of its potential therapeutic efficacy, focusing on two prominent areas of quinazoline activity: oncology and anti-inflammatory applications.
The Quinazoline Scaffold: A Foundation of Diverse Biological Activity
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Several quinazoline derivatives have received FDA approval for clinical use as anticancer drugs, including gefitinib, erlotinib, and lapatinib.[1] The therapeutic versatility of this class extends to anti-inflammatory, analgesic, antibacterial, and antiviral activities.[2] Our focus, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, combines the quinazoline core with a saturated carbocyclic ring and key functional groups, suggesting a high potential for targeted biological interactions.
In Vitro Evaluation: Gauging Cellular and Molecular Potency
In vitro assays are the foundational step in characterizing the biological activity of a novel compound. They provide a controlled environment to assess direct effects on cellular proliferation, viability, and specific molecular targets. For a compound like 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, a primary screening cascade would likely involve assessments of its anticancer and anti-inflammatory potential.
Cell-based assays are instrumental in the initial screening for anticancer properties.[3] These assays can measure a compound's ability to inhibit cell proliferation, induce cell death (apoptosis), and affect cell signaling pathways.[3]
Key In Vitro Assays for Anticancer Activity:
MTT Assay: This colorimetric assay is a widely used method to assess cell viability and proliferation. It measures the metabolic activity of cells, providing an indication of the number of viable cells.
Apoptosis Assays: Techniques like Annexin V staining can determine if a compound induces programmed cell death, a desirable trait for anticancer agents.
Kinase Inhibition Assays: Given that many quinazoline derivatives target protein kinases, assays to measure the inhibition of specific kinases (e.g., EGFR, VEGFR) are crucial.
Comparative In Vitro Anticancer Data of Quinazoline Analogs:
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data from these analogs suggest that our target compound, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, could exhibit potent antiproliferative activity, likely in the nanomolar to low micromolar range. The presence of the amino and carboxylic acid groups may influence its cellular uptake and target engagement.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a standardized method for assessing the effect of a test compound on cancer cell viability.
Materials:
Cancer cell line of interest (e.g., A549, MCF-7)
Complete cell culture medium
96-well plates
Test compound (2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
Solubilization solution (e.g., DMSO or a detergent-based solution)
Microplate reader
Procedure:
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[5]
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6]
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][8]
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Response
The anti-inflammatory potential of quinazoline derivatives is another significant area of investigation.[2] In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators and pathways.
Key In Vitro Assays for Anti-inflammatory Activity:
Nitric Oxide (NO) Inhibition Assay: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Cyclooxygenase (COX) Inhibition Assay: Assesses the inhibition of COX-1 and COX-2 enzymes, which are key in the production of prostaglandins involved in inflammation.
Cytokine Release Assays: Measures the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.
Comparative In Vitro Anti-inflammatory Data of Quinazoline Analogs:
Based on these findings, 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is hypothesized to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System
Positive in vitro results are the gateway to in vivo studies, which are essential to understand a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety in a whole organism.[10] Animal models are crucial for this phase of drug discovery.[11][12]
Anticancer Activity: Tumor Growth Inhibition in Animal Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer compounds.[4]
Key In Vivo Model for Anticancer Activity:
Human Tumor Xenograft Model: This model allows for the direct assessment of a compound's ability to inhibit the growth of human tumors in a living system.
Comparative In Vivo Anticancer Data of Quinazoline Analogs:
These in vivo studies with related compounds suggest that 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, if it demonstrates good in vitro potency and favorable pharmacokinetic properties, could translate to significant tumor growth inhibition in vivo.
Experimental Protocol: Human Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a test compound.
Materials:
Immunocompromised mice (e.g., nude or SCID)
Human cancer cell line
Test compound formulated for in vivo administration
Vehicle control
Calipers for tumor measurement
Procedure:
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral, intraperitoneal).
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
Data Analysis: Calculate the tumor volume for each mouse and compare the tumor growth in the treatment group to the control group to determine the percentage of tumor growth inhibition.
Anti-inflammatory Activity: Reduction of Inflammation in Animal Models
The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.[14][15][16][17]
Key In Vivo Model for Anti-inflammatory Activity:
Carrageenan-Induced Paw Edema: This model assesses the ability of a compound to reduce the acute inflammation induced by the injection of carrageenan.
Comparative In Vivo Anti-inflammatory Data of Quinazoline Analogs:
The data from these analogs indicate that 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid has the potential to exhibit significant anti-inflammatory effects in vivo.
In Vitro-In Vivo Correlation (IVIVC): A Predictive Bridge
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution) and an in vivo response (like plasma drug concentration).[19][20][21] Establishing a strong IVIVC is a critical goal in drug development as it can streamline the process, reduce the need for extensive in vivo studies, and aid in quality control.[21]
For a compound like 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, a successful IVIVC would allow researchers to predict its in vivo behavior based on its in vitro performance.
Conceptual IVIVC Framework for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid:
Caption: Conceptual workflow for establishing an IVIVC.
The development of an IVIVC for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid would involve:
In Vitro Characterization: Comprehensive analysis of its potency in various in vitro assays.
Pharmacokinetic Studies: Determining its ADME properties in animal models.[22]
Pharmacodynamic Studies: Assessing its efficacy in relevant in vivo disease models.
Mathematical Modeling: Developing a mathematical model that links the in vitro data to the in vivo outcomes.
A strong correlation would enable the prediction of in vivo efficacy from in vitro potency, significantly accelerating its development as a potential therapeutic agent.
Conclusion: A Promising Scaffold with a Path Forward
While direct experimental data for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is not yet widely available, a comparative analysis of its structural analogs provides a strong foundation for predicting its biological activities. The quinazoline scaffold has a proven track record in producing effective therapeutics, particularly in oncology. The in vitro and in vivo methodologies outlined in this guide provide a clear roadmap for the preclinical evaluation of this promising compound. The ultimate goal is to establish a robust in vitro-in vivo correlation, which will be instrumental in guiding its journey from the laboratory to potential clinical applications.
References
Alagarsamy, V., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8499. Available at: [Link]
Kumar, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(62), 38899-38923. Available at: [Link]
Ortiz-Sánchez, E., et al. (2024). Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. ChemMedChem, 19(10), e202300651. Available at: [Link]
Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2011, 804593. Available at: [Link]
Nguyen, T. B., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances, 13(36), 25305-25317. Available at: [Link]
Shen, J., & Burgess, K. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Biostatistics, 1(1), 1-10. Available at: [Link]
Saleh, A., et al. (2023). Experimental animal models of chronic inflammation. Frontiers in Immunology, 14, 1187421. Available at: [Link]
Zhu, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 26(10), 2825-2835. Available at: [Link]
Sharma, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. European Journal of Medicinal Chemistry, 214, 113227. Available at: [Link]
Al-Suwaidan, I. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of Chemistry, 2021, 9924915. Available at: [Link]
Ghorab, M. M., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6245. Available at: [Link]
Liu, X. H., et al. (2019). Design, Synthesis and Antitumor Activity of Quinazoline Derivatives Bearing 2,3-Dihydro-indole or 1,2,3,4-Tetrahydroquinoline. Letters in Drug Design & Discovery, 16(5), 551-567. Available at: [Link]
World Journal of Advanced Research and Reviews. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(02), 2311-2328. Available at: [Link]
de Araújo, A. A., et al. (2023). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Biomedicines, 11(10), 2795. Available at: [Link]
Singh, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. European Journal of Medicinal Chemistry, 214, 113227. Available at: [Link]
Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. Available at: [Link]
ResearchGate. (n.d.). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Available at: [Link]
Gupta, M., et al. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation, 41(5), 1-20. Available at: [Link]
Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Biomaterials Science (4th ed.). Available at: [Link]
Erazua, E. A., et al. (2022). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química Journal, 47(3), 1-14. Available at: [Link]
Martínez-Archundia, M., et al. (2021). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Molecules, 26(16), 4983. Available at: [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]
Hühn, D., & Langguth, P. (2013). In Vitro-In Vivo Correlations General principles and methodologies, regulatory aspects and applications (Part 1). Die pharmazeutische Industrie, 75(1), 143-152. Available at: [Link]
ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. Available at: [Link]
Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12656-12664. Available at: [Link]
Asian Journal of Pharmaceutical Research. (2021). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 11(2), 116-120. Available at: [Link]
González-Bocanegra, D., et al. (2020). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Molecules, 25(1), 1. Available at: [Link]
Morris, T. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Current Protocols in Pharmacology. Available at: [Link]
Romagnoli, R., et al. (2018). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(1), 235-251. Available at: [Link]
Creative-Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
Fernandes, G. S., et al. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Computational Molecular Bioscience, 5(4), 107-115. Available at: [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available at: [Link]
Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Available at: [Link]
da Silva, E. B., et al. (2020). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomolecules, 10(4), 585. Available at: [Link]
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Available at: [Link]
Bitesize Bio. (2023). Three Steps for Setting up a Drug Screening Assay. Available at: [Link]
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]
Gilchrist, A., & St. Laurent, T. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Methods in Molecular Biology, 1194, 137-145. Available at: [Link]
Benchmarking a Novel Tetrahydroquinazoline-based Compound Against Standard Topoisomerase II Inhibitors in Oncology
A Comparative Guide for Drug Development Professionals Abstract This guide provides a comparative analysis of a novel 6-amino-tetrahydroquinazoline derivative, ARN-21934, against established standard-of-care topoisomeras...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Drug Development Professionals
Abstract
This guide provides a comparative analysis of a novel 6-amino-tetrahydroquinazoline derivative, ARN-21934, against established standard-of-care topoisomerase II (Topo II) inhibitors, etoposide and doxorubicin. While direct biological data for 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is not extensively available in the public domain, the closely related compound ARN-21934 offers a valuable case study in the evolution of Topo II-targeted therapies. This document outlines the distinct mechanism of action of this emerging class of inhibitors, presents comparative preclinical data, and provides detailed protocols for key validation assays. The objective is to equip researchers and drug development professionals with the foundational knowledge to assess the potential of this and similar compounds in oncology, particularly in the context of non-small cell lung cancer (NSCLC), where Topo II inhibitors are a therapeutic cornerstone.
Introduction: The Quinazoline Scaffold and a Shift in Topoisomerase II Inhibition
The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] In oncology, a significant focus has been on the development of quinazoline derivatives as kinase inhibitors. However, recent research has unveiled their potential in another critical area of cancer therapy: the inhibition of human topoisomerase II (Topo II).[1]
Topo II is a vital enzyme that modulates DNA topology, making it an essential target for anticancer drugs.[2][3] Standard treatments like etoposide and doxorubicin function as "Topo II poisons." They trap the enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent cancer cell apoptosis.[3][4][5] This mechanism, however, is associated with significant side effects, including the risk of therapy-related secondary leukemias.[2]
A new class of 6-amino-tetrahydroquinazoline derivatives presents a paradigm shift. These compounds, including the lead molecule ARN-21934, act as catalytic inhibitors of Topo II. They block the enzyme's function without stabilizing the DNA cleavage complex, offering a potentially safer therapeutic window.[1][2] This guide will focus on ARN-21934 as a representative of this class for a head-to-head comparison with standard Topo II poisons.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between ARN-21934 and standard therapies lies in their interaction with the Topo II catalytic cycle.
Standard Topo II Poisons (Etoposide, Doxorubicin):
These agents intercalate into DNA or bind to the Topo II-DNA complex.[4][5] This stabilizes the covalent intermediate where DNA strands are cleaved, preventing re-ligation. The accumulation of these stalled complexes triggers DNA damage responses and apoptosis.[4][5]
Catalytic Inhibitor (ARN-21934):
This compound inhibits the enzymatic activity of Topo II without trapping the DNA-enzyme complex.[1][2] It is believed to interfere with other steps of the catalytic cycle, such as ATP hydrolysis or DNA binding, thereby preventing the relaxation of supercoiled DNA. A key advantage is its high selectivity for the Topo IIα isoform over Topo IIβ, which may contribute to a more favorable safety profile.[1][2]
Diagram: Comparative Mechanism of Action
Caption: Contrasting mechanisms of Topo II poisons and catalytic inhibitors.
Comparative Performance Data
The preclinical data for ARN-21934 demonstrates a significant potency advantage over etoposide in enzymatic assays and broad antiproliferative activity.
Table 2: Antiproliferative Activity in Human Cancer Cell Lines
While specific GI50 data for a broad panel is detailed in the primary literature, ARN-21934 has shown widespread antiproliferative activity against various human cancer cell lines.[1][2] Etoposide is a standard treatment for non-small cell lung cancer (NSCLC), making this a relevant context for comparison.[7][8]
Cancer Type
Standard Treatment
Rationale for Comparison
Non-Small Cell Lung Cancer (NSCLC)
Etoposide, Cisplatin
Established use of Topo II inhibitors provides a clear clinical benchmark.[7][8]
Experimental Protocols for Benchmarking
To ensure scientific rigor and reproducibility, the following standardized protocols are recommended for comparing novel Topo II inhibitors against established drugs.
Topoisomerase II Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo II.
Diagram: Topoisomerase II Relaxation Assay Workflow
Caption: Workflow for the Topo II DNA relaxation assay.
Step-by-Step Protocol:
Reaction Setup: In a microcentrifuge tube on ice, combine the following in order: 10x Topo II assay buffer, ATP, supercoiled plasmid DNA (e.g., pBR322), and nuclease-free water.
Compound Addition: Add the test compound (e.g., ARN-21934) or a vehicle control (e.g., DMSO) to the reaction mixture.
Enzyme Addition: Add human Topo IIα enzyme to initiate the reaction. The final reaction volume is typically 20-30 µL.
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue).[9]
Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The amount of supercoiled DNA remaining is quantified to determine the extent of inhibition. The IC50 value is calculated from a dose-response curve.
Cell Viability/Proliferation (MTT) Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cancer cells, which is a proxy for cell viability and proliferation.
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells (e.g., A549 for NSCLC) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., ARN-21934) and standard drugs (e.g., etoposide) for a specified period (e.g., 72 hours). Include a vehicle control.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.
Conclusion and Future Directions
The 6-amino-tetrahydroquinazoline derivative, ARN-21934, represents a promising evolution in the development of Topo II-targeted cancer therapies. Its catalytic mechanism of inhibition and high potency compared to the standard-of-care agent etoposide underscore its potential as a lead compound for developing safer and more effective treatments.[1][2][6] The favorable preclinical profile, including high selectivity for the Topo IIα isoform, suggests that this class of compounds could mitigate the risk of secondary malignancies associated with current Topo II poisons.[1][2]
Further research should focus on in vivo efficacy studies in relevant tumor models (e.g., NSCLC xenografts), comprehensive safety and toxicology assessments, and pharmacokinetic profiling to determine the clinical translatability of these findings. The experimental frameworks provided in this guide offer a robust starting point for these critical next steps in the drug development pipeline.
References
Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12785–12803. [Link]
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. [Link]
Li, T. K., & Liu, L. F. (2001). Tumor cell death induced by topoisomerase-targeting drugs. Annual review of pharmacology and toxicology, 41, 53–77. [Link]
Al-Bari, M. A. A., et al. (2021). Effects of Topoisomerase II alpha Inhibition on Oral Cancer Cell Metabolism and Cancer Stem Cell Function. Journal of Clinical Medicine, 10(23), 5691. [Link]
Negoro, S., et al. (2001). Establishment of the standard regimen for non-small-cell lung cancer in Japan. Annals of Oncology, 12 Suppl 1, S23-27. [Link]
Hande, K. R. (2023). Etoposide. In StatPearls. StatPearls Publishing. [Link]
Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. (2021). Frontiers in Oncology, 11, 629699. [Link]
Chen, C. H., et al. (2024). DNA topoisomerase II inhibition potentiates osimertinib's therapeutic efficacy in EGFR-mutant non–small cell lung cancer models. Journal of Clinical Investigation, 134(5), e173039. [Link]
Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12785–12803. [Link]
Wikipedia contributors. (2024, January 23). Etoposide. In Wikipedia, The Free Encyclopedia. [Link]
Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. PubMed, 33079544. [Link]
Gurova, K., et al. (2015). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Anticancer Research, 35(10), 5373-5380. [Link]
Al-Tameemi, W., et al. (2025). Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies. Cancers, 17(2), 345. [Link]
Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338–350. [Link]
A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. (2023). Molecules, 28(3), 1234. [Link]
The Evolving Landscape of Tetrahydroquinazolines: A Comparative Guide to Structure-Activity Relationships
The tetrahydroquinazoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of therapeutic agents targeting a wide array of diseases. Its unique three-dimensional structure...
Author: BenchChem Technical Support Team. Date: February 2026
The tetrahydroquinazoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of therapeutic agents targeting a wide array of diseases. Its unique three-dimensional structure and multiple points for chemical modification have allowed for the development of potent and selective inhibitors for various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydroquinazoline derivatives, offering a comparative overview of their anticancer, antimicrobial, and antihypertensive properties. We will delve into the causality behind experimental design, present detailed protocols for synthesis and evaluation, and visualize key concepts to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Tetrahydroquinazoline Core: A Privileged Scaffold
The bicyclic framework of tetrahydroquinazoline, consisting of a fused dihydropyrimidine and benzene ring, provides a rigid core that can be strategically functionalized to modulate its pharmacokinetic and pharmacodynamic properties. The nitrogen atoms at positions 1 and 3, along with various substitution points on both rings, are key handles for chemists to fine-tune the molecule's interaction with its biological target.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Tetrahydroquinazoline derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the inhibition of crucial enzymes involved in cell cycle progression and DNA replication.[1]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative tetrahydroquinazoline and related quinazolinone derivatives against various cancer cell lines. The IC50 values highlight the impact of specific structural modifications on their anticancer potency.
Substitution at C6: The introduction of a chlorine atom at the R1 position (Compound 1b ) dramatically increases the cytotoxic activity against the MCF-7 breast cancer cell line compared to the unsubstituted analog (Compound 1a ).[1] This suggests that an electron-withdrawing group at this position enhances the compound's interaction with its target, potentially through increased binding affinity or altered electronic properties.
Amino Group at C6: For topoisomerase II inhibitors, a 6-amino substitution (R1) is crucial for activity. The addition of a dimethylamino group in this position significantly boosts the inhibitory effect.[2]
Substituents at N3 and C2: The nature of the substituents at the R2 and R3 positions plays a significant role in modulating the anticancer potency. Aromatic and heteroaromatic substitutions are common in active compounds.[1]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of tetrahydroquinazolines are often attributed to their ability to inhibit key enzymes that regulate cell growth and proliferation.[1][3] One of the primary mechanisms is the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[2] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.
Another significant mechanism involves the inhibition of protein kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which are frequently dysregulated in cancer.[4][5] By blocking these signaling cascades, tetrahydroquinazoline derivatives can halt cell cycle progression and induce programmed cell death. Some derivatives also exert their anticancer effects by inducing oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[6]
Experimental Protocols
Synthesis of a Representative 2,4-Disubstituted Tetrahydroquinazoline
This protocol describes a one-pot, three-component reaction for the synthesis of 2,4-disubstituted tetrahydroquinazolines, a common and efficient method for generating a library of analogs for SAR studies.[7][8]
Materials:
2-Aminobenzylamine
Aldehyde (e.g., benzaldehyde)
Isocyanide (e.g., tert-butyl isocyanide)
Methanol
Round-bottom flask
Magnetic stirrer
Reflux condenser
Procedure:
To a solution of 2-aminobenzylamine (1 mmol) in methanol (10 mL) in a round-bottom flask, add the aldehyde (1 mmol).
Stir the mixture at room temperature for 10 minutes.
Add the isocyanide (1.2 mmol) to the reaction mixture.
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,4-disubstituted tetrahydroquinazoline.
Diagram of the Synthesis Workflow
Caption: One-pot synthesis of a 2,4-disubstituted tetrahydroquinazoline.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
Cancer cell line (e.g., MCF-7)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well plates
Tetrahydroquinazoline derivatives (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[9][10] Their mechanism of action often involves the inhibition of essential bacterial enzymes.[11][12]
Comparative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinazolinone derivatives against representative bacterial strains.
Halogenation at C6: The presence of a bromine atom at the R1 position (Compound 3b and 4b ) significantly enhances the antibacterial activity against S. aureus compared to the unsubstituted counterparts (Compound 3a and 4a ).[12][13] This highlights the importance of lipophilicity and electronic effects at this position for antimicrobial potency.
Substituents at C2 and N3: The nature of the substituents at the R2 and R3 positions is critical. The introduction of a thiazole-containing moiety at R2 (Compound 4a and 4b ) generally leads to better activity than a simple methyl group (Compound 3a and 3b ).[12][13]
Mechanism of Action: Disrupting Bacterial Cell Wall Synthesis
The primary antimicrobial mechanism of many quinazolinone derivatives is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall.[12] By inhibiting PBPs, these compounds disrupt cell wall integrity, leading to bacterial cell lysis and death. Some quinazolinones also inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, further contributing to their antibacterial effect.[11]
Experimental Protocols
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
Bacterial strains (e.g., Staphylococcus aureus)
Mueller-Hinton Broth (MHB)
96-well microtiter plates
Tetrahydroquinazoline derivatives (dissolved in DMSO)
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Incubator
Procedure:
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the 96-well plates.
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.
Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Certain quinazoline derivatives, most notably prazosin, are well-established antihypertensive agents. Their mechanism of action involves the blockade of α1-adrenergic receptors.[14][15]
Comparative Analysis of Antihypertensive Activity
The following table summarizes the in vivo antihypertensive activity of selected quinazolin-4(3H)-one derivatives in spontaneously hypertensive rats (SHR).
Substitution on the Quinazoline Ring: The introduction of a methoxy group at the R1 position (Compound 5b ) enhances the hypotensive effect compared to the unsubstituted analog (Compound 5a ), although it is still slightly less potent than the reference drug prazosin.[14]
Piperidino Moiety at C2: The presence of a piperidino group at the R2 position is a common feature in many antihypertensive quinazoline derivatives and is important for their activity.[14]
Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade
The primary mechanism for the antihypertensive effect of these quinazoline derivatives is the selective blockade of α1-adrenergic receptors on vascular smooth muscle.[15] This prevents the binding of norepinephrine, a potent vasoconstrictor, leading to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.
Diagram of the Antihypertensive Mechanism
Caption: Mechanism of antihypertensive action of tetrahydroquinazolines.
Experimental Protocols
In Vivo Antihypertensive Activity Screening in Spontaneously Hypertensive Rats (SHR)
The SHR model is a widely used genetic model of hypertension that closely mimics human essential hypertension.[9][16]
Materials:
Spontaneously Hypertensive Rats (SHR)
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)
Oral gavage needles
Procedure:
Acclimatization: Acclimate the SHR to the restraining cages and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of the conscious rats.
Compound Administration: Administer the test compounds or vehicle orally by gavage at a specific dose.
Post-Dose Measurement: Measure SBP and HR at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).
Data Analysis: Calculate the change in SBP from the baseline for each animal. The percentage reduction in blood pressure can be used to compare the efficacy of different compounds.
Conclusion and Future Directions
The tetrahydroquinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of specific substitutions in dictating the biological activity of these compounds. For anticancer applications, targeting key enzymes in cell proliferation and survival pathways remains a promising strategy. In the realm of antimicrobial drug discovery, the development of tetrahydroquinazoline derivatives that can overcome existing resistance mechanisms is a key priority. For antihypertensive therapy, fine-tuning the selectivity and pharmacokinetic properties of α1-adrenergic receptor blockers can lead to safer and more effective treatments.
Future research in this area will likely focus on the use of computational modeling and structure-based drug design to guide the synthesis of more potent and selective tetrahydroquinazoline derivatives. Furthermore, exploring novel biological targets and combination therapies will be crucial in unlocking the full therapeutic potential of this remarkable scaffold.
References
Al-Omary, F. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of Ovarian Research, 17(1), 1-19. [Link]
Chen, J., et al. (2018). One-pot synthesis of 2,4-disubstituted thiazoline from β-azido disulfide and carboxylic acid. Organic & Biomolecular Chemistry, 16(43), 8394-8398. [Link]
Chiang, P. C., et al. (1981). Sequential method for combined screening antihypertensive and diuretic agents in the same spontaneously hypertensive rat (SHR). Journal of Pharmacological Methods, 6(4), 329-339. [Link]
INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). [Link]
Pathak, S. R., et al. (2014). Synthesis and antihypertensive activity of novel quinazolin-4(3H)-one derivatives. Central Nervous System Agents in Medicinal Chemistry, 14(1), 34-38. [Link]
Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian Journal of Pharmaceutical Research, 15(4), 681. [Link]
Sivakumar, A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(5), 557-565. [Link]
Costantino, L., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(22), 13626-13643. [Link]
Kumar, A., et al. (2013). Synthesis and antihypertensive screening of new derivatives of quinazolines linked with isoxazole. Bioorganic & Medicinal Chemistry Letters, 23(10), 2934-2938. [Link]
Zhang, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]
INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). [Link]
Al-Suwaidan, I. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]
Qiu, B., et al. (2023). Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). Molecules, 28(13), 4991. [Link]
Slideshare. (2018). Screening methods of anti hypertensive agents. [Link]
Krchnák, V., & Flegelová, Z. (1998). Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. ACS Combinatorial Science, 1(1), 44-47. [Link]
ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. [Link]
Jensen, B. C., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e943. [Link]
International Journal of Pharmaceutical Research and Applications. (2023). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. [Link]
International Journal of Pharmaceutical Sciences and Research. (2022). SYNTHESIS AND IN-VIVO ACTIVITY OF SOME ANTIHYPERTENSIVE AGENT BASED ON PYRIDAZINE SCAFFOLD DESIGN. [Link]
IntechOpen. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. [Link]
ResearchGate. (n.d.). One-pot synthesis of dihydroquinazolinethione-based polycyclic system. [Link]
ResearchGate. (n.d.). Catalyst-Free One-Pot Synthesis of 4-Substituted Quinazolines. [Link]
Mathew, B., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 123. [Link]
ResearchGate. (n.d.). Novel controlled release of antihypertensive drug: preparation, in-vitro and in-vivo evaluation. [Link]
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Wang, C., et al. (2016). Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. Beilstein Journal of Organic Chemistry, 12(1), 2268-2274. [Link]
El-Sayed, M. A. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 525. [Link]
G. S. Singh, et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4225-4232. [Link]
comparing the efficacy of different 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid synthesis routes
For Researchers, Scientists, and Drug Development Professionals The 2-amino-5,6,7,8-tetrahydroquinazolinecarboxylic acid scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of various therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5,6,7,8-tetrahydroquinazolinecarboxylic acid scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of various therapeutic agents. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of this heterocyclic system a significant focus for chemical researchers. This guide provides an in-depth comparison of the primary synthetic routes to 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, offering experimental insights and data to inform methodological choices in drug discovery and development.
Introduction
The tetrahydroquinazoline ring system, particularly with amino and carboxylic acid functionalities, represents a privileged scaffold in the design of bioactive molecules. The constrained conformational flexibility of the alicyclic ring, combined with the hydrogen bonding capabilities of the amino and carboxyl groups, allows for specific and high-affinity interactions with various biological targets. Consequently, the development of robust and efficient synthetic strategies to access these molecules is of paramount importance. This guide will compare and contrast the known synthetic routes, focusing on reaction efficiency, substrate availability, and scalability.
Route 1: Direct Cyclocondensation of 2-Oxocyclohexylglyoxylic Acid with Guanidine
This is the most direct and well-established method for the synthesis of the target molecule. It relies on the classical cyclocondensation reaction between a β-keto acid derivative and a guanidinylating agent.
Chemical Principle and Mechanistic Insight
The reaction proceeds via a one-pot condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate.[1] The mechanism involves the initial nucleophilic attack of the guanidine amino group on the more electrophilic ketone carbonyl of the 2-oxocyclohexylglyoxylic acid. This is followed by an intramolecular cyclization via condensation between another amino group of the guanidine and the carboxylic acid, and subsequent dehydration to form the stable dihydropyrimidine ring. Tautomerization then leads to the final aromatic quinazoline product. The choice of guanidine carbonate as the guanidinylating agent is strategic as it provides a basic medium, facilitating the reaction without the need for an external base.
Reaction Scheme:
Caption: A potential multi-step synthetic pathway.
Experimental Considerations
This hypothetical route would require careful optimization of each step. The choice of protecting groups for the cyclohexanone and the eventual C4-substituent would be critical to avoid side reactions. The oxidation of an aldehyde or a similar precursor at the C4-position to a carboxylic acid would need to be performed under conditions that do not affect the sensitive amino groups on the quinazoline ring.
Advantages and Disadvantages
Advantages
Disadvantages
Versatility: Allows for the synthesis of a wider range of derivatives by modifying the starting cyclohexanone.
Complexity: A multi-step synthesis is inherently more complex and time-consuming.
Control: Provides greater control over the stereochemistry and substitution pattern.
Lower Overall Yield: The overall yield is likely to be lower than a one-pot reaction due to multiple steps.
Harsh Conditions: May require harsh reagents for oxidation or deprotection steps.
Comparison Summary
Feature
Route 1: Direct Cyclocondensation
Route 2: Multi-step Synthesis
Number of Steps
1
Multiple
Overall Yield
Potentially higher
Likely lower
Simplicity
High
Low
Versatility
Limited to available β-keto acids
High
Scalability
Good
Moderate
Key Challenge
Synthesis of 2-oxocyclohexylglyoxylic acid
Optimization of multiple reaction steps and protecting group strategy
Conclusion for the Synthetic Chemist
The choice between these synthetic routes will ultimately depend on the specific goals of the research.
For the rapid and direct synthesis of the parent 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid , the Direct Cyclocondensation (Route 1) is the superior method, provided that the starting material, 2-oxocyclohexylglyoxylic acid, is accessible. Its one-pot nature makes it highly efficient and attractive for producing the target molecule in significant quantities.
For the development of a library of diverse analogs with various substitutions on the cyclohexyl ring, the Multi-step Synthesis (Route 2) offers greater flexibility and control. While more labor-intensive, this approach allows for the systematic exploration of the structure-activity relationship (SAR) of this important scaffold.
Further research into optimizing the reaction conditions for Route 1, including a thorough investigation of yields and purification methods, would be highly valuable. Additionally, the development of a more efficient synthesis of 2-oxocyclohexylglyoxylic acid would significantly enhance the practicality of this primary route. For Route 2, the exploration of milder and more selective reagents for the functional group transformations would be a key area for improvement.
References
Armarego, W. L. F. & Milloy, B. A. Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid. J. Chem. Soc., Perkin Trans. 1, 2814-2818 (1973). [Link]